molecular formula C28H22ClNO4 B13917630 AZM475271

AZM475271

Cat. No.: B13917630
M. Wt: 471.9 g/mol
InChI Key: HUWLQJUHXIKAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one, also known as M47, is a biologically active small molecule that functions as a selective destabilizer of cryptochrome 1 (CRY1) . Its primary mechanism of action involves increasing the degradation of CRY1 specifically within the nucleus, thereby modulating circadian rhythm pathways and cellular apoptosis . This compound has demonstrated significant research value in oncology, particularly in the context of Ras-transformed, p53-deficient cancers. In vitro, M47 treatment (0-10 μM) alters circadian rhythms and decreases the half-life of CRY1 in a dose-dependent manner in U2OS Bmal1-dLuc cells, and it has been shown to diminish CRY1 protein levels in U2OS cells . Furthermore, M47 enhances apoptosis in Ras-transformed p53-deficient mouse skin fibroblast cell lines . In vivo studies using C57BL/6J mice and p53 knockout C57BL/6J models have shown that M47 (administered intraperitoneally at 5–1000 mg/kg daily for 5 days) is well tolerated, specifically shortens the half-life of CRY1, increases cell apoptosis, and notably extends lifespan in p53 knockout mice . The molecular formula of M47 is C28H22CLNO4, with a molecular weight of 471.93 g/mol and a CAS Number of 890808-56-7 . It appears as a light yellow to light brown solid powder and has a logP of 5.9 . For researchers' convenience, detailed protocols for in vitro cell assays and in vivo animal studies are available, along with comprehensive solubility data and recommended formulations for preparing stock solutions and in vivo dosing . This product is intended for research purposes only and is not approved for human use.

Properties

Molecular Formula

C28H22ClNO4

Molecular Weight

471.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one

InChI

InChI=1S/C28H22ClNO4/c1-16-24-22(33-26(16)27(32)30-14-13-17-5-3-4-6-20(17)30)11-12-23-25(24)21(31)15-28(2,34-23)18-7-9-19(29)10-8-18/h3-12H,13-15H2,1-2H3

InChI Key

HUWLQJUHXIKAIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C3=C(C=C2)OC(CC3=O)(C)C4=CC=C(C=C4)Cl)C(=O)N5CCC6=CC=CC=C65

Origin of Product

United States

Foundational & Exploratory

AZM475271: A Dual Inhibitor of Src and TGF-β Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AZM475271, a potent, orally active small molecule inhibitor. Initially developed as a selective Src family kinase inhibitor, emerging evidence has revealed its dual role in also potently inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway. This guide details the molecular targets of this compound, its effects on key signaling cascades, and the experimental evidence supporting its mechanism of action, presented in a format tailored for researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its anti-tumor effects through the targeted inhibition of two critical signaling pathways implicated in cancer progression: the Src and TGF-β pathways.

1. Inhibition of Src Family Kinases:

This compound is a selective inhibitor of Src family kinases, with potent activity against c-Src, Lck, and c-yes.[1] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[2][3][4] In many cancers, Src is aberrantly activated, leading to uncontrolled tumor growth and metastasis. This compound inhibits the phosphorylation of c-Src kinase, thereby blocking its downstream signaling cascades.[1]

2. Inhibition of the TGF-β Signaling Pathway:

In addition to its effects on Src, this compound has been shown to be a potent inhibitor of TGF-β-mediated cellular responses.[5][6][7] The TGF-β pathway is a complex signaling network that can act as both a tumor suppressor in the early stages of cancer and a promoter of metastasis in later stages.[8] this compound has been demonstrated to inhibit TGF-β-induced Smad and p38 mitogen-activated protein kinase (MAPK) phosphorylation, Smad-dependent transcriptional activation, and cellular processes such as epithelial-mesenchymal transition (EMT) and cell motility.[5][6][7] While the precise mechanism of its anti-TGF-β effect is still under investigation, it is suggested that this compound may function as a dual Src/TGF-β inhibitor.[5][6]

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

Target Kinase IC50 (µM) Reference
c-Src0.01[1]
Lck0.03[1]
c-yes0.08[1]
Cell Line Assay Effect IC50/Concentration Reference
c-Src transfected 3T3 cellsProliferationInhibitionIC50 = 0.53 µM (24h)[1]
A549 (Lung Carcinoma)ProliferationInhibitionIC50 = 0.48 µM (72h)[1]
L3.6pl (Pancreatic Carcinoma)ProliferationNo significant effect below 15 µM1-20 µM (48h)[1]
L3.6pl (Pancreatic Carcinoma)ApoptosisInduction5 µM (12h)[1]
L3.6pl (Pancreatic Carcinoma)MigrationInhibition0.1-5 µM (4h)[1]
Panc-1 (Pancreatic Carcinoma)TGF-β1-induced chemokinesisBlocked in a dose-dependent fashionNot specified[5]
MDA-MB 231, MDA-MB 468, MCF7 (Breast Cancer)Mammosphere formationUsed as a Src inhibitor control10 µM[9]

Signaling Pathways

The dual inhibitory action of this compound impacts two major signaling pathways crucial for cancer progression.

Src Signaling Pathway Inhibition

This compound directly inhibits the kinase activity of Src, leading to the downregulation of its downstream effectors. This disrupts multiple oncogenic processes.

Src_Pathway This compound This compound Src Src This compound->Src FAK FAK Src->FAK p130Cas p130Cas Src->p130Cas STAT3 STAT3 Src->STAT3 Invasion Cell Invasion Src->Invasion Migration Cell Migration FAK->Migration p130Cas->Migration Proliferation Cell Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

This compound inhibits Src and its downstream effectors.
TGF-β Signaling Pathway Inhibition

This compound also interferes with the TGF-β signaling cascade, preventing the pro-metastatic effects of TGF-β in advanced cancers.

TGFb_Pathway This compound This compound TGFbR TGF-β Receptor This compound->TGFbR Potential inhibition TGFb TGF-β TGFb->TGFbR Smad2_3 Smad2/3 Phosphorylation TGFbR->Smad2_3 p38_MAPK p38 MAPK Phosphorylation TGFbR->p38_MAPK Smad4 Smad4 Smad2_3->Smad4 EMT EMT p38_MAPK->EMT Motility Cell Motility p38_MAPK->Motility Nucleus Nucleus Smad4->Nucleus Transcription Gene Transcription Nucleus->Transcription Transcription->EMT Transcription->Motility

This compound inhibits the TGF-β signaling pathway.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro Assays

1. Kinase Inhibition Assay:

  • Objective: To determine the inhibitory activity of this compound against specific kinases.

  • Methodology: The IC50 values for c-Src, Lck, and c-yes were determined using enzymatic assays. While the specific proprietary assay details are not publicly available, such assays typically involve incubating the purified kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often through the quantification of substrate phosphorylation.

2. Cell Proliferation Assay:

  • Objective: To assess the effect of this compound on the growth of cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., A549, c-Src transfected 3T3) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of this compound or vehicle control.

    • After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • The absorbance or fluorescence is measured, and the data is used to calculate the IC50 value.[1]

3. Western Blot Analysis:

  • Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins.

  • Methodology:

    • Cells are treated with this compound for a specified time.

    • Cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Src, Src, p-Smad2, Smad2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I

A generalized workflow for Western Blot analysis.

4. Cell Migration and Invasion Assays:

  • Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

  • Methodology (Migration):

    • A wound-healing assay or a Boyden chamber assay can be used.

    • In a wound-healing assay, a scratch is made in a confluent monolayer of cells, which are then treated with this compound. The rate of wound closure is monitored over time.

    • In a Boyden chamber assay, cells are seeded in the upper chamber of a transwell insert and treated with this compound. The number of cells that migrate to the lower chamber is quantified.

  • Methodology (Invasion):

    • A Boyden chamber assay is used with the transwell insert coated with a basement membrane extract (e.g., Matrigel).

    • The number of cells that invade through the matrix and migrate to the lower chamber is quantified.

5. Luciferase Reporter Assay:

  • Objective: To measure the effect of this compound on TGF-β-dependent transcriptional activation.

  • Methodology:

    • Cells are transfected with a reporter plasmid containing a TGF-β-responsive promoter element driving the expression of a luciferase gene.

    • The transfected cells are treated with TGF-β in the presence or absence of this compound.

    • Cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the TGF-β signaling pathway.[5]

In Vivo Models

1. Xenograft Tumor Growth Studies:

  • Objective: To assess the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Human cancer cells (e.g., L3.6pl pancreatic cancer cells) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[1]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally, and tumor growth is monitored by measuring tumor volume with calipers at regular intervals.[1]

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).

Xenograft_Workflow A Cancer Cell Implantation B Tumor Growth A->B C Randomization B->C D Treatment with This compound C->D E Tumor Volume Measurement D->E F Endpoint Analysis E->F

A typical workflow for a xenograft tumor model study.

2. Metastasis Models:

  • Objective: To evaluate the effect of this compound on the metastatic spread of cancer.

  • Methodology:

    • Orthotopic implantation of cancer cells into the relevant organ (e.g., pancreas) or intravenous injection of cancer cells can be used to model metastasis.

    • Treatment with this compound is initiated, and the development of metastases in distant organs (e.g., liver, lungs) is monitored using techniques like bioluminescence imaging (if cells are engineered to express luciferase) or histological analysis of tissues at the end of the study.

Conclusion

This compound is a promising anti-cancer agent with a dual mechanism of action targeting both the Src and TGF-β signaling pathways. Its ability to inhibit key drivers of tumor proliferation, survival, migration, and metastasis provides a strong rationale for its further investigation and development as a therapeutic agent. This guide provides a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental methodologies, to aid researchers in their ongoing efforts to understand and exploit the therapeutic potential of this compound.

References

AZM475271 Src Kinase Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective, orally active Src family kinase (SFK) inhibitor.[1] Developed by AstraZeneca, this small molecule compound has been investigated for its potential as an anti-cancer agent due to the critical role of Src kinases in tumor progression, including proliferation, invasion, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Src family kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. This inhibition of Src-mediated signaling disrupts various cellular processes that are crucial for tumor growth and survival.

Quantitative Data

Kinase Inhibition Profile

This compound has demonstrated high affinity for several members of the Src kinase family. The available half-maximal inhibitory concentration (IC50) values are summarized in the table below. A broader kinase selectivity profile is not publicly available, which may indicate that the compound's development was halted at the preclinical stage.

KinaseIC50 (µM)
c-Src0.01[1]
Lck0.03[1]
c-Yes0.08[1]
In Vitro Cellular Activity

This compound has shown inhibitory effects on the proliferation of various cancer cell lines.

Cell LineAssay DurationIC50 (µM)
c-Src transfected 3T3 fibroblasts24 hours0.53[1]
A549 (human lung carcinoma)72 hours0.48[1]

Signaling Pathways

This compound primarily exerts its effects by inhibiting the Src kinase signaling pathway. Src is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), integrins, and G protein-coupled receptors (GPCRs). Upon activation, Src phosphorylates a multitude of downstream substrates, initiating several signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects RTK RTK / Integrin / GPCR Src Src RTK->Src Activation FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Angiogenesis Angiogenesis Src->Angiogenesis This compound This compound This compound->Src Inhibition Migration Migration FAK->Migration MAPK MAPK Pathway Ras->MAPK Akt Akt Pathway PI3K->Akt Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival MAPK->Proliferation Akt->Survival

Caption: Src Signaling Pathway and Inhibition by this compound.

Inhibition of TGF-β Signaling

Interestingly, preclinical studies have revealed that this compound can also inhibit signaling mediated by Transforming Growth Factor-beta (TGF-β). While the precise mechanism is not fully elucidated, it is suggested that this compound may act as a dual inhibitor of both Src and the TGF-β pathway. This cross-inhibition is significant as the TGF-β pathway is also implicated in tumor progression and metastasis, particularly in advanced-stage cancers.

Preclinical In Vivo Studies

This compound has been evaluated in preclinical animal models, primarily in pancreatic cancer, demonstrating anti-tumor and anti-metastatic activity.

Cancer TypeAnimal ModelTreatmentKey Findings
Pancreatic CancerOrthotopic Nude Mice50 mg/kg, oral, dailyReduced primary tumor volume and metastasis.[1]
Pancreatic CancerOrthotopic Nude Mice50 mg/kg this compound + 100 mg/kg GemcitabineEnhanced anti-tumor effect and apoptosis compared to either agent alone.[1]

Experimental Protocols

Kinase Activity Assay (Representative Protocol)

This protocol describes a common method for determining the IC50 of a kinase inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound in DMSO Incubation Incubate kinase with This compound (or DMSO control) Compound_Prep->Incubation Enzyme_Prep Prepare Src kinase solution in assay buffer Enzyme_Prep->Incubation Substrate_Prep Prepare ATP and peptide substrate solution Reaction Initiate reaction by adding ATP/substrate mix Substrate_Prep->Reaction Incubation->Reaction Detection Measure kinase activity (e.g., luminescence, fluorescence) Reaction->Detection Curve_Fit Plot % inhibition vs. log[inhibitor] Detection->Curve_Fit IC50_Calc Calculate IC50 value Curve_Fit->IC50_Calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Methodology:

  • Reagents: Purified recombinant Src kinase, appropriate peptide substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), this compound, DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

    • Add the Src kinase solution to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection method. For instance, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence readout.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay - Representative Protocol)

This protocol outlines a common method to assess the effect of a compound on cell proliferation.

Detailed Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., A549).

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the existing medium in the wells with the medium containing different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition and Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Xenograft Study (Representative Protocol)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

Detailed Methodology:

  • Cell Implantation:

    • Harvest and resuspend human pancreatic cancer cells (e.g., L3.6pl) in a suitable medium.

    • Anesthetize immunodeficient mice (e.g., nude mice) and orthotopically inject the cancer cells into the pancreas.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth. Once tumors are established and reach a certain size, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 50 mg/kg) orally once daily. The control group receives the vehicle. For combination studies, a second group would receive the combination of this compound and another therapeutic agent like gemcitabine.

  • Monitoring and Endpoint:

    • Measure tumor volume periodically using calipers or an imaging modality.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the primary tumors.

    • Examine relevant organs for metastases.

  • Data Analysis:

    • Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

    • Assess the incidence and extent of metastasis.

    • Perform histological and immunohistochemical analyses on the tumor tissues to evaluate cell proliferation, apoptosis, and angiogenesis.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound. The lack of progression into clinical development may be due to a variety of factors, including but not limited to pharmacokinetic properties, off-target effects, or strategic decisions by the developing company.

Conclusion

This compound is a potent Src family kinase inhibitor with demonstrated anti-tumor and anti-metastatic effects in preclinical models of cancer. Its ability to also modulate the TGF-β signaling pathway suggests a potentially broader mechanism of action. While the absence of clinical trial data limits the assessment of its therapeutic potential in humans, the information gathered from preclinical studies provides valuable insights for researchers and drug development professionals working on Src kinase inhibitors and related signaling pathways. The detailed protocols provided in this guide can serve as a foundation for the in vitro and in vivo evaluation of similar compounds.

References

AZM475271: A Technical Guide to a Potent Src Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of AZM475271, a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases. Contrary to potential misconceptions, the primary molecular target of this compound is not a component of the spindle assembly checkpoint, such as Mps1 kinase. Instead, extensive research has characterized this compound as a powerful modulator of Src-mediated signaling pathways, which are critical in oncogenesis, regulating cellular processes like proliferation, migration, and angiogenesis. Furthermore, this inhibitor has been observed to exert effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway, suggesting a broader mechanism of action with potential therapeutic implications in oncology. This guide details the quantitative biochemical and cellular activity of this compound, outlines key experimental methodologies for its characterization, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Core Target and Mechanism of Action

This compound is an orally active and selective small molecule inhibitor that targets the kinase activity of the Src family of tyrosine kinases.[1] The primary mechanism of action involves binding to the ATP-binding site of Src kinases, which prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This inhibition blocks the downstream signaling cascades that promote tumor growth, survival, migration, and angiogenesis.[1] The Src family includes several members, and this compound has demonstrated inhibitory activity against key members like c-Src, Lck, and c-yes.[1]

In addition to its direct effect on Src kinases, this compound has been shown to functionally inhibit the TGF-β signaling pathway.[2][3] While the precise mechanism of this cross-inhibition is not fully elucidated, it may contribute to the anti-tumor effects of the compound, as TGF-β signaling is known to be involved in processes like epithelial-mesenchymal transition (EMT) and metastasis.[2][3]

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key potency data.

Table 1: Biochemical Inhibition of Src Family Kinases
Target KinaseIC50 (μM)Assay Type
c-Src0.01Kinase Assay
Lck0.03Kinase Assay
c-yes0.08Kinase Assay

Data sourced from MedChemExpress.[1]

Table 2: Cellular Activity of this compound
Cell LineAssay TypeEndpointIC50 (μM)Duration
A549Proliferation AssayCell Viability0.4872 h
c-Src3T3Proliferation AssayCell Viability0.5324 h
L3.6plCell Migration AssayInhibition of Migration1-54 h
Panc-1Chemokinesis AssayInhibition of MigrationDose-dependent-

Data compiled from various sources.[1][2]

Signaling Pathways

Src Kinase Signaling Pathway

Src kinases are integral signaling nodes that relay signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Upon activation, Src phosphorylates a multitude of downstream substrates, activating key pathways such as the Ras-MAPK, PI3K-Akt, and STAT3 pathways, which collectively drive cell proliferation, survival, and motility.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 FAK FAK Src->FAK Angiogenesis Angiogenesis Src->Angiogenesis This compound This compound This compound->Src Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Migration Migration FAK->Migration

Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound.

Interaction with TGF-β Signaling

This compound has been shown to inhibit TGF-β-mediated cellular responses. The interaction between Src and TGF-β signaling is complex. TGF-β can activate Src through a non-canonical pathway, and Src, in turn, can modulate TGF-β signaling. By inhibiting Src, this compound can disrupt this crosstalk.

TGF_beta_Src_Crosstalk cluster_smad Canonical Pathway cluster_non_canonical Non-Canonical Pathway TGF_beta TGF-β Ligand TGF_beta_R TGF-β Receptor (Type I/II) TGF_beta->TGF_beta_R SMADs SMAD2/3 TGF_beta_R->SMADs Src Src TGF_beta_R->Src SMAD4 SMAD4 SMADs->SMAD4 SMAD_complex SMAD Complex SMADs->SMAD_complex SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Src->SMADs Modulates This compound This compound This compound->Src Gene_Expression Gene Expression (e.g., EMT markers) Nucleus->Gene_Expression

Caption: Crosstalk between TGF-β and Src signaling pathways, and the inhibitory point of this compound.

Experimental Protocols

The following are representative protocols for key assays used to characterize Src inhibitors like this compound.

In Vitro Kinase Assay

This protocol describes a radiometric assay to determine the IC50 of an inhibitor against a purified kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare kinase reaction mix: - Purified Src Kinase - Peptide Substrate - Kinase Buffer B Add varying concentrations of this compound A->B C Initiate reaction by adding [γ-32P]ATP B->C D Incubate at 30°C for a defined time (e.g., 30 min) C->D E Spot reaction mixture onto phosphocellulose paper D->E F Wash paper to remove unincorporated [γ-32P]ATP E->F G Quantify incorporated radioactivity using a phosphorimager F->G H Calculate % inhibition and determine IC50 value G->H

Caption: Experimental workflow for an in vitro radiometric kinase assay.

Methodology:

  • Reaction Setup: In a 96-well plate, combine purified Src kinase, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of this compound in DMSO to the reaction wells. Include DMSO-only wells as a control.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing MgCl2 and [γ-32P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of each reaction mixture onto a phosphocellulose filter mat.

  • Washing: Wash the filter mat multiple times with phosphoric acid and ethanol to remove unbound [γ-32P]ATP.

  • Quantification: Dry the filter mat and quantify the amount of incorporated 32P in each spot using a phosphorimager or scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This protocol outlines the use of a colorimetric assay (e.g., MTT or WST-1) to measure the effect of this compound on the proliferation of cancer cell lines.

Workflow Diagram:

Proliferation_Assay_Workflow A Seed cells (e.g., A549) in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for a specified duration (e.g., 72 hours) C->D E Add proliferation reagent (e.g., MTT, WST-1) D->E F Incubate to allow for color development E->F G Measure absorbance using a plate reader F->G H Calculate % viability and determine IC50 value G->H

Caption: Experimental workflow for a cellular proliferation assay.

Methodology:

  • Cell Seeding: Plate a cancer cell line (e.g., A549) in a 96-well plate at a predetermined density and allow the cells to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Addition: Add a proliferation reagent such as MTT or WST-1 to each well and incubate for a few hours.

  • Signal Measurement: If using MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.

Cell Migration Assay (Transwell Assay)

This protocol describes a transwell (or Boyden chamber) assay to assess the impact of this compound on cancer cell migration.

Workflow Diagram:

Migration_Assay_Workflow A Place transwell inserts into a 24-well plate B Add chemoattractant (e.g., FBS) to the lower chamber A->B C Resuspend cells in serum-free medium with this compound B->C D Add cell suspension to the upper chamber of the insert C->D E Incubate for a suitable duration (e.g., 24 hours) D->E F Remove non-migrated cells from the top of the membrane E->F G Fix and stain migrated cells on the bottom of the membrane F->G H Count stained cells under a microscope and quantify migration G->H

Caption: Experimental workflow for a transwell cell migration assay.

Methodology:

  • Chamber Setup: Place transwell inserts with a porous membrane into the wells of a 24-well plate.

  • Chemoattractant: Add cell culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Cell Preparation: Harvest and resuspend cancer cells in serum-free medium. Pre-treat the cells with different concentrations of this compound or a vehicle control.

  • Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a dye such as crystal violet.

  • Quantification: Count the number of stained, migrated cells in several random fields of view under a microscope. Compare the number of migrated cells in the treated groups to the control group.

Conclusion

This compound is a selective inhibitor of Src family kinases with demonstrated biochemical and cellular activity. Its mechanism of action, centered on the inhibition of Src-mediated signaling pathways, and its potential to modulate TGF-β signaling, positions it as a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this class of inhibitors.

References

AZM475271: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZM475271 is a potent and selective, orally active inhibitor of Src family kinases (SFKs).[1] Contrary to initial inquiries which may associate it with Mps1, extensive research has characterized this compound as a key inhibitor of Src, a non-receptor tyrosine kinase frequently overexpressed and activated in a multitude of human cancers.[2][3] Its mechanism of action extends beyond Src inhibition, demonstrating significant cross-inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway.[4] This guide provides an in-depth analysis of the core downstream signaling pathways modulated by this compound, focusing on its effects on the Src/FAK/STAT3 axis and the TGF-β/Smad pathway. It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual diagrams of the affected pathways to support further research and drug development efforts.

Introduction: Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of Src family kinases.[5] By blocking the phosphorylation capabilities of Src, it effectively disrupts the initiation of multiple downstream signaling cascades that are critical for tumor progression. Key consequences of Src inhibition by this compound include the reduction of cell proliferation, migration, and invasion, as well as the induction of apoptosis.[1][2] Furthermore, this compound has been shown to inhibit the TGF-β signaling pathway, a key pathway involved in epithelial-mesenchymal transition (EMT), metastasis, and modulation of the tumor microenvironment.[4][6] This dual inhibitory function makes this compound a compound of significant interest in oncology research.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of a specific biological or biochemical function.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (µM)Source
c-Src0.01[1]
Lck0.03[1]
c-Yes0.08[1]

Table 2: Cellular Proliferation Inhibition

Cell LineCancer TypeIncubation TimeIC50 (µM)Source
c-Src transfected 3T3Fibroblast24 h0.53[1]
A549Lung Carcinoma72 h0.48[1]
MDA-MB 231Breast Cancer24 h~1.38[7]
MDA-MB 468Breast Cancer24 hNot specified[7]
BT-20Breast Cancer24 hNot specified[7]
MCF7Breast Cancer24 hNot specified[7]
T47DBreast Cancer24 hNot specified[7]
SK-BR-3Breast Cancer24 hNot specified[7]
4T1Murine Breast Cancer24 hNot specified[7]

Note: A study on breast cancer cell lines used a concentration of 10 µM of this compound to achieve Src inhibition.[7]

Core Downstream Signaling Pathways

Inhibition of the Src/FAK/STAT3 Signaling Axis

Src is a central node in signaling pathways that regulate cell adhesion, migration, and proliferation. Upon activation, Src phosphorylates numerous substrates, including Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3). The phosphorylation of FAK is crucial for cell motility, while STAT3 activation promotes the transcription of genes involved in cell survival and proliferation. This compound-mediated inhibition of Src leads to a downstream reduction in the phosphorylation of both FAK and STAT3, thereby impeding these pro-tumorigenic processes.[7]

Src_FAK_STAT3_Pathway This compound This compound Src Src This compound->Src Inhibits FAK FAK Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Phosphorylates pFAK p-FAK FAK->pFAK Migration Cell Migration & Invasion pFAK->Migration pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Gene Transcription (Proliferation, Survival) pSTAT3->Proliferation

Inhibition of the Src/FAK/STAT3 Pathway by this compound.
Cross-Inhibition of the TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[8] In advanced cancers, TGF-β can induce EMT, a process that allows cancer cells to become more motile and invasive. The canonical TGF-β pathway involves the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression. This compound has been demonstrated to inhibit TGF-β-induced phosphorylation of Smad2, suggesting a mechanism of cross-inhibition between the Src and TGF-β pathways.[4] This inhibition can block TGF-β-mediated cellular responses such as cell migration.[4]

TGFb_Smad_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad2 Smad2 TGFbR->Smad2 Phosphorylates This compound This compound This compound->TGFbR Inhibits (cross-inhibition) pSmad2 p-Smad2 Smad2->pSmad2 Complex p-Smad2/Smad4 Complex pSmad2->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Gene Transcription (EMT, Migration) Nucleus->Gene

Cross-Inhibition of the TGF-β/Smad Pathway by this compound.

Key Experimental Protocols

In Vitro Src Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on Src kinase activity.

Objective: To determine the IC50 value of this compound against purified Src kinase.

Materials:

  • Recombinant human Src kinase

  • Src peptide substrate (e.g., KVEKIGEGTYGVVYK)[2]

  • ATP (γ-32P ATP for radiometric assay or cold ATP for luminescence-based assays)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader (luminescence or radioactivity)

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.

  • In a 96-well plate, add the diluted this compound or DMSO control.

  • Add the Src kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the Src peptide substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to quantify the amount of ADP produced (or substrate phosphorylated).

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Prepare this compound Serial Dilutions r1 Add Inhibitor/DMSO to Plate p1->r1 p2 Prepare Kinase, Substrate, & ATP r2 Add Src Kinase (Pre-incubation) p2->r2 r1->r2 r3 Add Substrate/ATP Mix (Start Reaction) r2->r3 r4 Incubate at 30°C r3->r4 d1 Stop Reaction & Add Detection Reagent r4->d1 d2 Read Plate (Luminescence) d1->d2 d3 Calculate IC50 d2->d3

Workflow for an In Vitro Src Kinase Inhibition Assay.
Western Blot Analysis of Downstream Signaling

This protocol outlines the procedure to detect changes in the phosphorylation status of key downstream proteins (p-Smad2, p-STAT3, p-FAK) in cells treated with this compound.

Objective: To confirm the inhibitory effect of this compound on Src and TGF-β signaling pathways in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., Panc-1, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • Stimulant (e.g., TGF-β1 for p-Smad2 analysis)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Smad2, anti-p-STAT3, anti-p-FAK, and corresponding total protein antibodies)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound for a specified time. For p-Smad2 analysis, stimulate with TGF-β1 for a short period (e.g., 30 minutes) before lysis.[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the effect of this compound.

Downstream Cellular Consequences

The inhibition of key signaling nodes like Src and the TGF-β pathway by this compound leads to a cascade of anti-tumor effects. The disruption of these pathways culminates in reduced cell viability, decreased metastatic potential, and ultimately, the induction of programmed cell death (apoptosis).

Cellular_Consequences cluster_effects Cellular Processes This compound This compound Src Src Inhibition This compound->Src TGFb TGF-β Pathway Inhibition This compound->TGFb Proliferation Decreased Proliferation Src->Proliferation Migration Decreased Migration & Invasion Src->Migration Survival Decreased Cell Survival Src->Survival TGFb->Migration EMT Inhibition of EMT TGFb->EMT Apoptosis Induction of Apoptosis Proliferation->Apoptosis Migration->Apoptosis EMT->Apoptosis Survival->Apoptosis

Logical Flow of this compound's Anti-Tumor Effects.

Conclusion

This compound is a selective Src family kinase inhibitor with demonstrated activity against key signaling pathways implicated in cancer progression. Its ability to concurrently inhibit the Src/FAK/STAT3 axis and the TGF-β/Smad pathway underscores its potential as a multi-faceted anti-cancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the mechanism and therapeutic application of this compound and other Src inhibitors. Further exploration of its efficacy in various cancer models, both as a monotherapy and in combination with other treatments, is warranted.

References

The Role of AZM475271 in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZM475271 is a potent and selective, orally active inhibitor of Src family kinases (SFKs). Beyond its established role in curbing cell proliferation and migration, this compound has emerged as a significant inducer of apoptosis, the process of programmed cell death crucial for tissue homeostasis and a key target in oncology research. This technical guide provides an in-depth analysis of the role of this compound in apoptosis, detailing its impact on key signaling pathways, presenting quantitative data from relevant studies, and outlining experimental protocols for its investigation.

Introduction to this compound and Apoptosis

This compound is a small molecule inhibitor that primarily targets Src, a non-receptor tyrosine kinase frequently overexpressed and activated in a variety of human cancers. Src kinase is a pivotal node in signaling pathways that regulate cell growth, adhesion, invasion, and survival. By inhibiting Src, this compound disrupts these oncogenic signals, leading to anti-tumor effects. A critical component of its anti-cancer activity is the induction of apoptosis. Apoptosis is a regulated cellular process that eliminates damaged or unwanted cells. It is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of proteases called caspases. Dysregulation of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate uncontrollably. Therapeutic agents that can effectively restore or induce apoptosis in cancer cells are of paramount interest in drug development.

Mechanism of Action: this compound-Induced Apoptosis

The pro-apoptotic activity of this compound is multifaceted, primarily stemming from its inhibition of Src kinase and its downstream effects on critical signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway.

Inhibition of Src Kinase Signaling

Src kinase promotes cell survival through the activation of several downstream pathways that suppress apoptosis. One of the key mechanisms by which Src inhibits apoptosis is through the activation of the Ras-Raf-MEK-ERK pathway, which can lead to the degradation of the pro-apoptotic BH3-only protein Bik[1]. Furthermore, Src can directly phosphorylate and inactivate pro-apoptotic proteins such as Caspase-8, thereby blocking the initiation of the apoptotic cascade[2]. By inhibiting Src kinase activity, this compound can relieve this suppression of apoptosis, leading to the activation of pro-apoptotic machinery.

Cross-inhibition of the TGF-β Signaling Pathway

This compound has been shown to cross-inhibit the TGF-β signaling pathway, which plays a dual role in cancer[3][4]. In late-stage cancers, TGF-β can promote tumor progression, metastasis, and epithelial-mesenchymal transition (EMT). This compound can block TGF-β-induced cellular responses, including the activation of Smad proteins, which are key mediators of TGF-β signaling[3]. The interplay between TGF-β and apoptosis is complex; however, under certain contexts, inhibition of pro-tumorigenic TGF-β signaling can contribute to the induction of apoptosis.

Quantitative Data on this compound-Induced Apoptosis

Quantitative analysis of apoptosis is crucial for evaluating the efficacy of anti-cancer agents. The following table summarizes the available quantitative data on the pro-apoptotic effects of this compound.

Cell LineConcentration of this compoundIncubation TimeApoptotic EffectReference
L3.6pl (Human Pancreatic Cancer)5 µM12 hours12.6% of cells underwent apoptosis[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is essential for a comprehensive understanding of the role of this compound in apoptosis.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound to induce apoptosis.

AZM475271_Src_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase Src Src RTK->Src Activates This compound This compound This compound->Src Inhibits Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Src->Ras_Raf_MEK_ERK Activates Caspase8 Pro-Caspase-8 Src->Caspase8 Inhibits Activation by Phosphorylation Bik Bik (Pro-apoptotic) Ras_Raf_MEK_ERK->Bik Promotes Degradation Apoptosis Apoptosis Bik->Apoptosis Promotes Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Active_Caspase8->Apoptosis Initiates Caspase Cascade

Figure 1: this compound mechanism in Src-mediated apoptosis.

AZM475271_TGFbeta_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbR TGF-β Receptor Smad Smad Complex TGFbR->Smad Activates This compound This compound This compound->TGFbR Inhibits Gene_Expression Altered Gene Expression (e.g., EMT genes) Smad->Gene_Expression Translocates to Nucleus Apoptosis Apoptosis Gene_Expression->Apoptosis Contributes to TGFb TGF-β TGFb->TGFbR

Figure 2: this compound inhibition of TGF-β signaling and its link to apoptosis.
Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to study the role of this compound in apoptosis.

Apoptosis_Assay_Workflow cluster_workflow Annexin V Apoptosis Assay Workflow start Seed Cells treat Treat with this compound (e.g., 5 µM for 12h) start->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic Cells analyze->end

Figure 3: Experimental workflow for Annexin V apoptosis assay.

Western_Blot_Workflow cluster_workflow Western Blot for Apoptosis Markers Workflow start Culture and Treat Cells with this compound lyse Lyse Cells and Quantify Protein start->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block probe Probe with Primary Antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3) block->probe secondary Incubate with Secondary Antibody probe->secondary detect Detect Signal secondary->detect analyze Analyze and Quantify Bands detect->analyze

Figure 4: Experimental workflow for Western blot analysis of apoptosis markers.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used to investigate this compound-induced apoptosis.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell culture reagents

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., L3.6pl) in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 5 µM) or vehicle control for the specified duration (e.g., 12 hours).

  • Cell Harvesting: Gently collect the culture medium containing floating cells. Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE). Combine the floating and adherent cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

Materials:

  • Cell culture reagents

  • This compound

  • Caspase-Glo® 3/7 Assay System or similar

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate. Treat cells with this compound at various concentrations and time points. Include a vehicle control.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. Mix by gentle shaking.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the number of cells (if performing a parallel viability assay) or to the vehicle control. Express the results as fold change in caspase-3/7 activity.

Western Blot Analysis for Cleaved PARP and Cleaved Caspase-3

This method detects the cleavage of key apoptotic substrates.

Materials:

  • Cell culture reagents

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates a clear role in the induction of apoptosis in cancer cells through its potent inhibition of Src family kinases and its cross-inhibition of the TGF-β signaling pathway. The quantitative data, though currently limited, supports its pro-apoptotic activity. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the apoptotic effects of this compound in various cancer models. A deeper understanding of its apoptotic mechanisms will be instrumental in the continued development and clinical application of this promising anti-cancer agent.

References

The Src Kinase Inhibitor AZM475271: A Modulator of Cell Proliferation and Migration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective Src family kinase (SFK) inhibitor that has garnered significant interest in oncological research. Src kinases are non-receptor tyrosine kinases that play a crucial role in regulating a multitude of cellular processes, including proliferation, survival, adhesion, and migration. Dysregulation of Src signaling is a common feature in various human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of this compound on cell proliferation and migration, with a particular focus on its impact on pancreatic ductal adenocarcinoma (PDAC) cells. The document details the underlying molecular mechanisms, summarizes key quantitative data, and provides outlines of the experimental protocols used to elucidate these effects.

Mechanism of Action: Dual Inhibition of Src and TGF-β Signaling

This compound exerts its anti-proliferative and anti-migratory effects primarily through the inhibition of Src kinase activity. However, a key aspect of its mechanism is the cross-inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical driver of epithelial-mesenchymal transition (EMT) and metastasis in late-stage cancers.[1]

The TGF-β pathway, upon ligand binding, activates its type I receptor (ALK5), which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. This phosphorylation event is a critical step in the signaling cascade that leads to changes in gene expression promoting a migratory and invasive phenotype. This compound has been shown to effectively block the C-terminal phosphorylation of both Smad2 and Smad3, thereby attenuating downstream TGF-β signaling.[1] This dual inhibitory action on both Src and TGF-β pathways makes this compound a promising candidate for targeting metastatic dissemination.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cell proliferation, migration, and the expression of associated molecular markers.

Table 1: Effect of this compound on Cell Migration

Cell LineAssay TypeTreatmentResultReference
Panc-1Real-time cell migration (chemokinesis)This compound (dose-dependent)Effective blockade of TGF-β1-induced chemokinesis.[1]
Panc-1Real-time cell migration (chemokinesis)Ectopic expression of constitutively active ALK5T204D mutant + this compoundInhibition of high chemokinetic activity.[1]

Table 2: Effect of this compound on Gene Expression Associated with Epithelial-Mesenchymal Transition (EMT)

Cell LineGene TargetTreatmentMethodResultReference
Panc-1MMP2TGF-β1 + this compoundQuantitative Real-Time PCRInhibition of TGF-β1-induced upregulation.[1]
Panc-1MMP9TGF-β1 + this compoundQuantitative Real-Time PCRInhibition of TGF-β1-induced upregulation.[1]
Panc-1N-cadherinTGF-β1 + this compoundQuantitative Real-Time PCRInhibition of TGF-β1-induced upregulation.[1]
Panc-1VimentinTGF-β1 + this compoundQuantitative Real-Time PCRInhibition of TGF-β1-induced upregulation.[1]
Panc-1E-cadherinTGF-β1 + this compoundQuantitative Real-Time PCRPartial relief of TGF-β1-induced suppression.[1]

Table 3: Effect of this compound on TGF-β Signaling Pathway Activity

Cell LineAssay TypeTreatmentResultReference
Panc-1, Colo357Luciferase Reporter Gene AssayTGF-β1 + this compoundInhibition of TGF-β1-dependent reporter gene activity.[1]
Panc-1, Colo357PhosphoimmunoblottingTGF-β1 + this compoundInhibition of C-terminal phosphorylation of Smad2 and Smad3.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of this compound's effects.

1. Cell Culture

  • Cell Lines: Pancreatic ductal adenocarcinoma cell lines Panc-1 and Colo357 are commonly used.

  • Culture Conditions: Cells are maintained in a standard cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

2. Real-Time Cell Migration Assay (Chemokinesis)

  • Principle: This assay measures the random migration of cells in real-time. The xCELLigence system is a commonly used platform for this purpose.

  • Procedure:

    • Cells are seeded in the upper chamber of a specialized microelectronic sensor plate (CIM-Plate 16) in a serum-free medium.

    • The lower chamber contains a medium with a chemoattractant (e.g., FBS).

    • As cells migrate through the microporous membrane towards the chemoattractant, they come into contact with and adhere to the electronic sensors on the underside of the membrane.

    • The impedance of the electron flow caused by the attached cells is measured in real-time and is proportional to the number of migrated cells.

    • The effect of this compound is assessed by adding different concentrations of the inhibitor to the upper chamber along with the cells.

3. Quantitative Real-Time PCR (qRT-PCR)

  • Principle: qRT-PCR is used to quantify the expression levels of specific genes of interest, such as those involved in EMT.

  • Procedure:

    • RNA Extraction: Total RNA is isolated from treated and untreated cells using a suitable RNA extraction kit.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers for the target genes (e.g., MMP2, MMP9, N-cadherin, Vimentin, E-cadherin) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Data Analysis: The amplification of the PCR product is monitored in real-time using a fluorescent dye (e.g., SYBR Green). The relative expression of the target genes is calculated using the ΔΔCt method.

4. Luciferase Reporter Gene Assay

  • Principle: This assay measures the activity of a specific signaling pathway by using a reporter gene (luciferase) under the control of a promoter that is responsive to that pathway.

  • Procedure:

    • Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing a TGF-β-responsive element (e.g., a Smad-binding element) driving the expression of the luciferase gene.

    • Treatment: After transfection, cells are treated with TGF-β1 in the presence or absence of various concentrations of this compound.

    • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

    • Normalization: A co-transfected plasmid expressing Renilla luciferase is often used to normalize for transfection efficiency.

5. Phosphoimmunoblotting (Western Blotting)

  • Principle: This technique is used to detect and quantify the levels of specific phosphorylated proteins, such as phospho-Smad2 and phospho-Smad3.

  • Procedure:

    • Cell Lysis: Treated and untreated cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Smad2 and Smad3, as well as with antibodies for the total forms of these proteins as loading controls.

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

    • Quantification: The intensity of the bands is quantified using densitometry software.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor cluster_cellular_response Cellular Response TGFb TGF-β TGFbR TGF-β Receptor (ALK5) TGFb->TGFbR Binding Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation Src Src Kinase pSmad23 pSmad2/3 Smad23->pSmad23 GeneExpression Gene Expression (MMP2, MMP9, N-cadherin, Vimentin) pSmad23->GeneExpression Transcription Regulation CellMigration Cell Migration CellProliferation Cell Proliferation This compound This compound This compound->TGFbR Cross-inhibition This compound->Src Inhibition

Caption: Signaling pathway showing this compound's dual inhibition of Src and TGF-β signaling.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_endpoints Measured Endpoints Start Seed Panc-1 or Colo357 cells Treatment Treat with TGF-β1 +/- this compound Start->Treatment Migration Real-Time Cell Migration Assay Treatment->Migration qPCR Quantitative RT-PCR Treatment->qPCR Luciferase Luciferase Reporter Assay Treatment->Luciferase Western Phosphoimmunoblotting Treatment->Western Migration_Result Cell Migration Rate Migration->Migration_Result qPCR_Result EMT Gene Expression Levels (MMP2, MMP9, N-cadherin, Vimentin) qPCR->qPCR_Result Luciferase_Result TGF-β Pathway Activity Luciferase->Luciferase_Result Western_Result pSmad2/3 Levels Western->Western_Result

Caption: Workflow of key experiments to evaluate this compound's effects.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inhibiting both Src kinase activity and the pro-metastatic TGF-β signaling pathway. Its ability to suppress cell proliferation and migration, particularly in the context of pancreatic cancer, underscores its therapeutic promise. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially harness the capabilities of this dual-action inhibitor in the fight against metastatic disease. Further studies are warranted to fully elucidate its in vivo efficacy and to explore its potential in combination therapies.

References

The Src Kinase Inhibitor AZM475271: A Technical Deep Dive into its Preclinical Efficacy in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical research on AZM475271, a potent Src tyrosine kinase inhibitor, in the context of pancreatic ductal adenocarcinoma (PDAC). This document is intended for researchers, scientists, and drug development professionals seeking detailed insights into the mechanism of action, experimental validation, and therapeutic potential of this compound.

Core Mechanism of Action

This compound is a small molecule inhibitor that primarily targets Src, a non-receptor tyrosine kinase frequently overexpressed and activated in pancreatic cancer.[1][2] Src kinase is a critical node in various signaling pathways that drive tumor progression, including proliferation, survival, invasion, angiogenesis, and metastasis.[1][2] Notably, research has revealed that this compound also exhibits cross-inhibitory effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key player in epithelial-mesenchymal transition (EMT) and metastatic dissemination in late-stage PDAC.[3] This dual inhibition of both Src and TGF-β signaling pathways positions this compound as a promising therapeutic agent against pancreatic cancer.[3]

Quantitative Preclinical Efficacy

Preclinical studies in orthotopic nude mouse models of human pancreatic cancer have demonstrated the significant anti-tumor and anti-metastatic activity of this compound, both as a monotherapy and in combination with the standard-of-care chemotherapeutic agent, gemcitabine.

Table 1: In Vivo Efficacy of this compound in an Orthotopic Pancreatic Cancer Model
Treatment GroupPrimary Pancreatic Tumor Volume ReductionIncidence of Lymph Node MetastasisIncidence of Liver MetastasisReference
Control-5/5 animals3/5 animals[4]
This compound alone~40%Not specifiedNot specified[4][5]
This compound + Gemcitabine90%0/8 animals0/8 animals[4][5]

The combination of this compound with gemcitabine not only resulted in a striking 90% reduction in primary tumor volume but also completely abrogated lymph node and liver metastases in the treated animals.[4][5] This synergistic effect suggests that this compound sensitizes pancreatic cancer cells to the cytotoxic effects of gemcitabine.[4]

Key Signaling Pathways and Experimental Workflows

The multifaceted anti-cancer effects of this compound are rooted in its ability to modulate several critical signaling cascades. The following diagrams illustrate the key pathways affected by this compound and a typical experimental workflow for its evaluation.

AZM475271_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK TGFbR TGF-β Receptor (ALK5) Smad2_3 Smad2/3 TGFbR->Smad2_3 Src->FAK PI3K PI3K Src->PI3K Proliferation Proliferation Src->Proliferation Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Invasion_Metastasis Invasion & Metastasis (EMT) FAK->Invasion_Metastasis AKT AKT PI3K->AKT Survival Survival AKT->Survival Smad2_3->Invasion_Metastasis This compound This compound This compound->TGFbR This compound->Src

Figure 1: Simplified signaling pathway of this compound action in pancreatic cancer.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cell_Lines Pancreatic Cancer Cell Lines (e.g., Panc-1, Colo357, L3.6pl) Migration Cell Migration/ Chemokinesis Assay Cell_Lines->Migration Gene_Expression qRT-PCR for EMT markers (MMP2, MMP9, N-cadherin) Cell_Lines->Gene_Expression Signaling_Activity Luciferase Reporter Assay (TGF-β activity) Cell_Lines->Signaling_Activity Protein_Phosphorylation Phospho-Immunoblotting (p-Smad2/3) Cell_Lines->Protein_Phosphorylation Orthotopic_Implantation Orthotopic Implantation of L3.6pl cells in nude mice Cell_Lines->Orthotopic_Implantation Treatment Treatment with this compound (± Gemcitabine) Orthotopic_Implantation->Treatment Endpoint_Analysis Tumor Volume Measurement, Metastasis Assessment, Immunohistochemistry Treatment->Endpoint_Analysis

Figure 2: General experimental workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are summaries of key experimental methodologies employed in the preclinical evaluation of this compound.

Real-Time Cell Migration (Chemokinesis) Assay
  • Objective: To assess the effect of this compound on the random migration of pancreatic cancer cells.

  • Cell Lines: Panc-1.

  • Methodology:

    • Pancreatic cancer cells are seeded in the upper chamber of a Boyden Chamber or a real-time cell analyzer with microelectronic sensors.

    • The cells are treated with varying concentrations of this compound in the presence or absence of TGF-β1 as a chemoattractant.

    • Cell migration to the lower chamber or the change in impedance due to cell movement is monitored in real-time.

    • Data is analyzed to determine the dose-dependent effect of this compound on cell migration.[3]

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the expression of genes associated with EMT and invasion.

  • Target Genes: MMP2, MMP9, N-cadherin, vimentin, and E-cadherin.[3]

  • Methodology:

    • Pancreatic cancer cells (e.g., Panc-1, Colo357) are treated with TGF-β1 with or without this compound for a specified duration.[3]

    • Total RNA is extracted from the cells and reverse-transcribed into cDNA.

    • qRT-PCR is performed using specific primers for the target genes and a housekeeping gene for normalization.

    • The relative fold change in gene expression is calculated using the ΔΔCt method.

Luciferase Reporter Gene Assay
  • Objective: To measure the transcriptional activity of the TGF-β/Smad signaling pathway.

  • Methodology:

    • Pancreatic cancer cells are transiently transfected with a luciferase reporter construct containing Smad-binding elements.

    • The transfected cells are then treated with TGF-β1 in the presence or absence of this compound.[3]

    • Cell lysates are collected, and luciferase activity is measured using a luminometer.

    • The results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase).

Phospho-Immunoblotting
  • Objective: To detect the phosphorylation status of key signaling proteins.

  • Target Proteins: Smad2 and Smad3.

  • Methodology:

    • Pancreatic cancer cells are treated as required (e.g., with TGF-β1 and/or this compound).

    • Whole-cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated forms of Smad2 and Smad3, followed by a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence detection system. Total protein levels are also assessed as a loading control.[3]

Orthotopic Nude Mouse Model
  • Objective: To evaluate the in vivo efficacy of this compound on primary tumor growth and metastasis.

  • Cell Line: L3.6pl human pancreatic carcinoma cells.[4][6]

  • Methodology:

    • L3.6pl cells are surgically implanted into the pancreas of nude mice.[4]

    • Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, gemcitabine alone, and this compound in combination with gemcitabine.[4]

    • This compound is typically administered daily via oral gavage, while gemcitabine is administered intraperitoneally.[4]

    • Tumor growth is monitored over time. At the end of the study, mice are euthanized, and primary tumors are excised and weighed.

    • Metastatic lesions in organs such as the lymph nodes and liver are counted and analyzed.[4]

    • Tumor tissues can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and microvessel density (e.g., CD31).[4]

Conclusion and Future Directions

The preclinical data on this compound strongly support its potential as a therapeutic agent for pancreatic cancer. Its dual inhibitory action on Src and TGF-β signaling pathways provides a strong rationale for its further development. The synergistic effects observed with gemcitabine are particularly compelling and suggest a promising combination therapy strategy. Future research should focus on elucidating the detailed molecular mechanisms of synergy with chemotherapy, identifying predictive biomarkers for patient stratification, and advancing this compound or similar Src inhibitors into well-designed clinical trials for pancreatic cancer. While no clinical trial data for this compound in pancreatic cancer is currently available, the promising preclinical findings underscore the therapeutic potential of targeting Src in this challenging disease.

References

AZM475271 in Breast Cancer Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective small molecule inhibitor of Src family kinases (SFKs). The Src signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, migration, and invasion, and its dysregulation is frequently implicated in the progression and metastasis of various cancers, including breast cancer. Emerging evidence also suggests that this compound may exert its anti-cancer effects through the modulation of other signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which plays a complex, context-dependent role in breast cancer, initially acting as a tumor suppressor and later promoting metastasis. This technical guide provides an in-depth overview of the preclinical studies involving this compound in breast cancer, with a focus on its mechanism of action, experimental data, and relevant methodologies.

Mechanism of Action

This compound is an orally active and selective Src kinase inhibitor. It has been shown to inhibit the phosphorylation of several Src family kinases, with IC50 values of 0.01 µM for c-Src, 0.03 µM for Lck, and 0.08 µM for c-yes. By inhibiting Src kinase activity, this compound can disrupt downstream signaling cascades that are crucial for tumor cell proliferation, migration, and invasion.

Furthermore, studies have indicated that this compound may also function as an inhibitor of the TGF-β signaling pathway. This dual inhibitory activity is of significant interest in oncology, as both Src and TGF-β pathways are known to contribute to the aggressive phenotype of breast cancer, particularly in the context of metastasis and therapy resistance.

Preclinical Data in Breast Cancer

The primary research on this compound in breast cancer has been conducted in vitro using various breast cancer cell lines. These studies have demonstrated the potential of this compound to inhibit key processes associated with cancer progression, both as a single agent and in combination with other targeted therapies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in breast cancer cell lines. It is important to note that the available data is currently limited, and further studies are warranted to establish a more comprehensive quantitative profile of this compound's efficacy.

Cell Line Assay Treatment Concentration Observed Effect Reference
MDA-MB-231Cell MigrationThis compound10 µMSignificant decrease in cell migration.[1]
MDA-MB-231Cell InvasionThis compound10 µMSignificant decrease in cell invasion.[1]
MDA-MB-231Mammosphere FormationThis compound10 µMReduction in mammosphere formation, indicating an effect on cancer stem-like cells.[1]
MDA-MB-468Mammosphere FormationThis compound10 µMReduction in mammosphere formation.[1]
MCF7Mammosphere FormationThis compound10 µMReduction in mammosphere formation.[1]
Combination Therapy Cell Line Assay Treatment Concentration Observed Effect Reference
STAT3 + Src InhibitionMDA-MB-231Cell MigrationWP1066 + this compound10 µM + 10 µMMore significant reduction in migration compared to individual inhibitors.[1]
STAT3 + Src InhibitionMDA-MB-231Cell InvasionWP1066 + this compound10 µM + 10 µMMore significant reduction in invasion compared to individual inhibitors.[1]
STAT3 + Src InhibitionMDA-MB-231Mammosphere FormationWP1066 + this compound10 µM + 10 µMMore significant reduction in mammosphere formation compared to individual inhibitors.[1]
FAK + Src InhibitionMDA-MB-231Cell MigrationFAK inhibitor 14 + this compound2.5 µM + 10 µMSignificant reduction in cell migration.[1]
FAK + Src InhibitionMDA-MB-231Cell InvasionFAK inhibitor 14 + this compound2.5 µM + 10 µMSignificant reduction in cell invasion.[1]
FAK + Src InhibitionMDA-MB-231Mammosphere FormationFAK inhibitor 14 + this compound2.5 µM + 10 µMSignificant reduction in mammosphere formation.[1]

Experimental Protocols

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem-like cells.

  • Cell Preparation:

    • Culture breast cancer cell lines (e.g., MDA-MB-231, MCF7) to 70-80% confluency.

    • Harvest cells using trypsin and neutralize with serum-containing media.

    • Centrifuge the cell suspension and resuspend the pellet in serum-free mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

    • Ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.

    • Perform a cell count using a hemocytometer.

  • Plating:

    • Plate the single-cell suspension in ultra-low attachment plates at a low density (e.g., 5,000 to 20,000 cells/mL) to prevent cell aggregation.

  • Treatment:

    • After 24 hours, treat the mammosphere cultures with this compound at the desired concentration (e.g., 10 µM).

    • Include appropriate vehicle controls.

  • Incubation and Analysis:

    • Incubate the plates for 7-10 days to allow for mammosphere formation.

    • After the incubation period, count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

    • Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells through a basement membrane matrix.

  • Chamber Preparation:

    • Rehydrate Transwell inserts with an 8 µm pore size by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.

    • Coat the upper surface of the Transwell membrane with a thin layer of Matrigel (or other basement membrane extract) and allow it to solidify at 37°C for at least 30 minutes.

  • Cell Preparation:

    • Harvest and resuspend breast cancer cells in serum-free medium.

    • Perform a cell count.

  • Assay Setup:

    • Seed the desired number of cells (e.g., 5 x 10^4 to 1 x 10^5 cells) in the upper chamber of the Transwell insert in serum-free medium containing this compound or vehicle control.

    • Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

  • Incubation and Staining:

    • Incubate the plate at 37°C for 24-48 hours.

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.

    • Stain the fixed cells with a solution such as crystal violet.

  • Quantification:

    • Wash the inserts to remove excess stain and allow them to air dry.

    • Count the number of stained, invaded cells in several random fields of view under a microscope.

    • The results can be expressed as the average number of invaded cells per field or as a percentage of the control.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by this compound in the context of breast cancer.

Src_Signaling_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) Src Src RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Migration_Invasion Migration & Invasion FAK->Migration_Invasion Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Ras_MAPK->Proliferation PI3K_Akt->Survival This compound This compound This compound->Src TGF_Beta_Signaling_Pathway cluster_cellular_response Cellular Response TGFB TGF-β Ligand TGFBR TGF-β Receptor (TβRI/TβRII) TGFB->TGFBR SMADs SMADs (SMAD2/3, SMAD4) TGFBR->SMADs Non_SMAD Non-SMAD Pathways (e.g., Src-dependent) TGFBR->Non_SMAD Nucleus Nucleus SMADs->Nucleus Gene_Transcription Gene Transcription (EMT, Invasion, Metastasis) Nucleus->Gene_Transcription Metastasis Metastasis Gene_Transcription->Metastasis Non_SMAD->Metastasis This compound This compound This compound->Non_SMAD Potential Inhibition

References

AZM475271: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZM475271 is a potent and selective Src family kinase (SFK) inhibitor. As a member of the anilinoquinazoline class of compounds, it has demonstrated significant activity in preclinical models of various cancers, including pancreatic, breast, and prostate cancer. This document provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It details its mechanism of action, focusing on the inhibition of key signaling pathways such as Src, Focal Adhesion Kinase (FAK), and Signal Transducer and Activator of Transcription 3 (STAT3). Furthermore, this guide outlines detailed protocols for key in vitro and in vivo experiments and provides visual representations of the associated signaling cascades and experimental workflows to facilitate further research and development.

Chemical Structure and Properties

This compound is chemically identified as N-(2-Chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinamine. Its structure and key properties are summarized below.

PropertyValueReference(s)
IUPAC Name N-(2-Chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinamine[1]
Molecular Formula C₂₃H₂₇ClN₄O₃[2][3]
Molecular Weight 442.94 g/mol [2][3]
CAS Number 476159-98-5[2][3]
SMILES String ClC1=CC=C(OC)C=C1NC3=NC=NC2=CC(OCC4CCN(C)CC4)=C(OC)C=C23[3]
Solubility Soluble to 100 mM in DMSO. Slightly soluble in DMF and Ethanol.[1][2][3]
Purity ≥98%[2][3]
Appearance Solid
Storage Store at room temperature.[2][3]

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, survival, and migration.[4] Overactivity of Src kinases is frequently observed in various cancers, contributing to tumor progression and metastasis.[5]

Kinase Inhibitory Profile

This compound demonstrates high affinity and specificity for the ATP-binding site of Src kinases, preventing the phosphorylation of downstream substrates.[4] Its inhibitory activity against various kinases is detailed in the table below.

Target KinaseIC₅₀ (µM)Reference(s)
c-Src 0.01[1][6]
Lck 0.03[1][6]
c-Yes 0.08[1][6]
VEGFR2 0.7[1]
Downstream Signaling Pathways

By inhibiting Src, this compound modulates several downstream signaling pathways critical for cancer cell survival and proliferation.

  • Src/FAK/STAT3 Signaling: this compound has been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are key downstream effectors of Src.[7] This inhibition leads to reduced cell migration, invasion, and cancer stem cell properties.[7]

  • TGF-β Signaling: this compound can cross-inhibit the tumor-promoting effects of Transforming Growth Factor-beta (TGF-β) signaling, a pathway often associated with epithelial-mesenchymal transition (EMT) and metastasis in advanced cancers.[2]

The following diagram illustrates the inhibition of the Src/FAK/STAT3 signaling pathway by this compound.

AZM475271_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK p STAT3 STAT3 Src->STAT3 p FAK->STAT3 p Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Metastasis) STAT3->Gene_Expression This compound This compound This compound->Src Inhibits

Inhibition of the Src/FAK/STAT3 signaling pathway by this compound.
Cellular and In Vivo Effects

  • Anti-proliferative Activity: this compound inhibits the proliferation of various cancer cell lines, including those of the prostate (PC3, DU145) and lung (A549).[1]

  • Induction of Apoptosis: The compound induces apoptosis in cancer cells and can sensitize them to the cytotoxic effects of other chemotherapeutic agents like gemcitabine.[2][3]

  • Anti-angiogenic and Anti-metastatic Effects: In vivo studies have demonstrated that this compound reduces tumor size, vascularity, and metastasis in a pancreatic cancer mouse model.[2][3] It also exhibits anti-angiogenic properties both in vitro and in vivo.[2][3]

  • Inhibition of Cancer Stem Cells: By targeting the STAT3, FAK, and Src signaling pathways, this compound can reduce the cancer stem cell population and tumorigenic potential in breast cancer models.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments that have been conducted to characterize the activity of this compound.

In Vitro Src Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against Src kinase.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the Src kinase and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • luminescence, which is proportional to the amount of ADP generated and thus the kinase activity.

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for the in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare serial dilution of this compound Start->Prep_Inhibitor Add_Components Add this compound, Src kinase, and substrate to 384-well plate Prep_Inhibitor->Add_Components Initiate_Reaction Initiate reaction with ATP Add_Components->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction and add detection reagent Incubate->Stop_Reaction Measure_Signal Measure luminescence Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC₅₀ Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Workflow for the in vitro Src kinase inhibition assay.
Mammosphere Formation Assay

This assay is used to assess the effect of this compound on the self-renewal capacity of cancer stem cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF7)

  • Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, bFGF)

  • This compound

  • Ultra-low attachment plates

  • Trypsin-EDTA

  • Cell strainer

Procedure:

  • Culture breast cancer cells as a monolayer.

  • Harvest the cells and prepare a single-cell suspension by passing them through a cell strainer.

  • Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of this compound or DMSO (vehicle control).

  • Incubate the plates for 7-10 days to allow for mammosphere formation.

  • Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

  • To assess self-renewal, collect the primary mammospheres, dissociate them into single cells, and re-plate them under the same conditions for secondary mammosphere formation.

  • Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

In Vivo Tumor Growth Inhibition in a Pancreatic Cancer Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Human pancreatic cancer cell line (e.g., L3.6pl)

  • Immunocompromised mice (e.g., athymic nude mice)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80)

  • Calipers

Procedure:

  • Subcutaneously inject human pancreatic cancer cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally at a specified dose (e.g., 50 mg/kg) daily to the treatment group. The control group receives the vehicle.

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

The following diagram outlines the logical flow of the in vivo tumor growth inhibition study.

InVivo_Study_Logic Start Start Study Implant_Cells Implant pancreatic cancer cells Start->Implant_Cells Tumor_Growth Allow tumors to grow to palpable size Implant_Cells->Tumor_Growth Randomize Randomize mice into control and treatment groups Tumor_Growth->Randomize Administer_Treatment Administer this compound or vehicle daily Randomize->Administer_Treatment Monitor_Tumors Measure tumor volume and body weight regularly Administer_Treatment->Monitor_Tumors Endpoint Reach study endpoint Monitor_Tumors->Endpoint Endpoint->Monitor_Tumors No Analyze_Results Euthanize mice and analyze tumors Endpoint->Analyze_Results Yes End End Study Analyze_Results->End

Logical flow of the in vivo tumor growth inhibition study.

Conclusion

This compound is a valuable research tool for investigating the role of Src family kinases in cancer and other diseases. Its potent and selective inhibitory activity, coupled with its demonstrated efficacy in preclinical models, makes it a compound of significant interest for further investigation. This technical guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their studies. The provided visualizations of key signaling pathways and experimental workflows are intended to facilitate a clearer understanding of its mechanism of action and practical application in a laboratory setting. Further research into the clinical potential of this compound and similar Src inhibitors is warranted.

References

Methodological & Application

Application Notes and Protocols for AZM475271 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective inhibitor of Src family kinases (SFKs), which are non-receptor tyrosine kinases that play critical roles in regulating cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of SFK signaling is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[1][2] this compound exerts its inhibitory effect by binding to the ATP-binding site of Src kinases, thereby blocking the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that contribute to tumor growth and metastasis.[3] Additionally, studies have shown that this compound can cross-inhibit the transforming growth factor-beta (TGF-β) signaling pathway, further highlighting its potential as a dual inhibitor in cancer therapy.[4][5]

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including recommended working concentrations, detailed experimental protocols for determining optimal concentrations, and methods for analyzing its effects on cellular signaling pathways.

Data Presentation

Reported Working Concentrations and IC50 Values of this compound

The effective working concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being investigated. The following table summarizes reported working concentrations and half-maximal inhibitory concentration (IC50) values from various studies. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions empirically.

Cell LineAssay TypeConcentration RangeIC50 ValueReference
L3.6pl (Human Pancreatic Cancer)Proliferation Assay1-20 µM> 15 µM (48h)[6][7]
L3.6pl (Human Pancreatic Cancer)Migration Assay0.1-5 µM-[6][7]
L3.6pl (Human Pancreatic Cancer)Src Kinase Activity1-10 µM-[6][7]
L3.6pl (Human Pancreatic Cancer)Apoptosis Assay5 µM-[6][7]
Panc-1 (Human Pancreatic Cancer)Chemokinesis AssayDose-dependent-[4]
MDA-MB 231, MDA-MB 468, MCF7 (Human Breast Cancer)Mammosphere Culture10 µM-[8]
c-Src transfected 3T3 (Fibroblast)Proliferation Assay-0.53 µM (24h)[6]
A549 (Human Lung Carcinoma)Proliferation Assay-0.48 µM (72h)[6]

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)

To determine the cytotoxic or anti-proliferative effects of this compound on a specific cell line, a dose-response experiment using a cell viability assay such as the MTT assay is recommended.[9][10][11]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cells in culture

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[12]

Protocol 2: Analysis of Protein Expression and Phosphorylation by Western Blotting

Western blotting is a key technique to investigate the effect of this compound on the expression and phosphorylation status of its target proteins (e.g., Src) and downstream signaling molecules.[13][14][15][16][17]

Materials:

  • Cells treated with this compound at the desired concentration and for the appropriate time.

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-Smad2/3, anti-Smad2/3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treating cells with this compound, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding azm_prep Prepare this compound Dilutions treatment Treat Cells with this compound azm_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance (570nm) mtt_assay->read_absorbance data_analysis Data Analysis (IC50) read_absorbance->data_analysis

Caption: Workflow for determining the optimal working concentration of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src TGF_beta_R TGF-β Receptor Smad Smad2/3 TGF_beta_R->Smad FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Gene_Expression Gene Expression (Proliferation, Migration, Invasion) FAK->Gene_Expression STAT3->Gene_Expression Smad->Gene_Expression This compound This compound This compound->TGF_beta_R Cross-inhibition This compound->Src

Caption: Simplified signaling pathways inhibited by this compound.

References

Application Notes and Protocols for AZM475271 Treatment of Panc-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective Src family kinase (SFK) inhibitor.[1] Src kinases are non-receptor tyrosine kinases that are often overexpressed and hyperactivated in various human cancers, including pancreatic cancer.[2] They play a crucial role in regulating cellular processes such as proliferation, survival, migration, and invasion.[2] In pancreatic ductal adenocarcinoma (PDAC), the most common type of pancreatic cancer, Src signaling is implicated in tumor progression and metastasis.[2] The Panc-1 cell line, derived from a human pancreatic epithelioid carcinoma, is a widely used model for studying pancreatic cancer. This document provides detailed application notes and protocols for studying the effects of this compound on Panc-1 cells.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of Src. This inhibition blocks the phosphorylation of downstream target proteins, thereby disrupting the signaling cascades that promote cancer cell proliferation, survival, and motility.[1][3] Notably, in Panc-1 cells, this compound has been shown to not only inhibit Src signaling but also to cross-inhibit the transforming growth factor-beta (TGF-β) signaling pathway.[4] This dual inhibition is significant as both pathways are key drivers of epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell migration and invasion.[4]

Data Presentation

Quantitative Data Summary

Table 1: Observed Effects of this compound on Panc-1 Cells

ParameterEffectObservations
Cell Migration InhibitionThis compound effectively blocked TGF-β1-induced chemokinesis (random cell migration) in a dose-dependent manner.[4]
Gene Expression ModulationInhibited the TGF-β1-induced upregulation of MMP2, MMP9, N-cadherin, and vimentin genes, which are associated with EMT and invasion.[4]
Signaling Pathway InhibitionInhibited the activation of Smad2 and Smad3, key mediators of the TGF-β signaling pathway.[4]

Table 2: Effects of Other Src Inhibitors on Panc-1 Cells (for reference)

InhibitorParameterValue/Effect
Dasatinib Cell ProliferationInhibition
Cell MigrationSignificant decrease starting at 100 nmol/L.[5]
Cell InvasionConcentration-dependent decrease.[5]
Anchorage-Independent GrowthInhibition (fewer colonies in soft agar).[5]
Cell CycleDecreased percentage of cells in S-phase.[5]
PP2 Cell MotilityInhibition of TGF-β1-dependent motility.[4]

Signaling Pathways

The following diagrams illustrate the signaling pathways in Panc-1 cells that are affected by this compound treatment.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src FAK FAK FAK->Src Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 Migration Migration/Invasion Src->Migration This compound This compound This compound->Src Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival STAT3->Proliferation STAT3->Survival

Src Signaling Pathway Inhibition by this compound

TGF_Beta_Signaling_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Src Src Src->TGF_beta_R cross-talk This compound This compound This compound->Src p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 P Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Gene Expression (MMP2, MMP9, N-cadherin) Nucleus->Gene_expression transcription EMT EMT & Migration Gene_expression->EMT Experimental_Workflow start Start culture Panc-1 Cell Culture start->culture treatment Treatment with this compound culture->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blotting treatment->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis data_analysis Data Analysis viability->data_analysis western->data_analysis cell_cycle->data_analysis apoptosis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for AZM475271 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases frequently overexpressed and activated in a variety of human cancers. These kinases play a crucial role in signaling pathways that regulate cell proliferation, migration, adhesion, and angiogenesis. Preclinical studies in mouse models have demonstrated the anti-tumor and anti-metastatic potential of this compound, particularly in pancreatic and breast cancer models. This document provides detailed application notes and protocols for the administration of this compound in mouse models based on available preclinical data.

Mechanism of Action

This compound primarily exerts its anti-cancer effects by inhibiting Src tyrosine kinase. This inhibition disrupts downstream signaling pathways critical for tumor progression and metastasis. Key pathways affected include:

  • Src/FAK/STAT3 Signaling: this compound inhibits the phosphorylation of Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3), which are crucial for cell migration, invasion, and the maintenance of cancer stem cells[1].

  • TGF-β Signaling: this compound has been shown to cross-inhibit the transforming growth factor-beta (TGF-β) signaling pathway. This dual inhibition of both Src and TGF-β pathways may contribute to its efficacy in preventing metastatic dissemination, particularly in late-stage pancreatic cancer[2][3].

The following diagram illustrates the key signaling pathways targeted by this compound.

AZM475271_Signaling_Pathway cluster_cytoplasm Cytoplasm RTK RTK / Integrin Src Src RTK->Src Activation TGFBR TGF-β Receptor Smad Smad2/3 TGFBR->Smad Phosphorylation FAK FAK Src->FAK Phosphorylation STAT3 STAT3 Src->STAT3 Activation FAK->STAT3 Activation Gene_Expression Gene Expression (Proliferation, Migration, Invasion, Angiogenesis) STAT3->Gene_Expression Smad->Gene_Expression This compound This compound This compound->TGFBR Inhibition This compound->Src Inhibition Orthotopic_Implantation_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative Cell_Prep Prepare Cell Suspension Animal_Prep Anesthetize Mouse Incision Abdominal Incision Animal_Prep->Incision Expose_Pancreas Expose Pancreas Incision->Expose_Pancreas Inject_Cells Inject Cancer Cells Expose_Pancreas->Inject_Cells Closure Suture and Close Inject_Cells->Closure Monitoring Monitor Recovery Closure->Monitoring Tumor_Growth Assess Tumor Growth Monitoring->Tumor_Growth

References

Application Notes and Protocols: Preparation of AZM475271 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZM475271 is a potent and selective Src family kinase (SFK) inhibitor used in cancer research to study signaling pathways involved in cell proliferation, migration, and apoptosis.[1][2][3] Accurate and reproducible experimental results depend on the correct preparation and storage of a stable stock solution. This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), along with its physicochemical properties, storage recommendations, and relevant biological context.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is critical for accurate calculations and solution preparation.

PropertyValueReference
Molecular Weight (M.Wt) 442.94 g/mol [1][2][4]
Molecular Formula C₂₃H₂₇ClN₄O₃[1][2][5]
CAS Number 476159-98-5[1][2][5]
Purity ≥98% (HPLC)[1][2][4]
Solubility in DMSO ≥42 mg/mL (approx. 94.82 mM)[6]
Maximum Concentration 100 mM in DMSO[1][2][4]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for laboratory use.

Materials and Equipment:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Preparation: Before starting, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.43 mg of this compound.

    • Calculation:

      • Volume of DMSO (mL) = [Mass (mg) / Molecular Weight ( g/mol )] x [1000 / Desired Concentration (mM)]

      • Example: For 1 mg of this compound to make a 10 mM stock:

      • Volume of DMSO (mL) = [1 mg / 442.94 g/mol ] x [1000 / 10 mM] = 0.2258 mL or 225.8 µL[6]

  • Solubilization: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.

  • Storage:

    • For long-term storage, it is highly recommended to create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]

    • Store the aliquots in tightly sealed vials.

    • Storage Temperatures:

      • Store at -20°C for up to 1 year.[3][6][7]

      • Store at -80°C for up to 2 years.[3][6]

Safety and Handling Precautions

  • This compound is a bioactive compound. Handle with care, avoiding direct contact with skin and eyes by using appropriate PPE.

  • Perform all weighing and reconstitution steps in a well-ventilated area or a chemical fume hood.

  • DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Always wear chemical-resistant gloves when handling DMSO-containing solutions.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the biological context of this compound.

G cluster_prep Preparation cluster_weigh Quantification cluster_solve Reconstitution cluster_store Storage A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex Until Fully Dissolved C->D E Aliquot into Single-Use Vials D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solution.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activates FAK FAK Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Phosphorylates CellResponse Cell Proliferation, Migration, Survival FAK->CellResponse STAT3->CellResponse AZM This compound AZM->Src Inhibits

Caption: Simplified Src signaling pathway inhibited by this compound.

References

Application Notes and Protocols for AZM475271 and Gemcitabine Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers. Its mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[1][2][3][4][5] However, the development of chemoresistance often limits its clinical efficacy.[5] Emerging evidence suggests that the activation of the Src tyrosine kinase signaling pathway plays a crucial role in mediating gemcitabine resistance.[1][5][6]

AZM475271 is a potent and selective Src family kinase inhibitor.[3] Preclinical studies have demonstrated that combining this compound with gemcitabine results in a significant synergistic antitumor effect in pancreatic cancer models. This combination has been shown to reduce primary tumor volume by up to 90% and completely inhibit metastasis in orthotopic nude mouse models.[3] The proposed mechanism for this synergy involves the inhibition of Src-mediated survival signals, thereby re-sensitizing cancer cells to the cytotoxic effects of gemcitabine.[1][3] Furthermore, studies with other Src inhibitors like dasatinib and saracatinib in combination with gemcitabine have shown promising results in overcoming chemoresistance and inhibiting tumor growth, further supporting the rationale for this combination therapy.[7][8][9][10]

These application notes provide detailed protocols for investigating the combination of this compound and Gemcitabine in both in vitro and in vivo settings, based on established methodologies for similar drug combinations.

Data Presentation

In Vitro Efficacy of Src Inhibitors in Combination with Gemcitabine
Cell LineSrc InhibitorIC50 (Src Inhibitor)IC50 (Gemcitabine)Combination EffectReference
BxPC-3 (Pancreatic)Dasatinib~5 nM~10 nMSynergistic inhibition of proliferation and invasion[6]
PANC-1 (Pancreatic)Dasatinib>100 nM~50 nMCooperative inhibition of migration and invasion[6]
PANC-1 (Gemcitabine-Resistant)PP2 (Src Inhibitor)Not specifiedNot specifiedAttenuated gemcitabine resistance[1]
MDA-MB-231 (Breast, Gemcitabine-Resistant)SaracatinibNot specifiedNot specifiedSynergistic antitumor effects, reversal of resistance
In Vivo Efficacy of this compound and Gemcitabine Combination
Animal ModelCancer TypeTreatment GroupTumor Volume ReductionMetastasis InhibitionReference
Orthotopic Nude MicePancreaticThis compound alone~40%Not specified[3]
Orthotopic Nude MicePancreaticThis compound + Gemcitabine90%100% (no lymph node or liver metastases)[3]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound and Gemcitabine Interaction

This compound This compound Src Src Kinase This compound->Src Inhibits Gemcitabine Gemcitabine DNA_Synthesis DNA Synthesis Gemcitabine->DNA_Synthesis Inhibits FAK FAK Src->FAK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 Proliferation Cell Proliferation & Survival FAK->Proliferation Metastasis Metastasis FAK->Metastasis PI3K_AKT->Proliferation Chemoresistance Chemoresistance PI3K_AKT->Chemoresistance STAT3->Proliferation STAT3->Chemoresistance DNA_Synthesis->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inversely Affects

Caption: Proposed signaling pathway for this compound and Gemcitabine combination therapy.

Experimental Workflow for In Vitro and In Vivo Studies

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Culture (e.g., PANC-1, BxPC-3) drug_treatment Drug Treatment (this compound, Gemcitabine, Combination) cell_culture->drug_treatment viability_assay Cell Viability Assay (MTT/CCK-8) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (FACS, Caspase Activity) drug_treatment->apoptosis_assay migration_invasion Migration & Invasion Assays (Transwell) drug_treatment->migration_invasion western_blot Western Blot Analysis (p-Src, p-AKT, p-STAT3) drug_treatment->western_blot xenograft Orthotopic Xenograft Model (Nude Mice) treatment_groups Treatment Groups (Vehicle, this compound, Gemcitabine, Combination) xenograft->treatment_groups tumor_monitoring Tumor Growth Monitoring treatment_groups->tumor_monitoring endpoint_analysis Endpoint Analysis (Tumor Weight, Metastasis) tumor_monitoring->endpoint_analysis ihc Immunohistochemistry (Ki-67, CD31, TUNEL) endpoint_analysis->ihc

Caption: Experimental workflow for evaluating this compound and Gemcitabine combination.

Experimental Protocols

Disclaimer: The following protocols are proposed based on methodologies from studies of gemcitabine in combination with other Src inhibitors. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Protocol
  • Cell Lines and Culture:

    • Human pancreatic cancer cell lines (e.g., PANC-1, BxPC-3, MiaPaCa-2).

    • Gemcitabine-resistant cell lines can be generated by continuous exposure to escalating doses of gemcitabine.

    • Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation:

    • Gemcitabine: Reconstitute in sterile, nuclease-free water or saline to a stock concentration of 10-40 mg/mL. Aliquot and store at -20°C.

    • This compound: Dissolve in DMSO to a stock concentration of 10-50 mM. Aliquot and store at -20°C. Further dilute in culture medium for experiments (final DMSO concentration should be <0.1%).

  • Cell Viability Assay (MTT or CCK-8):

    • Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow to adhere overnight.

    • Treat cells with varying concentrations of this compound, Gemcitabine, or the combination for 48-72 hours.

    • Assess cell viability using MTT or CCK-8 assay according to the manufacturer's instructions.

    • Calculate IC50 values and use the Chou-Talalay method to determine the combination index (CI) for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

  • Apoptosis Assay:

    • Treat cells with the IC50 concentrations of each drug and their combination for 24-48 hours.

    • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the percentage of apoptotic cells using flow cytometry.

    • Alternatively, measure caspase-3/7 activity using a luminescent or fluorescent assay.

  • Cell Migration and Invasion Assays:

    • Use Transwell inserts (with or without Matrigel coating for invasion and migration, respectively).

    • Seed cells in the upper chamber in serum-free medium containing the drug treatments.

    • Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 12-24 hours.

    • Fix, stain, and count the cells that have migrated/invaded to the lower surface of the insert.

  • Western Blot Analysis:

    • Treat cells with the drug combinations for a specified time (e.g., 6-24 hours).

    • Lyse cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against p-Src (Tyr416), total Src, p-AKT (Ser473), total AKT, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

In Vivo Protocol
  • Animal Model:

    • Use 6-8 week old female athymic nude mice.

    • Establish orthotopic pancreatic tumors by injecting 1x10^6 pancreatic cancer cells (e.g., PANC-1 or BxPC-3) into the pancreas.

  • Drug Formulation and Administration:

    • Gemcitabine: Dissolve in sterile saline. Administer via intraperitoneal (i.p.) injection.

    • This compound: Formulate for oral gavage (p.o.). A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80.

  • Dosing and Schedule (based on analogous studies):

    • Gemcitabine: 25-50 mg/kg, i.p., twice weekly.

    • This compound: Daily oral administration. A dose-finding study may be necessary. Based on other Src inhibitors, a starting range could be 25-50 mg/kg/day.

    • Treatment Groups (n=8-10 mice per group):

      • Vehicle control (p.o. and i.p.)

      • This compound alone

      • Gemcitabine alone

      • This compound + Gemcitabine

    • Initiate treatment when tumors are established (e.g., 50-100 mm³).

    • Treat for 4-6 weeks.

  • Efficacy and Toxicity Endpoints:

    • Monitor tumor volume twice weekly using caliper measurements (for subcutaneous models) or imaging (for orthotopic models).

    • Monitor animal body weight and general health status as indicators of toxicity.

    • At the end of the study, sacrifice animals and harvest primary tumors and potential metastatic sites (e.g., liver, lymph nodes).

    • Weigh the primary tumors.

    • Count visible surface metastases.

  • Immunohistochemistry (IHC):

    • Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

    • Perform IHC staining on tumor sections for:

      • Proliferation: Ki-67

      • Apoptosis: TUNEL or cleaved caspase-3

      • Angiogenesis: CD31 (microvessel density)

      • Signaling Pathways: p-Src, p-AKT, p-STAT3

Expected Outcomes

The combination of this compound and Gemcitabine is expected to demonstrate synergistic antitumor activity. This will be evidenced by:

  • A combination index (CI) of less than 1 in in vitro cell viability assays.

  • Enhanced induction of apoptosis in combination-treated cells compared to single agents.

  • Greater inhibition of cell migration and invasion.

  • Significant reduction in the phosphorylation of Src and its downstream effectors (AKT, STAT3, FAK).

  • Superior tumor growth inhibition and reduction in metastasis in in vivo models compared to monotherapy.

  • Decreased cell proliferation (Ki-67), increased apoptosis (TUNEL), and reduced microvessel density (CD31) in tumor tissues from combination-treated animals.

These protocols provide a framework for the preclinical evaluation of this compound and Gemcitabine combination therapy. The data generated will be crucial for understanding the therapeutic potential and mechanism of action of this promising combination.

References

Application Note: Utilizing AZM475271 to Investigate Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide for utilizing AZM475271, a potent and selective Src kinase inhibitor, in cell migration assays. This document outlines the mechanism of action of this compound, detailed protocols for conducting cell migration experiments, and data presentation guidelines to facilitate the investigation of its anti-migratory effects in cancer cells.

Introduction

Cell migration is a fundamental cellular process implicated in various physiological and pathological conditions, including embryonic development, immune responses, and wound healing. In the context of oncology, aberrant cell migration is a hallmark of cancer progression, contributing to local invasion and distant metastasis. The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating cell motility, making them attractive targets for anti-cancer therapies.

This compound is an orally active and selective inhibitor of Src kinase.[1] It has been demonstrated to impede tumor cell proliferation and migration both in laboratory settings and in living organisms.[1] This document provides a framework for researchers to effectively use this compound as a tool to dissect the role of Src signaling in cancer cell migration and to evaluate its therapeutic potential.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Src family kinases, including c-Src, Lck, and c-yes, with IC50 values in the low micromolar range.[1] Src kinases are key components of intracellular signaling pathways that control cell adhesion, cytoskeletal rearrangement, and cell motility. By inhibiting the phosphorylation activity of Src, this compound disrupts these downstream signaling cascades, leading to a reduction in cell migration and invasion. Furthermore, evidence suggests that this compound may also cross-inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which is also implicated in promoting cancer cell migration and epithelial-mesenchymal transition (EMT).[2][3]

Experimental Protocols

Two standard and widely accepted methods for assessing cell migration in vitro are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. The following protocols are provided as a guideline and may require optimization based on the specific cell line and experimental conditions.

Protocol 1: Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration.

Materials:

  • Cancer cell line of interest (e.g., L3.6pl human pancreatic carcinoma cells, Panc-1 cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution prepared in DMSO)

  • 6-well or 12-well tissue culture plates

  • 200 µL pipette tips or a specialized wound healing insert

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the "Wound": Once the cells have reached confluency, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.

  • Washing: Gently wash the cells with serum-free medium or PBS to remove any detached cells.

  • Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) to the wells. A vehicle control (DMSO) should be included.

  • Image Acquisition: Immediately after adding the treatment, capture images of the wound at time 0 using a microscope. Place the plate in a 37°C incubator with 5% CO2.

  • Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 4, 8, 12, and 24 hours) to monitor cell migration into the cell-free space.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software. The rate of wound closure can be calculated and compared between different treatment groups.

Protocol 2: Transwell (Boyden Chamber) Assay

This assay assesses the chemotactic response of cells towards a chemoattractant.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Chemoattractant (e.g., medium with 10% FBS)

  • This compound (stock solution prepared in DMSO)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cotton swabs

  • Methanol or another suitable fixative

  • Crystal violet staining solution

  • Microscope

Procedure:

  • Cell Preparation: Culture the cancer cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 4-24 hours.

  • Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the wells.

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing various concentrations of this compound or a vehicle control. Seed a defined number of cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet solution for 15-20 minutes.

  • Washing and Drying: Gently wash the inserts with water and allow them to air dry.

  • Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the crystal violet stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on L3.6pl Human Pancreatic Carcinoma Cell Migration (Wound Healing Assay)

This compound Concentration (µM)Wound Closure at 24h (%) (Mean ± SD)p-value vs. Control
0 (Vehicle)95 ± 5-
0.175 ± 7<0.05
140 ± 6<0.01
515 ± 4<0.001
105 ± 2<0.001

Table 2: Effect of this compound on Panc-1 Cell Migration (Transwell Assay)

This compound Concentration (µM)Number of Migrated Cells (Mean ± SD)p-value vs. Control
0 (Vehicle)250 ± 20-
1150 ± 15<0.01
570 ± 10<0.001
1030 ± 5<0.001

Visualizations

Diagrams illustrating key pathways and workflows can enhance understanding.

AZM475271_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Src Src RTK->Src Downstream Downstream Signaling (e.g., FAK, STAT3) Src->Downstream This compound This compound This compound->Src Migration Cell Migration Downstream->Migration

Caption: this compound inhibits Src, a key mediator of cell migration signaling.

Wound_Healing_Assay_Workflow A 1. Seed cells to confluent monolayer B 2. Create a 'wound' in the monolayer A->B C 3. Treat with this compound or vehicle B->C D 4. Image at T=0 C->D E 5. Incubate and image at time intervals D->E F 6. Analyze wound closure E->F

Caption: Workflow of the wound healing (scratch) assay.

Transwell_Assay_Workflow A 1. Add chemoattractant to lower chamber B 2. Seed cells with this compound in upper chamber A->B C 3. Incubate to allow for migration B->C D 4. Remove non-migrated cells C->D E 5. Fix and stain migrated cells D->E F 6. Quantify migrated cells E->F

Caption: Workflow of the Transwell (Boyden Chamber) assay.

This compound is a valuable pharmacological tool for investigating the role of Src family kinases in cancer cell migration. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute experiments aimed at understanding its anti-migratory properties and potential as an anti-cancer therapeutic. Careful optimization of experimental conditions for specific cell lines is recommended to ensure robust and reproducible results.

References

AZM475271: Application Notes and Protocols for Inhibition of Src Phosphorylation in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play critical roles in regulating cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src signaling is frequently implicated in the development and progression of various cancers, making it a key therapeutic target.[1] this compound exerts its inhibitory effects by competing with ATP for binding to the kinase domain of Src, thereby preventing the phosphorylation of Src itself (autophosphorylation) and its downstream substrates.[1]

These application notes provide a comprehensive guide for utilizing this compound to study the inhibition of Src phosphorylation in a Western blot format. The protocols outlined below are intended to assist researchers in effectively designing and executing experiments to assess the efficacy and mechanism of action of this inhibitor.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and activity in various contexts.

ParameterValueCell Line/SystemReference
IC50 (c-Src kinase) 0.01 µM (10 nM)Enzyme Assay[2]
IC50 (Lck) 0.03 µM (30 nM)Enzyme Assay[2]
IC50 (c-yes) 0.08 µM (80 nM)Enzyme Assay[2]
IC50 (c-Src3T3 cell proliferation) 0.53 µM (530 nM)Fibroblast cells (24h)[2]
IC50 (A549 cell proliferation) 0.48 µM (480 nM)A549 cells (72h)[2]
Effective Concentration (Inhibition of L3.6pl cell migration) 0.1 - 5 µML3.6pl human pancreatic carcinoma cells (4h)[2]
Effective Concentration (Inhibition of Src tyrosine kinase activity in L3.6pl cells) 1 - 10 µML3.6pl human pancreatic carcinoma cells (4h)[2]

Signaling Pathway and Experimental Workflow

To effectively utilize this compound and interpret the resulting data, it is crucial to understand the underlying Src signaling pathway and the experimental workflow for its analysis.

Src Signaling Pathway

Src kinases are key nodes in numerous signaling pathways that control essential cellular processes. Upon activation by various stimuli, such as growth factors or integrin engagement, Src autophosphorylates at Tyrosine 416 (Tyr416), leading to its full enzymatic activity. Activated Src then phosphorylates a multitude of downstream substrates, including FAK, STAT3, and components of the Ras-MAPK and PI3K-AKT pathways, thereby regulating cell adhesion, migration, proliferation, and survival.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src_inactive Src (Inactive) pTyr527 RTK->Src_inactive Activation Integrin Integrin Integrin->Src_inactive Activation Src_active Src (Active) pTyr416 Src_inactive->Src_active Autophosphorylation (pTyr416) Src_active->Src_inactive Inactivation (pTyr527) FAK FAK Src_active->FAK Phosphorylation STAT3 STAT3 Src_active->STAT3 Phosphorylation PI3K PI3K Src_active->PI3K Ras Ras Src_active->Ras This compound This compound This compound->Src_active Inhibition Transcription Gene Transcription (Proliferation, Survival, Migration, Angiogenesis) FAK->Transcription STAT3->Transcription Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Akt->Transcription MAPK->Transcription Western_Blot_Workflow start Start: Seed Cells cell_culture Cell Culture (70-80% Confluency) start->cell_culture treatment Treat with this compound (and Controls) cell_culture->treatment lysis Cell Lysis (with Phosphatase & Protease Inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-Src & anti-total-Src) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Results analysis->end

References

AZM475271: Application Notes for In Vitro Antiangiogenic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271, also known as M475271, is a potent and selective Src family kinase inhibitor.[1][2] Emerging research has highlighted its significant antiangiogenic properties, making it a valuable tool for investigating the role of Src signaling in angiogenesis and for the preclinical evaluation of novel anti-cancer therapies.[1][3] This document provides detailed application notes and protocols for studying the antiangiogenic activity of this compound in vitro.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[4] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis.[4][5] this compound exerts its antiangiogenic effects by targeting Src kinases, which are crucial downstream mediators of VEGF receptor (VEGFR) signaling in endothelial cells.[1][6] By inhibiting Src, this compound can effectively block VEGF-induced endothelial cell proliferation, migration, and tube formation, key events in the angiogenic process.[1][6]

Mechanism of Action

This compound is an anilinoquinazoline derivative that selectively inhibits the activity of Src kinases.[1][6] In the context of angiogenesis, VEGF binding to its receptor (VEGFR-2 or Flk-1) on endothelial cells triggers receptor dimerization and autophosphorylation, leading to the recruitment and activation of Src.[6] Activated Src then phosphorylates various downstream targets, including components of cell-cell junctions like VE-cadherin and beta-catenin, as well as signaling molecules involved in cell proliferation and migration, such as ERK1/2 and p38 MAP kinase.[1][6]

This compound intervenes in this cascade by inhibiting Src phosphorylation. This leads to a reduction in the phosphorylation of VE-cadherin and beta-catenin, which paradoxically increases their association and enhances cell-cell junction stability, thereby inhibiting endothelial cell migration.[1] Furthermore, this compound attenuates VEGF-induced activation of the ERK1/2 and p38 pathways, contributing to its inhibitory effects on endothelial cell proliferation and migration.[6]

Data Presentation

The following table summarizes the reported in vitro antiangiogenic activities of this compound.

Assay Cell Line Parameter Measured Effective Concentration Reference
Cell MigrationL3.6pl pancreatic tumor cellsInhibition of cell migration1 µM and 5 µM[3]
Endothelial SproutingRat Aortic RingInhibition of endothelial migration and sprouting2-5 µM[3]
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)IC50> 10µM[3]
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of VEGF-induced proliferationConcentration-dependent[6][7]
Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of VEGF-induced migrationConcentration-dependent[6]
Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of VEGF-induced tube formationComparable to PP2 and Herbimycin A[1]
SignalingHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of VEGF-induced Flk-1 and Src phosphorylationConcentration-dependent[6]
SignalingHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of VEGF-induced ERK1/2 and p38 activationConcentration-dependent[6]
SignalingHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of VEGF-induced VE-cadherin and beta-catenin phosphorylationSignificant[1]

Mandatory Visualizations

AZM475271_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 (Flk-1) VEGF->VEGFR2 Binds Src Src VEGFR2->Src Activates ERK12 ERK1/2 Src->ERK12 p38 p38 Src->p38 VECadherin VE-Cadherin (Phosphorylation) Src->VECadherin BetaCatenin β-Catenin (Phosphorylation) Src->BetaCatenin This compound This compound This compound->Src Inhibits Proliferation Proliferation ERK12->Proliferation p38->Proliferation Migration Migration p38->Migration VECadherin->Migration BetaCatenin->Migration TubeFormation Tube Formation Proliferation->TubeFormation Migration->TubeFormation

Figure 1: this compound inhibits VEGF-induced signaling pathways in endothelial cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Antiangiogenic Assays cluster_proliferation Proliferation Assay cluster_migration Migration Assay cluster_tube Tube Formation Assay cluster_analysis Data Analysis & Interpretation Culture_Cells Culture Endothelial Cells (e.g., HUVECs) Seed_Proliferation Seed cells in 96-well plates Culture_Cells->Seed_Proliferation Seed_Migration Seed cells in Boyden chambers Culture_Cells->Seed_Migration Seed_Tube Seed cells on Matrigel Culture_Cells->Seed_Tube Prepare_AZM Prepare this compound Stock Solution Treat_Proliferation Treat with this compound ± VEGF Prepare_AZM->Treat_Proliferation Treat_Migration Add this compound to cells Prepare_AZM->Treat_Migration Treat_Tube Treat with this compound ± VEGF Prepare_AZM->Treat_Tube Seed_Proliferation->Treat_Proliferation Incubate_Proliferation Incubate for 24-72h Treat_Proliferation->Incubate_Proliferation Assess_Proliferation Assess viability (e.g., MTT, BrdU) Incubate_Proliferation->Assess_Proliferation Quantify_Results Quantify Assay Readouts Assess_Proliferation->Quantify_Results Seed_Migration->Treat_Migration Add_Chemoattractant Add VEGF to lower chamber Treat_Migration->Add_Chemoattractant Incubate_Migration Incubate for 4-24h Add_Chemoattractant->Incubate_Migration Assess_Migration Stain and count migrated cells Incubate_Migration->Assess_Migration Assess_Migration->Quantify_Results Coat_Plate Coat plate with Matrigel Coat_Plate->Seed_Tube Seed_Tube->Treat_Tube Incubate_Tube Incubate for 6-18h Treat_Tube->Incubate_Tube Assess_Tube Image and quantify tube network Incubate_Tube->Assess_Tube Assess_Tube->Quantify_Results Determine_IC50 Determine IC50 values Quantify_Results->Determine_IC50 Statistical_Analysis Perform Statistical Analysis Determine_IC50->Statistical_Analysis Conclusion Draw Conclusions on Antiangiogenic Activity Statistical_Analysis->Conclusion

Figure 2: General experimental workflow for assessing the in vitro antiangiogenic activity of this compound.

Experimental Protocols

Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • VEGF

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS. Allow cells to adhere overnight.

  • Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add VEGF (e.g., 20 ng/mL) to the wells to induce proliferation. Include control wells with no treatment, VEGF alone, and this compound alone.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-treated control.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on the directional migration of endothelial cells towards a chemoattractant.

Materials:

  • HUVECs

  • Boyden chambers with polycarbonate membranes (8 µm pore size)

  • Fibronectin

  • Low-serum medium

  • This compound

  • VEGF

  • Cotton swabs

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Chamber Preparation: Coat the underside of the polycarbonate membrane with fibronectin (10 µg/mL) and allow it to dry.

  • Chemoattractant: Add low-serum medium containing VEGF (e.g., 20 ng/mL) to the lower chamber.

  • Cell Preparation: Resuspend serum-starved HUVECs in low-serum medium containing various concentrations of this compound.

  • Cell Seeding: Seed the HUVEC suspension (e.g., 5 x 10⁴ cells) into the upper chamber.

  • Incubation: Incubate the chamber for 4-6 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Removal: Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Staining: Fix and stain the migrated cells on the lower surface of the membrane.

  • Quantification: Count the number of migrated cells in several high-power fields under a microscope.

  • Analysis: Express the results as the percentage of migration inhibition compared to the VEGF-treated control.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

  • HUVECs

  • Matrigel (or other basement membrane extract)

  • 96-well plates (pre-chilled)

  • Low-serum medium

  • This compound

  • VEGF

  • Microscope with a camera

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice and add 50 µL to each well of a pre-chilled 96-well plate.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.

  • Cell Seeding: Seed HUVECs (1-2 x 10⁴ cells/well) onto the Matrigel-coated wells in low-serum medium containing various concentrations of this compound and VEGF (e.g., 20 ng/mL).

  • Incubation: Incubate the plate for 6-18 hours at 37°C.

  • Imaging: Capture images of the tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Analysis: Compare the tube formation in this compound-treated wells to the VEGF-treated control.

Western Blotting for Signaling Proteins

This protocol is used to analyze the phosphorylation status of key signaling proteins in the VEGF pathway following treatment with this compound.

Materials:

  • HUVECs

  • Low-serum medium

  • This compound

  • VEGF

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture and serum-starve HUVECs as described previously. Pre-treat with this compound for 1-2 hours, followed by stimulation with VEGF for a short period (e.g., 5-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a valuable pharmacological tool for studying the role of Src kinases in angiogenesis. The protocols outlined in this document provide a framework for investigating its antiangiogenic effects in vitro. By utilizing these assays, researchers can further elucidate the mechanisms of action of this compound and evaluate its potential as a therapeutic agent for diseases driven by pathological angiogenesis.

References

Application Notes and Protocols for Long-Term Storage and Stability of AZM475271 Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective, orally active inhibitor of Src tyrosine kinase.[1] It has been shown to inhibit the phosphorylation of c-Src kinase, Lck, and c-yes.[1] Furthermore, emerging research has identified that this compound also acts as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, suggesting a dual mechanism of action that may be beneficial in preventing tumor growth and metastasis.[2][3] Given its therapeutic potential, understanding the long-term stability and optimal storage conditions of this compound solutions is critical for ensuring the reliability and reproducibility of pre-clinical research and development studies.

These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions. The information herein is intended to guide researchers in maintaining the integrity of the compound for in vitro and in vivo experiments.

Signaling Pathways of this compound Inhibition

To provide a conceptual framework for the action of this compound, the following diagrams illustrate its inhibitory effects on the Src and TGF-β signaling pathways.

Src_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Proliferation Cell Proliferation, Survival, Migration FAK->Proliferation STAT3->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->Src

Src Kinase Signaling Pathway Inhibition by this compound.

TGFb_Pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 p-SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Transcription Gene Transcription (EMT, Migration) Nucleus->Transcription This compound This compound This compound->TGFbRI

TGF-β Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The stability of this compound solutions is paramount for experimental success. The following tables summarize the recommended storage conditions and a proposed stability testing schedule.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationSolvent
-80°CUp to 2 yearsAnhydrous DMSO
-20°CUp to 1 yearAnhydrous DMSO

Data derived from supplier information.[1]

Table 2: Proposed Long-Term Stability Testing Schedule for this compound in Aqueous Solution (e.g., cell culture media)

Time PointStorage at 2-8°CStorage at 25°C / 60% RHStorage at 40°C / 75% RH
0 (Initial)TestTestTest
1 monthTestTestTest
3 monthsTestTestTest
6 monthsTest
9 monthsTest
12 monthsTest

RH = Relative Humidity. This schedule is a general guideline and should be adapted based on specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for this compound Stock Solution Preparation.
Protocol 2: Proposed Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound in solution by quantifying the parent compound and detecting potential degradation products. Note: This is a proposed method based on common practices for small molecule kinase inhibitors and requires validation.

Materials and Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Volumetric flasks and pipettes

Chromatographic Conditions (Starting Point for Method Development):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 254-320 nm)

  • Injection Volume: 10 µL

Procedure:

  • Preparation of Standards: Prepare a series of calibration standards of this compound in the mobile phase or a solvent compatible with the sample matrix.

  • Sample Preparation: Dilute the this compound stability samples to fall within the calibration curve range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Quantify the concentration of this compound in the stability samples using the calibration curve.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 3: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Materials:

  • This compound solution (in a relevant solvent or formulation buffer)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH and incubate at 60°C for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ and incubate at room temperature for a defined period.

  • Thermal Degradation: Expose the this compound solution (in a sealed container) to elevated temperatures (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 2) to identify and quantify degradation products.

Forced_Degradation_Workflow start Start: this compound Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (HCl, Heat) stress_conditions->acid base Base Hydrolysis (NaOH, Heat) stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (Light) stress_conditions->photo analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze end End: Identify Degradation Pathways analyze->end

References

Application Notes and Protocols for AZM475271 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective inhibitor of Src family kinases (SFKs).[1][2] Emerging research highlights its potential in oncology, particularly due to its dual inhibitory action on both Src and Transforming Growth Factor-beta (TGF-β) signaling pathways.[3] Three-dimensional (3D) cell culture models, such as tumor spheroids and mammospheres, offer a more physiologically relevant environment for drug screening and mechanism-of-action studies compared to traditional 2D cell culture. These models better recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in solid tumors. This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models, enabling researchers to effectively evaluate its anti-cancer properties.

Mechanism of Action

This compound is an orally active and selective Src kinase inhibitor that targets the ATP-binding site of Src kinases, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways crucial for tumor growth and survival.[1] Notably, this compound also demonstrates cross-inhibition of the tumor-promoting TGF-β signaling pathway. This dual inhibition is significant as both Src and TGF-β pathways are implicated in epithelial-mesenchymal transition (EMT), cell motility, invasion, and metastasis. In the context of 3D cell cultures, which can model these complex processes, this compound is a valuable tool for investigating the interception of these key oncogenic pathways.

Data Presentation

The following table summarizes the quantitative effects of this compound on mammosphere formation in various breast cancer cell lines. Mammospheres are 3D structures enriched in cancer stem cells (CSCs), and their formation is a key indicator of self-renewal and tumorigenic potential.

Cell LineTreatmentConcentrationEffect on Mammosphere FormationReference
MDA-MB-231This compound10 µMReduction in the number of mammospheres[3][4]
MDA-MB-468This compound10 µMReduction in the number of mammospheres[3][4]
MCF7This compound10 µMReduction in the number of mammospheres[3][4]

Experimental Protocols

Protocol 1: Mammosphere Formation Assay

This protocol details the formation of mammospheres from breast cancer cell lines to assess the impact of this compound on cancer stem cell self-renewal.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF7)

  • DMEM/F12 medium

  • B27 supplement

  • EGF (20 ng/mL)

  • bFGF (20 ng/mL)

  • Heparin (4 µg/mL)

  • Penicillin/Streptomycin

  • Trypsin-EDTA

  • PBS (Phosphate Buffered Saline)

  • Ultra-low attachment plates (6-well or 96-well)

  • This compound (stock solution in DMSO)

Procedure:

  • Cell Preparation:

    • Culture breast cancer cells in standard 2D culture flasks until they reach 70-80% confluency.

    • Wash cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with serum-containing medium, collect the cells, and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in serum-free DMEM/F12 medium and perform a viable cell count using a hemocytometer or automated cell counter.

    • Ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.

  • Plating for Mammosphere Formation:

    • Prepare complete mammosphere medium: DMEM/F12 supplemented with B27, EGF, bFGF, heparin, and penicillin/streptomycin.

    • Resuspend the single-cell suspension in the complete mammosphere medium at a density of 5,000-20,000 cells/mL.

    • Seed the cells into ultra-low attachment plates. For a 6-well plate, add 2 mL of cell suspension per well. For a 96-well plate, add 100-200 µL per well.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete mammosphere medium from a concentrated stock solution. A final concentration of 10 µM has been shown to be effective.[3][4] It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 20 µM) to determine the optimal concentration for your cell line.

    • Add the diluted this compound or vehicle control (DMSO) to the wells 24 hours after seeding.

  • Incubation and Monitoring:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.

    • Do not disturb the plates during the first few days to allow for sphere formation.

    • Monitor mammosphere formation using a microscope.

  • Quantification:

    • After the incubation period, count the number of mammospheres per well. A mammosphere is typically defined as a spherical cluster with a diameter > 50 µm.

    • The size of the mammospheres can also be measured using imaging software.

    • Calculate the Mammosphere Forming Efficiency (MFE) using the following formula: (Number of mammospheres counted / Number of cells seeded) x 100%.

    • Compare the MFE and size of mammospheres in this compound-treated wells to the vehicle-treated control wells.

Protocol 2: Tumor Spheroid Viability Assay

This protocol describes the formation of tumor spheroids and the assessment of cell viability following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium with serum

  • Ultra-low attachment round-bottom 96-well plates

  • This compound (stock solution in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader for luminescence detection

Procedure:

  • Spheroid Formation:

    • Prepare a single-cell suspension of your cancer cell line as described in Protocol 1, Step 1.

    • Resuspend the cells in their standard culture medium containing serum at a density of 1,000-5,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of an ultra-low attachment round-bottom 96-well plate.

    • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

    • Incubate the plate at 37°C and 5% CO2 for 2-4 days to allow for spheroid formation.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Carefully remove 50 µL of medium from each well and replace it with 50 µL of the medium containing the desired concentration of this compound or vehicle control.

  • Incubation:

    • Incubate the plates for an additional 48-72 hours.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

    • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (typically 100 µL).

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Visualizations

Signaling Pathways

AZM475271_Signaling_Pathway cluster_TGFB TGF-β Signaling cluster_Src Src Signaling TGFB TGF-β TGFBR TGF-β Receptor SMAD SMAD2/3 SMAD4 SMAD4 Gene_Expression Gene Expression (EMT, Motility) RTK Receptor Tyrosine Kinase (RTK) Src Src FAK FAK STAT3 STAT3 Downstream Downstream Effectors (Proliferation, Survival) This compound This compound This compound->TGFBR Cross-inhibition This compound->Src

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_culture 3D Culture Formation cluster_treatment Treatment cluster_analysis Analysis start Start with 2D Cell Culture harvest Harvest and Create Single-Cell Suspension start->harvest seed Seed into Ultra-Low Attachment Plates harvest->seed form Spheroid/Mammosphere Formation (2-7 days) seed->form treat Add this compound (Dose-Response) form->treat incubate Incubate (48-72 hours) treat->incubate quantify Quantify Spheroid Number and Size incubate->quantify viability Assess Cell Viability incubate->viability data Data Analysis (IC50, MFE) quantify->data viability->data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AZM475271 Concentration for Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AZM475271 for cytotoxicity experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate effective and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective Src family kinase (SFK) inhibitor. It also exhibits cross-inhibitory activity against the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] Its primary mechanism of action involves the inhibition of tyrosine kinase activity of Src, which is a key regulator of various cellular processes including proliferation, survival, migration, and invasion.[2] By inhibiting Src, this compound can induce apoptosis and suppress tumor growth.

Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A2: A typical starting concentration range for a novel kinase inhibitor like this compound is between 0.1 nM to 10 µM. For this compound specifically, studies have shown biological activity in the low micromolar range. For instance, a concentration of 10 μM has been used in breast cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: I am not observing any cytotoxic effects with this compound. What could be the problem?

A4: Several factors could contribute to a lack of cytotoxic effect:

  • Sub-optimal Concentration: The concentration range you are testing may be too low for your specific cell line. Try extending the concentration range in your dose-response experiment.

  • Cell Line Resistance: Some cell lines may be inherently resistant to Src inhibition. This could be due to mutations in Src or the activation of alternative survival pathways.[3]

  • Compound Inactivity: Ensure your this compound stock solution is properly stored and has not degraded.

  • Experimental Duration: The incubation time may be too short. Consider extending the treatment duration (e.g., 48 or 72 hours).

  • Assay Sensitivity: The cytotoxicity assay you are using may not be sensitive enough. Consider trying an alternative method.

Q5: I am observing significant cytotoxicity even at very low concentrations. What should I do?

A5: If you observe high cytotoxicity at low concentrations, consider the following:

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to Src inhibition. Perform a dose-response curve with a finer dilution series at the lower concentration range.

  • Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects.[4][5] While this compound is selective, it's important to consider this possibility.

  • Solvent Toxicity: Ensure the final DMSO concentration is not exceeding recommended limits (≤ 0.1%).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS or media to maintain humidity.
IC50 value varies between experiments - Different cell passage numbers- Variation in cell confluence at the time of treatment- Inconsistent incubation times- Use cells within a consistent and narrow passage number range.- Seed cells at a consistent density and treat at a similar confluency.- Maintain a consistent incubation time for all experiments.
Unexpected cell morphology or phenotype - Off-target effects of this compound- Cellular stress response- Perform a literature search for known off-target effects of Src inhibitors.- Use a lower concentration of this compound.- Include a positive control for cellular stress in your experiment.
Acquired resistance to this compound - Upregulation of bypass signaling pathways- Mutations in the Src kinase domain- Investigate potential bypass pathways (e.g., EGFR, MET).- Consider combination therapies with inhibitors of the identified bypass pathways.[3]

Quantitative Data

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay conditions. The following table summarizes some reported IC50 values.

Cell LineCancer TypeIC50 (µM)Assay Conditions
MDA-MB-231Breast Cancer~10Mammosphere formation assay, 24h treatment
MDA-MB-468Breast Cancer~10Mammosphere formation assay, 24h treatment
MCF7Breast Cancer~10Mammosphere formation assay, 24h treatment
L3.6plPancreatic Cancer>15 (no anti-proliferative effect below 15µM, cell death at 20µM)Proliferation assay, 48h treatment
Panc-1Pancreatic CancerDose-dependent inhibition of chemokinesisReal-time cell migration assays
Colo357Pancreatic CancerDose-dependent inhibition of TGF-β responsesLuciferase reporter gene assays

Experimental Protocols

Determining Optimal Concentration using MTT Cytotoxicity Assay

This protocol outlines the steps to determine the dose-dependent cytotoxic effect of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay using Annexin V Staining

This protocol describes how to assess apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6][7][8]

Materials:

  • Cells treated with this compound at the desired concentration and for the desired time.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Collect both adherent and floating cells from your culture plates.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

Signaling Pathways Affected by this compound

AZM475271_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor Smad Smad2/3 TGFBR->Smad Integrin Integrin FAK FAK Integrin->FAK This compound This compound This compound->TGFBR Inhibits Src Src This compound->Src Inhibits STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Migration Cell Migration & Invasion Src->Migration FAK->Src Proliferation Cell Proliferation & Survival STAT3->Proliferation Smad->Proliferation Regulates Ras->PI3K AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: this compound inhibits Src and TGF-β signaling pathways.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation cluster_followup Phase 4: Follow-up Experiments A Select Cell Line C Determine Concentration Range for Testing A->C B Prepare this compound Stock Solution (in DMSO) E Prepare Serial Dilutions of this compound B->E C->E D Seed Cells in 96-well Plate F Treat Cells and Incubate (24-72h) D->F E->F G Perform Cytotoxicity Assay (e.g., MTT) F->G H Measure Absorbance G->H I Calculate % Cell Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K L Apoptosis Assay (Annexin V) K->L M Migration/Invasion Assay (Transwell) K->M

Caption: Workflow for determining the optimal cytotoxic concentration of this compound.

References

AZM475271 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Src kinase inhibitor, AZM475271.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Src family of tyrosine kinases.[1][2] Its mechanism of action involves binding to the ATP-binding site of Src kinases, which prevents the phosphorylation of substrate proteins and thereby blocks downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[3]

Q2: In which solvents is this compound soluble?

A2: There are conflicting reports on the solubility of this compound. Some sources describe it as only slightly soluble in DMF, DMSO, and ethanol.[4] However, other suppliers indicate that it is soluble in DMSO at concentrations up to 100 mM[1] or at least 42 mg/mL (approximately 94.82 mM).[5][6] Given this variability, it is recommended to perform small-scale solubility tests before preparing a large stock solution.

Q3: Why am I observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer?

A3: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[7] The sudden change in solvent polarity causes the compound to come out of solution. To mitigate this, it is advisable to keep the final concentration of DMSO in your aqueous solution as low as possible (typically below 1%).[7]

Q4: Can the pH of the buffer affect the solubility of this compound?

A4: Yes, the solubility of many kinase inhibitors is pH-dependent, particularly for weakly basic compounds.[7] this compound contains ionizable functional groups. Adjusting the pH of the buffer to a level below the compound's pKa can lead to protonation of these groups, which generally increases its aqueous solubility.[7]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound in Standard Solvents
  • Problem: The compound is not fully dissolving in DMSO, even with vortexing and gentle heating.

  • Possible Cause: The compound may have low intrinsic solubility or the solvent quality may be poor. Hygroscopic DMSO can significantly impact the solubility of some products.[5]

  • Solutions:

    • Use Fresh, High-Quality Solvent: Always use newly opened, anhydrous grade DMSO.

    • Sonication: A bath or probe sonicator can provide the energy needed to break down compound aggregates and facilitate dissolution.[7]

    • Gentle Heating: Warm the solution to 37°C. Be cautious, as excessive heat can degrade the compound.

    • Test Alternative Solvents: If DMSO proves ineffective, consider testing other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).[7] Always perform a small-scale test first to ensure compatibility with your experimental system.

Issue 2: Compound Precipitates in Cell Culture Media
  • Problem: After adding the this compound stock solution to cell culture media, a precipitate forms.

  • Possible Cause: The final concentration of the compound exceeds its solubility limit in the aqueous media, or the DMSO concentration is too high.

  • Solutions:

    • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your culture medium.

    • Serial Dilutions: Prepare intermediate dilutions of your stock solution in your cell culture medium to avoid a sudden, large change in solvent polarity.

    • Use of a Surfactant: Consider the use of a biocompatible surfactant, such as a low concentration of Pluronic® F-68 or Cremophor® EL, to help maintain the compound's solubility. A preliminary toxicity test of the surfactant on your cell line is recommended.

    • Formulation with Excipients: For in vivo studies, consider formulating this compound with solubility-enhancing excipients like cyclodextrins.[7]

Data Presentation

Table 1: Reported Solubility of this compound

SolventReported SolubilitySource(s)
DMSOSlightly soluble[4]
DMSOSoluble to 100 mM[1]
DMSO≥ 42 mg/mL (94.82 mM)[5][6]
DMFSlightly soluble[4]
EthanolSlightly soluble[4]

Experimental Protocols

Protocol: Small-Scale Solubility Assessment
  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Solvent Addition: Add a calculated volume of the test solvent (e.g., DMSO) to achieve a high concentration (e.g., 100 mM).

  • Dissolution: Vortex the tube vigorously for 2 minutes. If not fully dissolved, proceed to sonication for 10 minutes, followed by gentle warming at 37°C for 15 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Serial Dilution: If the compound dissolves, perform serial dilutions with the same solvent to determine the saturation point (the concentration at which precipitation is first observed).

Visualizations

AZM475271_Solubility_Workflow start Start: Undissolved This compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex check1 Visually Inspect: Fully Dissolved? vortex->check1 sonicate Sonicate check1->sonicate No success Stock Solution Prepared check1->success Yes warm Warm to 37°C sonicate->warm check2 Visually Inspect: Fully Dissolved? warm->check2 check2->success Yes fail Consider Alternative Solvents (NMP, DMA) check2->fail No

Caption: Experimental workflow for dissolving this compound.

Src_Signaling_Pathway rtk Receptor Tyrosine Kinase (e.g., EGFR) src Src rtk->src Activation downstream Downstream Signaling (e.g., Ras-ERK, PI3K-Akt) src->downstream Phosphorylation azm This compound azm->src Inhibition proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival migration Cell Migration downstream->migration

Caption: Inhibition of the Src signaling pathway by this compound.

References

AZM475271 Technical Support Center: Cellular Toxicity at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cellular toxicity of AZM475271 at high concentrations. All information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and selective Src family kinase inhibitor. It specifically targets the phosphorylation of c-Src kinase, Lck, and c-yes.[1] By inhibiting these kinases, this compound can induce apoptosis (programmed cell death) and reduce tumor cell proliferation and migration.[1] Additionally, some studies suggest that this compound may also inhibit TGF-β signaling, which can contribute to its anti-tumor effects.[2][3]

Q2: What is considered a "high concentration" of this compound, and what are the expected toxic effects on normal cells?

A2: The definition of a "high concentration" is relative and depends on the cell type. Based on available data, the IC50 (the concentration at which 50% of cell growth is inhibited) for the normal mouse fibroblast cell line NIH3T3 is 0.5 µM.[4] Therefore, concentrations significantly exceeding this value may be considered toxic to normal cells. For instance, in some cancer cell lines, concentrations up to 20 µM have been used to induce cell death.[1] It is crucial to determine the specific IC50 for your cell line of interest to establish an appropriate experimental window.

Q3: Does this compound induce apoptosis in a dose-dependent manner?

A3: Yes, studies have shown that this compound can induce apoptosis in a dose-dependent manner. For example, in L3.6pl human pancreatic cancer cells, a concentration of 5 µM was sufficient to induce apoptosis.[1] The apoptotic response can be further enhanced when used in combination with other chemotherapeutic agents like Gemcitabine.[1]

Troubleshooting Guides

Problem 1: I am observing high levels of cytotoxicity in my control (non-cancerous) cell line at my desired experimental concentration.

Possible Cause: The concentration of this compound used may be above the toxic threshold for your specific normal cell line.

Troubleshooting Steps:

  • Determine the IC50 for your control cell line: Conduct a dose-response experiment to find the precise IC50 value for your normal cell line. This will establish the therapeutic window for your experiments.

  • Lower the concentration: Based on the IC50 value, reduce the concentration of this compound to a level that minimizes toxicity in your control cells while still showing an effect in your cancer cell lines.

  • Reduce exposure time: If lowering the concentration is not feasible, consider reducing the incubation time of the drug with the cells.

  • Use a different control cell line: If the current control cell line is particularly sensitive, consider using a more robust normal cell line for comparison.

Problem 2: I am not observing the expected level of apoptosis in my cancer cell line at high concentrations of this compound.

Possible Cause:

  • The cell line may be resistant to this compound-induced apoptosis.

  • The concentration or incubation time may be insufficient.

  • The apoptosis detection method may not be sensitive enough.

Troubleshooting Steps:

  • Increase concentration and/or incubation time: Titrate the concentration of this compound upwards (e.g., up to 20 µM or higher, depending on the cell line's IC50) and/or increase the incubation time (e.g., 24, 48, 72 hours).[1]

  • Confirm Src inhibition: Perform a western blot to verify that Src phosphorylation is indeed inhibited at the concentrations used.

  • Use a more sensitive apoptosis assay: If using a less sensitive method, consider switching to a more robust assay like Annexin V/PI staining followed by flow cytometry or a caspase activity assay.

  • Combination therapy: Consider combining this compound with another agent, such as Gemcitabine, which has been shown to sensitize tumor cells to its cytotoxic effects.[1]

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
c-Src3T3Mouse Fibroblast (transfected)0.53[1]
A549Human Lung Carcinoma0.48[1]
PC3Human Prostate Adenocarcinoma32[4]
DU145Human Prostate Carcinoma16[4]
NIH3T3Mouse Fibroblast (Normal)0.5[4]
L3.6plHuman Pancreatic Carcinoma>15 (no anti-proliferative effect below 15 µM, cell death at 20 µM)[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 of this compound.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol provides a method to quantify apoptosis.

  • Materials:

    • 6-well plates

    • Cell culture medium

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

AZM475271_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activates Downstream_Signaling Downstream Signaling (Proliferation, Survival) Src->Downstream_Signaling Promotes Apoptosis_Pathway Apoptosis Pathway Src->Apoptosis_Pathway Inhibits TGF_beta_Receptor TGF-β Receptor TGF_beta_Receptor->Downstream_Signaling Promotes This compound This compound This compound->Src Inhibits This compound->TGF_beta_Receptor Inhibits (potential) This compound->Apoptosis_Pathway Induces

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow Start Start: Treat cells with This compound Cell_Viability Assess Cell Viability (e.g., MTT Assay) Start->Cell_Viability Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V/PI) Start->Apoptosis_Assay Western_Blot Western Blot for Src Phosphorylation Start->Western_Blot Data_Analysis Data Analysis: IC50, % Apoptosis Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic High_Toxicity_Normal High Toxicity in Normal Cells? No_Apoptosis_Cancer No/Low Apoptosis in Cancer Cells? High_Toxicity_Normal->No_Apoptosis_Cancer No Check_IC50 Determine IC50 for Normal Cells High_Toxicity_Normal->Check_IC50 Yes Increase_Conc Increase Concentration or Incubation Time No_Apoptosis_Cancer->Increase_Conc Yes Lower_Conc Lower Concentration or Reduce Exposure Time Check_IC50->Lower_Conc Confirm_Inhibition Confirm Src Inhibition (Western Blot) Increase_Conc->Confirm_Inhibition Sensitive_Assay Use More Sensitive Assay Confirm_Inhibition->Sensitive_Assay

Caption: Troubleshooting logic for this compound cytotoxicity experiments.

References

Troubleshooting Inconsistent Results with AZM475271: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when using the Src family kinase inhibitor, AZM475271.

Frequently Asked Questions (FAQs)

Q1: Why are my results with this compound inconsistent across different cancer cell lines?

A1: The effects of this compound can be highly cell-type specific. This variability can be attributed to several factors:

  • Differential expression of target kinases: this compound is a potent inhibitor of Src family kinases (SFKs) but also affects other kinases. The relative expression and activation levels of these kinases can vary significantly between cell lines, leading to different downstream effects.

  • Off-target effects: this compound has been shown to inhibit TGF-β signaling, which can have diverse and context-dependent effects on cell behavior, including growth inhibition, epithelial-mesenchymal transition (EMT), and motility.[1][2] The cellular response to TGF-β inhibition can differ based on the specific mutational landscape and signaling network of the cancer cells.

  • Genetic and epigenetic differences: The underlying genetic and epigenetic makeup of each cell line can influence its response to drug treatment.

Q2: I am observing a dose-dependent effect that doesn't align with the reported IC50 values. What could be the reason?

A2: Discrepancies in dose-dependent effects can arise from several experimental variables:

  • Dual mechanism of action: this compound's inhibitory effects on both Src family kinases and the TGF-β pathway can lead to complex dose-response curves.[1][2] The IC50 for inhibiting Src kinase activity may differ from the concentration required to see phenotypic changes related to TGF-β signaling.

  • Experimental conditions: Factors such as cell density, serum concentration in the culture medium, and the duration of drug exposure can all influence the apparent potency of the inhibitor.

  • Cellular uptake and metabolism: Differences in how various cell lines take up and metabolize this compound can alter its effective intracellular concentration.

Q3: My in vitro and in vivo results with this compound are not correlating. What could be the cause?

A3: A lack of correlation between in vitro and in vivo results is a common challenge in drug development. For this compound, this could be due to:

  • Pharmacokinetics and bioavailability: The concentration of this compound that reaches the tumor in an in vivo model may be different from the concentrations used in in vitro experiments.

  • Tumor microenvironment: The complex interplay of cancer cells with the surrounding stroma and immune cells in vivo can significantly modulate the response to this compound. The drug's effect on TGF-β signaling can be particularly relevant in this context.[1]

  • Metabolism: The drug may be metabolized differently in a whole organism compared to cultured cells.

Troubleshooting Guides

Issue 1: Unexpected Phenotypic Changes

If you observe unexpected phenotypic changes, such as an increase in migration or invasion when you expect inhibition, consider the following:

  • Hypothesis: The observed effect may be due to the inhibition of the TGF-β pathway, which can have paradoxical effects in some cancer types.

  • Troubleshooting Steps:

    • Validate Src inhibition: Perform a Western blot to confirm that Src phosphorylation is inhibited at the concentration of this compound you are using.

    • Assess TGF-β pathway activity: Measure the phosphorylation of Smad2/3, key downstream effectors of the TGF-β pathway.[2]

    • Use a more specific Src inhibitor: Compare the effects of this compound with a more selective Src inhibitor, such as SU6656, to dissect the contributions of Src and TGF-β inhibition.[2]

Issue 2: Lack of Expected Anti-proliferative Effect

If this compound is not inhibiting cell proliferation as expected:

  • Hypothesis: The concentration of this compound may be insufficient, or the cell line may be resistant to Src inhibition-mediated growth arrest.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line. Note that anti-proliferative effects on some cell lines, like L3.6pl, may only be observed at higher concentrations (>15 µM).[3]

    • Assess cell viability: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.

    • Investigate downstream signaling: Analyze the phosphorylation status of key downstream effectors of Src, such as FAK and STAT3, to confirm target engagement.

Data Summary Tables

Table 1: IC50 Values of this compound for Different Kinases

KinaseIC50 (µM)
c-Src0.01
Lck0.03
c-yes0.08

Data sourced from MedChemExpress[3]

Table 2: Effect of this compound on Cell Proliferation

Cell LineConcentration (µM)Incubation TimeEffect
c-Src transfected 3T30.5324 hIC50 for proliferation inhibition
A5490.4872 hIC50 for proliferation inhibition
L3.6pl< 1548 hNo anti-proliferative effect
L3.6pl2048 hInduces cell death

Data sourced from MedChemExpress[3]

Experimental Protocols

Western Blotting for Phospho-Src
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Src (Tyr416) and total Src overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Migration Assay (Scratch Assay)
  • Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.[4]

  • Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.[4]

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound or vehicle control.[4]

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12 and 24 hours).[4]

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Visualizations

AZM475271_Signaling_Pathways cluster_src Src Signaling cluster_tgfb TGF-β Signaling Src Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation TGFBR TGF-β Receptor Smad23 Smad2/3 TGFBR->Smad23 EMT EMT Smad23->EMT Motility Motility Smad23->Motility This compound This compound This compound->Src This compound->TGFBR Potential Inhibition

Caption: Dual inhibitory action of this compound on Src and TGF-β signaling pathways.

Troubleshooting_Workflow start Inconsistent Results Observed q1 Are you observing unexpected phenotypic changes? start->q1 q2 Is there a lack of anti-proliferative effect? start->q2 a1_1 Validate Src Inhibition (p-Src Western Blot) q1->a1_1 Yes a2_1 Perform Dose-Response Curve q2->a2_1 Yes a1_2 Assess TGF-β Pathway (p-Smad2/3 Western Blot) a1_1->a1_2 a1_3 Compare with a more specific Src inhibitor a1_2->a1_3 end Interpret Results a1_3->end a2_2 Assess Cell Viability (MTT/Trypan Blue) a2_1->a2_2 a2_3 Analyze Downstream Signaling (p-FAK, p-STAT3) a2_2->a2_3 a2_3->end

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

how to minimize AZM475271 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZM475271. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges such as media precipitation.

Troubleshooting Guide & FAQs

Precipitation of this compound upon dilution into aqueous media is a common issue stemming from its hydrophobic nature, a characteristic shared by many small molecule kinase inhibitors. Below are answers to frequently asked questions and a guide to troubleshoot and minimize precipitation.

FAQs

Q1: Why is my this compound precipitating when I add it to my cell culture media?

A1: this compound, like many kinase inhibitors, has poor aqueous solubility. It is typically dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] When this DMSO stock is diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS), the drastic change in solvent polarity can cause the compound's solubility limit to be exceeded, leading to precipitation.

Q2: I've prepared my working solution of this compound in media, and it looks clear. Am I in the clear?

A2: Not necessarily. Precipitation can sometimes be a slow process, or the precipitate may be too fine to be immediately visible to the naked eye. It is advisable to prepare fresh working solutions for each experiment and to visually inspect them for any signs of cloudiness or particulate matter before adding them to your cells.

Q3: Can I heat or sonicate my media to dissolve the this compound precipitate?

A3: While gentle warming and brief sonication can sometimes help in dissolving small molecules, excessive heating can degrade the compound and the media components. It is generally not recommended to heat cell culture media containing serum. A better approach is to optimize the dilution process to prevent precipitation from occurring in the first place.

Q4: What is the maximum concentration of DMSO I can use in my cell culture?

A4: The tolerance of cell lines to DMSO can vary, but it is generally recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Steps to Minimize Precipitation

If you are observing precipitation of this compound in your experiments, consider the following troubleshooting steps:

  • Optimize the Dilution Procedure:

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture media. This gradual reduction in DMSO concentration can help to keep the compound in solution.

    • Rapid Mixing: When adding the this compound stock (or a pre-diluted solution) to the final volume of media, ensure rapid and thorough mixing. Pipette up and down gently or vortex briefly to disperse the compound quickly.

  • Lower the Final Concentration: The simplest way to avoid precipitation is to work at a lower final concentration of this compound. The effective concentrations for this compound in vitro have been reported in the low micromolar range.[2]

  • Use of a Co-solvent: In some cases, a small amount of a water-miscible organic co-solvent can help to improve solubility. Ethanol is a common choice, but its final concentration should also be kept low to avoid cellular toxicity.

  • Incorporate a Surfactant: For particularly challenging compounds, the addition of a biocompatible surfactant can aid in solubilization.

    • Pluronic F-68: This is a non-ionic surfactant that is generally well-tolerated by cells in culture. It can be used at low concentrations (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.

    • Cremophor® EL: This is another non-ionic surfactant used to solubilize poorly soluble drugs. However, it can have its own biological effects and should be used with caution and appropriate controls.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 442.94 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 ml of a 10 mM stock solution, you would need 4.43 mg of this compound.

  • Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) for a short period may assist in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol provides a general guideline for diluting the this compound DMSO stock into cell culture media.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium (containing serum, if applicable)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%:

    • Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed media. Mix thoroughly by gentle pipetting.

    • Step 2 (Final Dilution): Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed media. This results in a final DMSO concentration of 0.1%.

  • Visually inspect the final working solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiments.

Note: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 442.94 g/mol
Solubility in DMSO Soluble to 100 mM
Appearance SolidCayman Chemical

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

This compound is a potent inhibitor of Src family kinases.[2] Src is a non-receptor tyrosine kinase that plays a crucial role in various signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Additionally, studies have shown that this compound can also inhibit the TGF-β signaling pathway, which is often dysregulated in cancer.[5]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration/ Invasion Src->Migration FAK->Src FAK->Migration Proliferation Proliferation/ Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation This compound This compound This compound->Src

Caption: Simplified Src signaling pathway and the point of inhibition by this compound.

TGFb_Src_Crosstalk_Pathway cluster_Nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smads Smad2/3 TGFbR->Smads P Src Src TGFbR->Src Smad4 Smad4 Smads->Smad4 Gene_Expression Gene Expression (EMT, Migration) Smad4->Gene_Expression Nucleus Nucleus Src->Smads This compound This compound This compound->TGFbR Potential Inhibition This compound->Src

Caption: TGF-β signaling pathway and potential crosstalk with Src, inhibited by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for preparing and using this compound in cell-based assays while minimizing the risk of precipitation.

AZM475271_Workflow start Start: this compound Powder prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock store_stock Aliquot and Store Stock at -20°C/-80°C prep_stock->store_stock thaw_stock Thaw Aliquot for Use store_stock->thaw_stock serial_dilution Perform Serial Dilution in Pre-warmed Media thaw_stock->serial_dilution check_precipitate Visually Inspect for Precipitation serial_dilution->check_precipitate add_to_cells Add to Cell Culture check_precipitate->add_to_cells  Clear troubleshoot Troubleshoot check_precipitate->troubleshoot Precipitate Observed end Experiment add_to_cells->end option1 Option 1: Lower Final Concentration troubleshoot->option1 option2 Option 2: Add Surfactant (e.g., 0.01% Pluronic F-68) to Media troubleshoot->option2 option1->serial_dilution option2->serial_dilution

Caption: Recommended workflow for preparing this compound working solutions to minimize precipitation.

References

AZM475271 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZM475271. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent Src tyrosine kinase inhibitor. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, differentiation, migration, and survival. Overexpression and activation of Src have been implicated in the progression of several cancers, making it a key therapeutic target. Additionally, studies have shown that this compound can cross-inhibit tumor-promoting TGF-β signaling, further highlighting its potential in cancer therapy.

Q2: How stable is this compound in cell culture media?

Q3: What are the potential consequences of this compound instability in my experiments?

Degradation of this compound over the course of an experiment can lead to a decrease in its effective concentration. This can result in inconsistent and difficult-to-interpret data, potentially leading to an underestimation of its potency or efficacy. Therefore, understanding the stability of the compound is critical for reliable and reproducible results.

Troubleshooting Guide

Problem: I am observing inconsistent or weaker than expected effects of this compound in my cell-based assays.

This issue could be related to the degradation of this compound in your cell culture media over the duration of the experiment.

Recommended Action:

It is highly recommended to perform a stability study of this compound under your specific experimental conditions. This will help you determine the half-life of the compound and establish an appropriate experimental window and dosing schedule.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phase for HPLC

  • Solvents for sample preparation (e.g., acetonitrile, methanol)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare Media Samples: Spike the cell culture medium with this compound to the final working concentration you use in your experiments. Prepare enough volume for all time points.

  • Incubation: Aliquot the this compound-containing media into separate sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each designated time point, remove one tube from the incubator.

  • Sample Preparation for HPLC:

    • Precipitate proteins by adding a cold solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of media).

    • Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run the analysis using a validated method to separate and quantify the amount of this compound.

    • Record the peak area corresponding to this compound.

  • Data Analysis:

    • Plot the concentration or peak area of this compound against time.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Determine the half-life (t½) of the compound in the media.

Data Presentation

The quantitative data from the stability study can be summarized in a table for clear comparison.

Time (Hours)This compound Concentration (µM)% Remaining
010.0100
29.898
49.595
89.191
128.787
247.575
485.656
723.939

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathways

This compound is known to inhibit the Src and TGF-β signaling pathways. The following diagrams illustrate the simplified signaling cascades.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K RAS RAS Src->RAS Proliferation Cell Proliferation, Survival, Migration FAK->Proliferation STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->Src

Caption: Simplified Src Signaling Pathway and the inhibitory action of this compound.

TGFB_Signaling_Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad23 p-Smad2/3 TGFBR->Smad23 Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Expression Target Gene Expression (EMT) Nucleus->Gene_Expression This compound This compound This compound->TGFBR Cross-inhibition Stability_Workflow start Start prep_stock Prepare This compound Stock Solution start->prep_stock prep_media Spike Cell Culture Media prep_stock->prep_media incubate Incubate at 37°C (Multiple Time Points) prep_media->incubate sample Collect Samples at Each Time Point incubate->sample extract Protein Precipitation & Supernatant Collection sample->extract analyze HPLC Analysis extract->analyze data Data Analysis (% Remaining, Half-life) analyze->data end End data->end

Technical Support Center: Interpreting Unexpected Phenotypes with AZM475271 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using AZM475271 and have encountered unexpected experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret your data and design follow-up experiments.

Frequently Asked Questions (FAQs)

Q1: We are using this compound to inhibit Src kinase activity, but we are observing phenotypes inconsistent with Src inhibition. What could be the cause?

A1: While this compound is a known inhibitor of Src family kinases, it has been documented to have off-target effects, most notably the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This can lead to phenotypes that are not solely attributable to Src inhibition. For example, you might observe effects on cell migration, epithelial-mesenchymal transition (EMT), or Smad2/3 phosphorylation that are independent of Src activity. It is crucial to consider this off-target activity when interpreting your results.

Q2: What is the proposed mechanism for this compound's inhibition of the TGF-β pathway?

A2: The precise mechanism of how this compound inhibits TGF-β signaling is not fully elucidated.[1][2] However, studies have shown that it can block TGF-β-mediated cellular responses, including the phosphorylation of Smad2 and Smad3, which are key downstream effectors of the TGF-β type I receptor (TβRI), also known as ALK5.[3] This suggests that this compound may directly or indirectly interfere with the kinase activity of TβRI/ALK5.

Q3: We observe a decrease in cell migration after this compound treatment. Is this an on-target or off-target effect?

A3: A decrease in cell migration could be a result of either on-target Src inhibition or off-target TGF-β pathway inhibition, as both pathways are involved in regulating cell motility.[3][4] To distinguish between these possibilities, you can perform experiments to assess the phosphorylation status of key proteins in each pathway. For example, you could examine the phosphorylation of Src at Y416 (an indicator of Src activation) and the phosphorylation of Smad2 at S465/467 (an indicator of TGF-β pathway activation).

Q4: Are there any known adverse events associated with this compound from clinical trials?

A4: There is limited publicly available information on the specific adverse events from clinical trials for this compound. However, as a dual Src/Abl inhibitor, it belongs to a class of drugs that can have a range of side effects. Common adverse events reported for other Src/Abl inhibitors include gastrointestinal issues (nausea, diarrhea), hematological toxicities (thrombocytopenia, anemia), and fluid retention. It is important to consult any available clinical trial data for this compound or related compounds for a more complete safety profile.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Notes
c-Src0.01[5]
Lck0.03[5]
c-yes0.08[5]
TβRI/ALK5Not ReportedWhile inhibition of the TGF-β pathway is documented, a specific IC50 value for TβRI/ALK5 is not readily available in the public domain.

Mandatory Visualizations

Signaling_Pathways cluster_src On-Target: Src Signaling cluster_tgfb Unexpected Off-Target: TGF-β Signaling Src Src FAK FAK Src->FAK paxillin Paxillin FAK->paxillin Cell_Migration_Src Cell Migration & Adhesion paxillin->Cell_Migration_Src TGFb TGF-β TGFbRII TβRII TGFb->TGFbRII TGFbRI TβRI (ALK5) TGFbRII->TGFbRI Smad23 Smad2/3 TGFbRI->Smad23 P pSmad23 pSmad2/3 Smad4 Smad4 pSmad23->Smad4 Gene_Expression Gene Expression (e.g., EMT) pSmad23->Gene_Expression This compound This compound This compound->Src Inhibition This compound->TGFbRI Inhibition (Unexpected)

Caption: On-target and unexpected off-target signaling pathways of this compound.

Troubleshooting_Workflow start Unexpected Phenotype Observed with this compound q1 Is the phenotype consistent with known Src inhibition effects? start->q1 a1_yes Possible On-Target Effect q1->a1_yes Yes a1_no Suspect Off-Target Effect q1->a1_no No q2 Assess Phosphorylation of Key Pathway Markers a1_yes->q2 a1_no->q2 western_blot Perform Western Blot q2->western_blot pSrc p-Src (Y416) analyze Analyze Results pSrc->analyze pSmad2 p-Smad2 (S465/467) pSmad2->analyze western_blot->pSrc western_blot->pSmad2 on_target_conclusion Phenotype likely due to Src inhibition. analyze->on_target_conclusion p-Src ↓ p-Smad2 unchanged off_target_conclusion Phenotype likely due to TGF-β inhibition. analyze->off_target_conclusion p-Src unchanged p-Smad2 ↓ both_conclusion Phenotype is a result of both on- and off-target effects. analyze->both_conclusion p-Src ↓ p-Smad2 ↓

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

Experimental Protocols

Protocol 1: Western Blot Analysis of Src and Smad2 Phosphorylation

This protocol is designed to help you determine if this compound is inhibiting the Src and/or TGF-β signaling pathways in your cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • TGF-β1 (or other appropriate stimulus for the TGF-β pathway)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Src (Tyr416)

    • Rabbit anti-Src (total)

    • Rabbit anti-phospho-Smad2 (Ser465/467)

    • Rabbit anti-Smad2 (total)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

    • Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to activate the TGF-β pathway. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (β-actin).

Protocol 2: Cell Migration (Wound Healing) Assay

This assay can be used to assess the effect of this compound on cell migration.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 24-well plates

  • p200 pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in 24-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the "Wound":

    • Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of each well.

    • Wash the wells twice with PBS to remove detached cells.

  • Treatment:

    • Add fresh medium containing different concentrations of this compound or vehicle (DMSO) to the wells.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch in each well (T=0).

    • Place the plate in a 37°C incubator.

    • Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure at each time point relative to T=0.

    • Compare the migration rates between the different treatment groups.

References

AZM475271 off-target kinase inhibition profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the kinase inhibitor AZM475271. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases. It has been shown to inhibit the phosphorylation of several members of this family, including c-Src, Lck, and c-Yes, with high affinity.[1]

Q2: I am seeing effects in my experiment that are not consistent with Src inhibition alone. What are the known off-target effects of this compound?

A significant off-target effect of this compound is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2] This occurs through the inhibition of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This can lead to downstream effects on Smad2/3 phosphorylation and subsequent gene transcription, which may be independent of its Src inhibitory activity.

Q3: Is this compound an inhibitor of Abl kinase?

There are conflicting reports regarding the activity of this compound against Abl kinase. Some literature refers to it as a dual Src/Abl inhibitor. However, other studies have highlighted its selectivity for Src family kinases over Abl. Researchers should empirically determine the effect of this compound on Abl kinase activity in their specific experimental system if this is a concern.

Q4: My cells are not responding to this compound treatment as expected. What are some potential reasons?

Several factors could contribute to a lack of response:

  • Cellular Context: The expression levels and activation status of Src family kinases and the TGF-β receptor can vary significantly between cell lines. Confirm the expression and activity of these targets in your model system.

  • Drug Concentration and Treatment Duration: The effective concentration of this compound can vary. It is recommended to perform a dose-response experiment to determine the optimal concentration and treatment time for your specific cell line and assay.

  • Compound Stability: Ensure the proper storage and handling of the this compound compound to maintain its activity. Prepare fresh dilutions for each experiment.

  • Off-Target Effects: The observed phenotype may be a result of the compound's effect on the TGF-β pathway, which could counteract or mask the effects of Src inhibition in certain contexts.

Q5: How can I confirm that this compound is inhibiting Src kinase activity in my cells?

A common method is to perform a Western blot to assess the phosphorylation status of Src at its autophosphorylation site (Tyrosine 419). A decrease in p-Src (Y419) levels upon treatment with this compound would indicate target engagement.

Quantitative Kinase Inhibition Profile

A comprehensive, large-scale kinome scan for this compound is not publicly available. The following table summarizes the known kinase inhibition data. Researchers are advised to perform their own selectivity profiling if a broader understanding of off-target effects is required for their studies.

Kinase TargetIC50 (µM)Notes
c-Src0.01[1]
Lck0.03[1]
c-Yes0.08[1]
ALK5 (TGF-βRI)Not explicitly quantified with an IC50 in the provided results, but inhibition is documented.[2]
AblConflicting reports; IC50 not consistently reported.

Experimental Protocols

Src Cellular Autophosphorylation Assay

This protocol is designed to assess the inhibition of Src kinase activity in a cellular context by measuring the level of Src autophosphorylation.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.

2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Western Blotting: a. Determine the protein concentration of the lysates. b. Denature an equal amount of protein from each sample by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% BSA or non-fat milk in TBST. e. Incubate the membrane with a primary antibody specific for phospho-Src (Y419) overnight at 4°C. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using a chemiluminescent substrate. h. To normalize, strip the membrane and re-probe with an antibody for total Src.

TGF-β Signaling Inhibition Assay (Phospho-Smad2/3 Western Blot)

This protocol determines the effect of this compound on the TGF-β signaling pathway by measuring the phosphorylation of Smad2 and Smad3.

1. Cell Culture and Treatment: a. Plate cells and allow them to adhere. b. Serum-starve the cells for several hours to reduce basal signaling. c. Pre-treat the cells with this compound or a vehicle control for a specified time. d. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

2. Cell Lysis and Western Blotting: a. Follow the cell lysis and Western blotting procedures as described in the Src Cellular Autophosphorylation Assay protocol. b. For immunodetection, use a primary antibody that recognizes phosphorylated Smad2 (Ser465/467) and Smad3 (Ser423/425).[3] c. Normalize the results by probing for total Smad2/3.

TGF-β-Dependent Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of the TGF-β/Smad signaling pathway.

1. Transfection: a. Co-transfect cells with a TGF-β-responsive luciferase reporter plasmid (e.g., containing Smad Binding Elements - SBEs) and a control plasmid for normalization (e.g., Renilla luciferase).[4][5]

2. Cell Treatment: a. After transfection, pre-treat the cells with this compound or a vehicle control. b. Stimulate the cells with TGF-β1.

3. Luciferase Assay: a. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[6][7][8] b. The ratio of firefly to Renilla luciferase activity indicates the level of TGF-β-induced transcription.

Visualizations

AZM475271_Mechanism_of_Action cluster_src Src Signaling Pathway cluster_tgfb TGF-β Signaling Pathway (Off-Target) AZM_Src This compound Src Src Family Kinases (c-Src, Lck, c-Yes) AZM_Src->Src Inhibition Downstream_Src Downstream Effectors (e.g., Proliferation, Migration) Src->Downstream_Src AZM_TGFb This compound TGFb_R TGF-β Receptor (ALK5) AZM_TGFb->TGFb_R Inhibition Smad Smad2/3 Phosphorylation TGFb_R->Smad Gene_Transcription Gene Transcription Smad->Gene_Transcription Experimental_Workflow_Src_Inhibition start Plate Cells treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot sds_page->western_blot probe_psrc Probe for p-Src (Y419) western_blot->probe_psrc probe_tsrc Probe for Total Src probe_psrc->probe_tsrc analysis Analyze p-Src / Total Src Ratio probe_tsrc->analysis Troubleshooting_Logic issue No Cellular Response to this compound check_target Confirm Target Expression (Src, ALK5) issue->check_target check_dose Perform Dose-Response Experiment issue->check_dose check_compound Verify Compound Integrity issue->check_compound consider_offtarget Consider Off-Target (TGF-β) Effects issue->consider_offtarget

References

Technical Support Center: Mitigating AZM475271-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZM475271. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential cellular stress induced by the dual Src and TGF-β inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor that targets both the Src family of non-receptor tyrosine kinases and the Transforming Growth Factor-beta (TGF-β) signaling pathway. By inhibiting these pathways, this compound can impact various cellular processes including proliferation, migration, differentiation, and apoptosis.

Q2: What types of cellular stress might be observed when using this compound?

A2: Based on its mechanism of action as a Src and TGF-β inhibitor, treatment with this compound may lead to two primary types of cellular stress:

  • Oxidative Stress: Inhibition of Src family kinases can affect the regulation of reactive oxygen species (ROS) production. Specifically, Src kinases are known to modulate the activity of NADPH oxidase, a key enzyme responsible for generating cellular ROS.

  • Endoplasmic Reticulum (ER) Stress: The TGF-β signaling pathway is interconnected with the unfolded protein response (UPR), a cellular mechanism to cope with ER stress. Inhibition of TGF-β signaling can disrupt this balance and lead to the accumulation of unfolded proteins in the ER, thereby inducing ER stress.

Q3: My cells are showing increased signs of apoptosis after this compound treatment. Is this expected?

A3: Yes, an increase in apoptosis is an expected outcome of this compound treatment in many cancer cell lines. Inhibition of the pro-survival Src and TGF-β pathways can trigger programmed cell death. However, if the level of apoptosis is too high and affecting experimental outcomes, consider titrating the concentration of this compound to find the optimal therapeutic window for your specific cell type.

Q4: How can I determine if my cells are experiencing oxidative stress?

A4: A common method to measure intracellular ROS levels is the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay. This cell-permeable dye becomes fluorescent upon oxidation by ROS. An increase in fluorescence intensity, as measured by flow cytometry or a fluorescence plate reader, indicates elevated ROS levels.

Q5: What are the key markers for detecting ER stress?

A5: ER stress can be monitored by examining the activation of the three main UPR sensors: PERK, IRE1α, and ATF6. A common method is to use Western blotting to detect the phosphorylation of PERK and IRE1α. An increase in the phosphorylated forms of these proteins is a hallmark of ER stress.

Troubleshooting Guides

Issue 1: Excessive Cell Death or Cytotoxicity
Potential Cause Troubleshooting Steps
High concentration of this compound Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a concentration range that brackets the reported effective concentrations and select the lowest concentration that achieves the desired biological effect with acceptable viability.
Cell line sensitivity Different cell lines exhibit varying sensitivities to kinase inhibitors. If possible, test the compound on a panel of cell lines to identify those with the desired therapeutic window.
Off-target effects At higher concentrations, the risk of off-target effects increases. Ensure that the observed phenotype is consistent with Src and/or TGF-β inhibition by using appropriate controls, such as other Src or TGF-β inhibitors, or by performing rescue experiments.
Induction of Apoptosis Confirm that the observed cell death is due to apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry. If apoptosis is the intended outcome, this may not require troubleshooting.
Issue 2: High Levels of Reactive Oxygen Species (ROS)
Potential Cause Troubleshooting Steps
Src inhibition leading to oxidative imbalance Measure intracellular ROS levels using a fluorescent probe like DCFDA.
To mitigate oxidative stress, consider co-treatment with an antioxidant such as N-acetylcysteine (NAC). Perform a dose-response of the antioxidant to find a concentration that reduces ROS without affecting the primary activity of this compound.
Indirect effects on mitochondrial function Assess mitochondrial health using assays such as JC-1 to measure mitochondrial membrane potential.
Issue 3: Evidence of Endoplasmic Reticulum (ER) Stress
Potential Cause Troubleshooting Steps
Disruption of TGF-β signaling and the Unfolded Protein Response (UPR) Monitor the activation of UPR pathways by assessing the phosphorylation of key stress sensors like PERK and IRE1α via Western blot.
To alleviate ER stress, you can use chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA). As with antioxidants, a dose-response is recommended to find an effective and non-interfering concentration.
Overwhelmed protein folding capacity If your experimental system involves overexpression of proteins, this can exacerbate ER stress. Ensure that protein expression levels are within a manageable range for the cells.

Experimental Protocols

Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound. For adherent cells, use a gentle dissociation method.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Measurement of Intracellular ROS using DCFDA Assay

This protocol describes the measurement of intracellular ROS using the fluorescent probe DCFDA.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • DMSO

  • Serum-free cell culture medium

  • Treated and untreated cells

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Prepare a 10 mM stock solution of DCFDA in DMSO.

  • On the day of the experiment, dilute the DCFDA stock solution in pre-warmed serum-free medium to a final working concentration of 10-20 µM.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • After incubation, remove the DCFDA solution and wash the cells twice with PBS.

  • Add PBS or phenol red-free medium to the cells.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry (FITC channel). An increase in fluorescence indicates an increase in intracellular ROS.

Detection of ER Stress Markers by Western Blot

This protocol outlines the detection of phosphorylated PERK and IRE1α by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-PERK, anti-total-PERK, anti-phospho-IRE1α, anti-total-IRE1α)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells in cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: Hypothetical Quantitative Data on this compound-Induced Apoptosis

Cell LineThis compound (µM)% Apoptotic Cells (Annexin V+)
MDA-MB-231 0 (Control)5.2 ± 1.1
125.8 ± 3.5
562.1 ± 5.2
Panc-1 0 (Control)3.8 ± 0.9
118.5 ± 2.7
545.3 ± 4.1

Table 2: Hypothetical Quantitative Data on this compound-Induced Oxidative and ER Stress

MarkerCell LineThis compound (µM)Fold Change vs. Control
ROS Levels (DCFDA) MDA-MB-23112.3 ± 0.4
54.1 ± 0.7
p-PERK / Total PERK MDA-MB-23111.8 ± 0.3
53.2 ± 0.5
p-IRE1α / Total IRE1α MDA-MB-23111.5 ± 0.2
52.8 ± 0.4

Mandatory Visualizations

AZM475271_Mechanism cluster_src Src Signaling cluster_tgf TGF-β Signaling Src Src Kinase FAK FAK Src->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival TGFB_R TGF-β Receptor SMAD SMAD Complex TGFB_R->SMAD Gene_Expression Gene Expression (e.g., EMT) SMAD->Gene_Expression This compound This compound This compound->Src Inhibits This compound->TGFB_R Inhibits

Caption: Mechanism of action of this compound.

Cellular_Stress_Troubleshooting cluster_exp Experimental Observation cluster_diag Diagnostic Assays cluster_mit Mitigation Strategies Observation Increased Cell Death / Stress Apoptosis_Assay Annexin V / PI Staining Observation->Apoptosis_Assay Is it apoptosis? ROS_Assay DCFDA Assay Observation->ROS_Assay Is it oxidative stress? ER_Stress_Assay p-PERK / p-IRE1α WB Observation->ER_Stress_Assay Is it ER stress? Dose_Titration Titrate this compound Dose Apoptosis_Assay->Dose_Titration Antioxidant Add Antioxidant (e.g., NAC) ROS_Assay->Antioxidant Chaperone Add Chemical Chaperone (e.g., 4-PBA) ER_Stress_Assay->Chaperone Dose_Titration->Observation Re-evaluate Antioxidant->Observation Re-evaluate Chaperone->Observation Re-evaluate

Caption: Troubleshooting workflow for cellular stress.

ensuring complete inhibition of Src activity with AZM475271

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZM475271. This resource is designed to help researchers, scientists, and drug development professionals effectively use this compound to ensure complete and specific inhibition of Src kinase activity in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, small-molecule inhibitor targeting Src family kinases (SFKs). It is also known to inhibit the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] Due to its dual specificity, it is often referred to as a Src/Abl inhibitor. Its primary use in a research setting is to probe the function of Src signaling pathways in various biological contexts, including cancer cell proliferation, migration, and invasion.[3]

Q2: How can I be certain that this compound is inhibiting Src kinase activity in my cells?

The most common method to verify Src inhibition is to measure the phosphorylation status of Src at its activation loop site, Tyrosine 416 (Tyr418 in human c-Src). A significant reduction in the p-Src (Y416) signal relative to total Src protein levels upon treatment with this compound indicates successful target engagement. This is typically assessed via Western blotting.[4][5] Additionally, you can measure the phosphorylation of known downstream Src substrates, such as FAK at Tyrosine 861 or Paxillin at Tyrosine 118.[6]

Q3: What is a recommended starting concentration and incubation time for this compound?

The optimal concentration and incubation time are highly dependent on the cell type and the specific biological question. Based on published studies, a concentration of 10 µM has been effectively used to inhibit Src in breast cancer cell mammosphere cultures with a 24-hour treatment.[3] However, it is crucial to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 20 µM) and a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the minimal concentration and duration required to achieve maximal Src inhibition in your specific experimental system.

Q4: Are there any known off-target effects for this compound?

Yes. This compound has been shown to be a potent inhibitor of TGF-β mediated cellular responses.[1][2] This cross-inhibition appears to be independent of its effect on Src and may involve the TGF-β type I receptor.[7] When interpreting results, especially those related to epithelial-mesenchymal transition (EMT), cell motility, and Smad phosphorylation, it is important to consider this off-target activity.[7] Control experiments, such as using another Src inhibitor with a different chemical scaffold or Src-specific siRNA, are recommended to confirm that the observed phenotype is due to Src inhibition.

Troubleshooting Guide

Problem: I am not observing complete inhibition of Src phosphorylation (p-Src Y416) after treatment with this compound.

This is a common issue that can arise from several factors related to the inhibitor, the experimental setup, or the measurement technique. Follow this troubleshooting workflow to identify and resolve the problem.

cluster_inhibitor Inhibitor Checks cluster_conc Concentration Optimization cluster_time Time Optimization cluster_cells Cellular Factors start Start: Incomplete p-Src Inhibition check_inhibitor Step 1: Verify Inhibitor Integrity start->check_inhibitor optimize_conc Step 2: Optimize Concentration check_inhibitor->optimize_conc Inhibitor OK inhibitor_sol Check stock solution (age, storage, solubility) check_inhibitor->inhibitor_sol optimize_time Step 3: Optimize Incubation Time optimize_conc->optimize_time Dose-response performed dose_response Perform dose-response (e.g., 0.1 - 20 µM) optimize_conc->dose_response check_cells Step 4: Assess Cellular Factors optimize_time->check_cells Time-course performed time_course Perform time-course (e.g., 1 - 48h) optimize_time->time_course check_western Step 5: Validate Western Blot check_cells->check_western Cells OK cell_density Check cell density/ confluency check_cells->cell_density end_point Resolution: Complete p-Src Inhibition Achieved check_western->end_point Assay OK inhibitor_new Use fresh powder/ new stock inhibitor_sol->inhibitor_new serum Consider serum effects on inhibitor activity cell_density->serum

Caption: Workflow for troubleshooting incomplete Src inhibition.

Step Action Detailed Rationale
1. Verify Inhibitor Integrity Prepare a fresh stock solution of this compound from a new or validated powder.Small molecule inhibitors can degrade over time, especially in solution. Improper storage (e.g., exposure to light or multiple freeze-thaw cycles) can reduce potency.
2. Optimize Concentration Perform a dose-response curve. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) for a fixed time.The IC50 can vary significantly between cell lines. A full dose-response is necessary to determine the optimal concentration for maximal inhibition in your specific model.
3. Optimize Incubation Time Perform a time-course experiment. Treat cells with an effective concentration of this compound and harvest at different time points (e.g., 1, 6, 12, 24, 48 hours).The onset and duration of inhibition can vary. Some pathways may develop resistance or feedback loops over time, leading to reactivation of Src.
4. Assess Cellular Factors Ensure consistency in cell density and serum concentration.High cell confluency can sometimes reduce inhibitor effectiveness. Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailable concentration.[8]
5. Validate Western Blot Confirm that your p-Src and total Src antibodies are specific and working correctly. Run appropriate positive and negative controls.Poor antibody quality or technical issues with the Western blot (e.g., transfer efficiency, buffer composition) can lead to erroneous conclusions about inhibition.
6. Consider Off-Target Effects If p-Src is inhibited but the desired phenotype is absent, or if unexpected phenotypes arise, consider off-target effects.This compound is known to inhibit the TGF-β pathway.[2][7] The observed effect may be due to this or other unknown off-targets. Use a structurally different Src inhibitor or an siRNA approach to confirm Src-specificity.

Quantitative Data Summary

The following table provides a summary of recommended experimental parameters for this compound based on available literature.

Parameter Value / Range Context Reference
In Vitro Concentration 10 µMInhibition of mammosphere formation in breast cancer cells (MDA-MB 231, MDA-MB 468, MCF7).[3]
Treatment Duration 24 hoursUsed in conjunction with the 10 µM concentration for mammosphere formation assays.[3]
Primary Target Src Family Kinases (SFKs)A non-receptor tyrosine kinase central to many signaling pathways.[1][2]
Secondary/Off-Target Abl Kinase, TGF-β SignalingKnown dual Src/Abl inhibitor; also inhibits TGF-β responses.[1][2][7]

Signaling Pathway Visualization

The diagram below illustrates the central role of Src kinase in cellular signaling, showing key upstream activators and downstream effector pathways that are modulated by its activity.

SrcSignalingPathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Outcomes RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K / Akt Pathway Src->PI3K_Akt RAS_MAPK RAS / MAPK Pathway Src->RAS_MAPK Angiogenesis Angiogenesis Src->Angiogenesis AZM This compound AZM->Src Inhibition Migration Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Simplified overview of the Src signaling pathway.

Experimental Protocols

Protocol 1: Western Blot Analysis of Src Inhibition

This protocol details the steps to measure the inhibition of Src activity by assessing the phosphorylation of Src at Tyr416.

  • Cell Seeding and Treatment:

    • Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with vehicle (e.g., DMSO) or varying concentrations of this compound for the desired duration.

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold 1X PBS.[9]

    • Lyse cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[10]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer. Add 4X SDS sample buffer and boil at 95-100°C for 5 minutes.[11]

    • Load 20-40 µg of protein per lane onto an 8% SDS-PAGE gel.[4] Include a pre-stained protein ladder.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4][11]

    • Incubate the membrane with a primary antibody against phospho-Src (Tyr416) overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.

    • Wash the membrane three times for 5-10 minutes each with TBST.[11]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[11]

    • Strip the membrane and re-probe with a primary antibody for total Src to ensure equal loading.

    • Quantify band intensities using densitometry software. Calculate the ratio of p-Src to total Src for each sample.

Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for measuring the direct inhibitory effect of this compound on purified Src kinase activity. This example uses an ADP-Glo™ format, which measures ADP production.[12]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 100mM Tris-HCl, pH 7.2, 125mM MgCl2, 2mM DTT).[13]

    • Dilute purified active Src kinase, a suitable substrate peptide (e.g., Poly-(Glu,Tyr 4:1)), and ATP to their final working concentrations in the kinase buffer.[14]

    • Prepare serial dilutions of this compound in the kinase buffer containing the same final DMSO concentration.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the diluted this compound or vehicle (DMSO).

    • Add the Src kinase and substrate peptide mixture to each well.

    • Initiate the reaction by adding ATP (final concentration typically near the Km for Src, e.g., 10-100 µM).[14]

    • Incubate the plate at 30°C or room temperature for a predetermined time (e.g., 30-60 minutes).[13]

  • Signal Detection (ADP-Glo™ Example):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[12]

    • Measure the luminescent signal using a plate reader. The signal positively correlates with kinase activity.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Cell Viability Assay (MTT/PrestoBlue)

This protocol measures the effect of Src inhibition on cell proliferation or viability.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.[15][16]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (ensure final DMSO concentration is consistent and low, e.g., <0.1%).[16]

  • Incubation:

    • Incubate the cells for the desired treatment period (e.g., 48-72 hours).[5]

  • Viability Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a solubilization buffer and read the absorbance at ~570 nm.[5]

    • For PrestoBlue/Resazurin Assay: Add the reagent directly to the culture medium (typically 1:10 dilution).[17] Incubate for 1-4 hours and measure fluorescence (e.g., 550 nm excitation / 580 nm emission).[17]

  • Data Analysis:

    • Subtract the background (media only) from all readings.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability versus the log of the this compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

References

Technical Support Center: AZM475271 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting dose-response curve experiments with the Src kinase inhibitor, AZM475271.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective inhibitor of Src family kinases.[1] Its primary mechanism of action is to block the phosphorylation activity of kinases such as c-Src, Lck, and c-yes.[1] Src kinases are non-receptor tyrosine kinases that play crucial roles in signal transduction pathways controlling cell division, motility, adhesion, and survival.[2] By inhibiting Src, this compound can reduce tumor cell proliferation and migration, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis.[1][3]

Q2: What are the known IC50 values and effective concentrations for this compound?

A2: The half-maximal inhibitory concentration (IC50) varies depending on the target kinase and the cell line being studied. Published data indicates that this compound is a potent inhibitor with activity in the nanomolar to micromolar range.[1] For specific quantitative data, please refer to the data table below.

Q3: Beyond Src, are other signaling pathways affected by this compound?

A3: Yes, studies have shown that this compound also cross-inhibits tumor-promoting Transforming Growth Factor-beta (TGF-β) signaling.[4] This is evidenced by its ability to inhibit the activation of Smad2 and Smad3, key downstream mediators of the TGF-β pathway.[4] Therefore, this compound may function as a dual inhibitor of both Src and TGF-β signaling pathways.[4]

Q4: What is a recommended starting dose range for an initial dose-response experiment with this compound?

A4: Based on published data, a broad dose range from 0.01 µM to 20 µM is a suitable starting point for most cell-based assays.[1] For cell migration assays in pancreatic cancer cell lines, an effective range has been shown to be 0.1-5 µM.[1] For studies on mammosphere cultures, a concentration of 10 µM has been used.[5] It is always recommended to perform a wide dose-response curve to determine the optimal concentration range for your specific cell line and endpoint.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations and effective dose ranges for this compound from various in vitro studies.

Target/Assay TypeCell Line / SystemIncubation TimeIC50 / Effective Concentration
Kinase Inhibition c-Src (kinase assay)N/A0.01 µM
Lck (kinase assay)N/A0.03 µM
c-yes (kinase assay)N/A0.08 µM
Cell Proliferation c-Src transfected 3T324 hours0.53 µM
A549 (lung carcinoma)72 hours0.48 µM
L3.6pl (pancreatic cancer)48 hoursNo significant anti-proliferative effect below 20 µM
Cell Migration L3.6pl (pancreatic cancer)4 hours0.1 - 5 µM
Src Kinase Activity L3.6pl (pancreatic cancer)4 hours1 - 10 µM (Dose-dependent inhibition)

Data compiled from MedChemExpress.[1]

Signaling Pathway Diagram

AZM475271_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src TGFBR TGF-β Receptor (ALK5) Smad Smad2/3 TGFBR->Smad Downstream_Src Downstream Pathways (RAS/MAPK, PI3K/AKT) Src->Downstream_Src Gene_Expression Gene Expression (Migration, Proliferation, EMT, Angiogenesis) Smad->Gene_Expression AZM This compound AZM->TGFBR AZM->Src Downstream_Src->Gene_Expression

Caption: this compound inhibits Src and cross-inhibits the TGF-β receptor signaling pathway.

Experimental Protocols

Protocol: Cell Proliferation/Viability Assay (MTT/XTT-based)

This protocol outlines a method for generating a dose-response curve for this compound using a colorimetric cell viability assay.

1. Materials:

  • Target cell line (e.g., A549, Panc-1)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well tissue culture-treated plates

  • Phosphate-Buffered Saline (PBS)

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 20 µM).

    • Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug concentration) and "no-cell" blank wells (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[1]

  • Assay Readout (MTT Example):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

    • Incubate for 15-30 minutes at room temperature on a shaker to dissolve the crystals.

  • Data Acquisition:

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

3. Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

  • Normalize the data by setting the average absorbance of the "vehicle control" wells to 100% viability.

  • Plot the normalized percent viability against the log of the drug concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.[5]

Dose-Response Experimental Workflow

Dose_Response_Workflow start Start prep_cells 1. Prepare & Seed Cells in 96-well Plate start->prep_cells incubate1 2. Incubate (18-24h) for Cell Adherence prep_cells->incubate1 prep_drug 3. Prepare Serial Dilutions of this compound incubate1->prep_drug add_drug 4. Add Drug Dilutions to Plate prep_drug->add_drug incubate2 5. Incubate with Drug (e.g., 48-72h) add_drug->incubate2 add_reagent 6. Add Viability Reagent (e.g., MTT, XTT) incubate2->add_reagent read_plate 7. Read Plate on Microplate Reader add_reagent->read_plate analyze 8. Analyze Data: Normalize & Fit Curve read_plate->analyze end End: IC50 Value analyze->end

Caption: Standard workflow for a cell-based dose-response assay.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

  • Solution: Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a calibrated multichannel pipette and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.

  • Possible Cause: "Edge effect" due to evaporation.

  • Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. Ensure the incubator has adequate humidity.

  • Possible Cause: Pipetting errors.

  • Solution: Ensure all pipettes are calibrated regularly. Pre-wet pipette tips before aspirating reagents and use a consistent, slow pipetting technique.

Issue 2: The dose-response curve is flat (no inhibitory effect observed).

  • Possible Cause: The drug concentration range is too low.

  • Solution: Based on the data table, some cell lines may require higher concentrations (>20 µM) to see a proliferative effect.[1] Perform the experiment again with a higher dose range.

  • Possible Cause: The selected cell line is resistant to Src inhibition.

  • Solution: Confirm that your cell line expresses active Src kinase. Consider using a positive control compound known to inhibit proliferation in your chosen cell line to validate the assay setup.

  • Possible Cause: Degraded compound.

  • Solution: Check the expiration date and storage conditions of your this compound stock. Prepare fresh dilutions for each experiment.

Issue 3: The dose-response curve does not reach a 0% response (incomplete inhibition).

  • Possible Cause: The maximum drug concentration is not high enough to achieve full inhibition.

  • Solution: Extend the dose-response curve to higher concentrations.

  • Possible Cause: A subpopulation of cells is resistant to the drug's mechanism of action.

  • Solution: This can be a true biological effect. The maximal effect (Emax) of the drug may not be 100% inhibition in this specific biological context.

Issue 4: The IC50 value is inconsistent between experiments.

  • Possible Cause: Variation in cell health or passage number.

  • Solution: Use cells within a consistent, low passage number range for all experiments. Ensure cells are healthy and in a consistent growth phase at the time of seeding.[4]

  • Possible Cause: Differences in incubation times or reagent batches.

  • Solution: Standardize all experimental parameters, including incubation times, reagent lot numbers, and cell seeding densities. Maintain meticulous records for each experiment to track potential sources of variation.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem with Dose-Response Curve q_variability High Variability in Replicates? start->q_variability q_no_effect Flat Curve / No Effect? start->q_no_effect q_inconsistent Inconsistent IC50 Values? start->q_inconsistent sol_seeding Check Cell Seeding Technique & Density q_variability->sol_seeding Yes sol_edge Mitigate Edge Effects sol_seeding->sol_edge sol_conc Increase Drug Concentration Range q_no_effect->sol_conc Yes sol_cell_line Verify Cell Line Sensitivity / Target Expression sol_conc->sol_cell_line sol_passage Standardize Cell Passage & Health q_inconsistent->sol_passage Yes sol_protocol Standardize All Protocol Parameters sol_passage->sol_protocol

Caption: A decision tree for troubleshooting common dose-response assay issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of AZM475271 and SU6656 as Src Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, the Src family of non-receptor tyrosine kinases represents a critical target for therapeutic intervention. These kinases play a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Their aberrant activation is a frequent occurrence in many human cancers, making them attractive targets for inhibitor development. This guide provides a detailed comparison of two widely used Src inhibitors, AZM475271 and SU6656, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, selectivity, and experimental applications.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of this compound and SU6656 against various Src family kinases (SFKs) is a key determinant of their utility in research and potential therapeutic applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

KinaseThis compound IC50 (µM)SU6656 IC50 (nM)
Src Family Kinases
c-Src0.01[1]280[1]
Lck0.03[1]-
c-Yes0.08[1]20[1]
Lyn-130[1]
Fyn-170[1]
Other Kinases
TGF-β PathwayInhibitory Effect[2]No significant inhibition[2]
Aurora B Kinase-Inhibitory Effect

Summary of Potency Data:

This compound demonstrates high potency against c-Src, Lck, and c-Yes, with IC50 values in the low micromolar to nanomolar range.[1] In contrast, SU6656 exhibits a broader inhibitory profile against the Src family, with particularly strong inhibition of Yes kinase.[1] Notably, this compound has been shown to cross-inhibit the TGF-β signaling pathway, a feature not observed with SU6656.[2] Conversely, SU6656 has been reported to inhibit Aurora B kinase, which may contribute to its effects on cell division.

Signaling Pathways

Both this compound and SU6656 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

AZM475271_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Src Src Receptor->Src Activation FAK FAK Src->FAK Phosphorylation STAT3 STAT3 Src->STAT3 Phosphorylation Gene Expression Gene Expression FAK->Gene Expression Cell Proliferation, Migration, Invasion STAT3->Gene Expression Cell Proliferation, Survival TGF-beta Receptor TGF-beta Receptor Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 Phosphorylation Smad2/3->Gene Expression EMT, Metastasis This compound This compound This compound->Src This compound->TGF-beta Receptor

Caption: this compound inhibits Src kinase and the TGF-β signaling pathway.

SU6656_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF Receptor PDGF Receptor Src Src PDGF Receptor->Src Activation c-Cbl c-Cbl Src->c-Cbl Phosphorylation PKCδ PKCδ Src->PKCδ Phosphorylation DNA Synthesis DNA Synthesis c-Cbl->DNA Synthesis Regulation of Mitogenesis PKCδ->DNA Synthesis Regulation of Cell Cycle Aurora B Kinase Aurora B Kinase Cell Division Cell Division Aurora B Kinase->Cell Division Mitosis SU6656 SU6656 SU6656->Src SU6656->Aurora B Kinase

Caption: SU6656 inhibits Src family kinases and Aurora B kinase.

Experimental Protocols

To evaluate and compare the efficacy of Src inhibitors like this compound and SU6656, a variety of in vitro and cell-based assays are employed. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

  • Objective: To determine the IC50 value of an inhibitor against a specific Src family kinase.

  • Materials:

    • Purified recombinant Src family kinase (e.g., c-Src, Lck, Fyn).

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP (radiolabeled or non-radiolabeled).

    • Peptide or protein substrate (e.g., poly(Glu, Tyr)4:1).

    • This compound and SU6656 at various concentrations.

    • 96-well plates.

    • Scintillation counter or plate reader for detection.

  • Procedure:

    • Prepare a reaction mixture containing the purified kinase, kinase buffer, and the specific substrate in each well of a 96-well plate.

    • Add serial dilutions of the inhibitors (this compound or SU6656) to the wells. Include a control with no inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter. For non-radiolabeled methods, an antibody-based detection method (e.g., ELISA) can be used.

    • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow A Prepare reaction mix (Kinase, Buffer, Substrate) B Add inhibitor dilutions A->B C Initiate reaction with ATP B->C D Incubate C->D E Stop reaction D->E F Quantify phosphorylated substrate E->F G Determine IC50 F->G

Caption: Workflow for in vitro kinase assay.

Cell-Based Assays

These assays assess the effect of the inhibitors on cellular processes regulated by Src kinases.

  • Objective: To determine the effect of the inhibitors on cancer cell growth.

  • Materials:

    • Cancer cell line with known Src activity (e.g., MDA-MB-231 breast cancer cells).

    • Cell culture medium and supplements.

    • This compound and SU6656.

    • 96-well cell culture plates.

    • Reagents for viability assay (e.g., MTT, WST-1, or CellTiter-Glo).

    • Plate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or SU6656. Include a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add the viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).

  • Objective: To evaluate the effect of the inhibitors on the migratory and invasive potential of cancer cells.

  • Materials:

    • Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively).

    • Cancer cell line.

    • Serum-free and serum-containing medium.

    • This compound and SU6656.

    • Cotton swabs.

    • Staining solution (e.g., crystal violet).

    • Microscope.

  • Procedure:

    • Pre-treat cells with the inhibitors for a specified time.

    • Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.

    • Add serum-containing medium as a chemoattractant to the lower chamber.

    • Incubate for a period that allows for cell migration/invasion (e.g., 12-24 hours).

    • Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

    • Count the number of stained cells in several microscopic fields.

    • Compare the number of migrated/invaded cells in the inhibitor-treated groups to the control group.

  • Objective: To assess the effect of the inhibitors on the phosphorylation status of Src and its downstream targets.

  • Materials:

    • Cancer cell line.

    • This compound and SU6656.

    • Lysis buffer.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis equipment.

    • Transfer apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-FAK, anti-total-FAK).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with the inhibitors for a desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

Both this compound and SU6656 are valuable tools for investigating the role of Src family kinases in various biological processes. The choice between these inhibitors will depend on the specific research question and the expression profile of Src family kinases in the experimental system. This compound offers high potency against specific Src family members and the added dimension of TGF-β pathway inhibition, making it suitable for studies where dual targeting may be advantageous. SU6656 provides a broader inhibition of the Src family and a distinct effect on Aurora B kinase, which can be beneficial when targeting multiple family members or investigating cell cycle effects is desired. Careful consideration of their respective potency, selectivity, and potential off-target effects is essential for the design of rigorous and reproducible experiments.

References

AZM475271 Specificity for Src Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount for interpreting experimental results and advancing therapeutic development. This guide provides a comprehensive comparison of AZM475271, a potent Src family kinase inhibitor, with other commonly used alternatives. The following sections present supporting experimental data, detailed protocols for validation, and visualizations of the relevant signaling pathways.

Performance Comparison of Src Kinase Inhibitors

The inhibitory activity of this compound against Src family kinases and a selection of other kinases is summarized below in comparison to other well-known Src inhibitors: Dasatinib, Saracatinib (AZD0530), and PP2. The data, presented as half-maximal inhibitory concentrations (IC50), are compiled from various in vitro kinase assays.

KinaseThis compound IC50 (nM)Dasatinib IC50 (nM)Saracatinib (AZD0530) IC50 (nM)PP2 IC50 (nM)
Src 5[1]~12.7<50[2]
c-Yes80[3]-15-
Lck30[3]-254[2]
Fyn--255[2]
Abl>10,000<130325[2]
c-Kit>10,0001120-
EGFR>10,000866[4]480[2]
KDR (VEGFR2)No inhibition[1]81,600-
Flt3No inhibition[1]->10,000-
Tie-2No inhibition[1]---

Experimental Validation of Src Kinase Inhibition

Validation of an inhibitor's specificity and efficacy is crucial. The following are detailed protocols for two key experimental methods used to assess Src kinase inhibition.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the catalytic activity of purified Src kinase. Both radioactive and non-radioactive methods are commonly employed.

Radiolabeled ATP Method:

  • Reaction Setup : In a microcentrifuge tube, combine the following on ice:

    • Purified active Src kinase (2-20 units).

    • Src substrate peptide (e.g., KVEKIGEGTYGVVYK) to a final concentration of 150 µM.[5]

    • Src Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2).[3]

    • Varying concentrations of this compound or other inhibitors (with DMSO as a vehicle control).

  • Pre-incubation : Incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation : Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the kinase (e.g., 100 µM).[3][6]

  • Incubation : Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.[5]

  • Termination : Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[5]

  • Washing : Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]

  • Quantification : Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Analysis : Calculate the percentage of kinase inhibition at each inhibitor concentration relative to the DMSO control to determine the IC50 value.

Non-Radioactive (Luminescence-Based) Method:

  • Reaction Setup : In a white opaque 96-well plate, add 45 µL of a mix containing kinase buffer, a suitable Src substrate (e.g., Poly-(Glu,Tyr 4:1)), and 100 nM of purified Src kinase.[3] Include wells with varying concentrations of the test inhibitor.

  • Initiation : Start the reaction by adding 5 µL of 100 µM ATP in kinase assay buffer.[3]

  • Incubation : Incubate the plate for 60 minutes at room temperature in the dark.[3]

  • Detection : Add 50 µL of a reagent that measures the remaining ATP, such as Kinase-Glo® Max reagent. This reagent contains luciferase, which produces light in an ATP-dependent manner.

  • Measurement : After a 15-minute stabilization period, measure the luminescence using a plate reader.[3] A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus less inhibition.

  • Analysis : Correlate the luminescence signal with inhibitor concentration to determine the IC50.

Western Blot Analysis of Src Phosphorylation

Western blotting is used to assess the inhibition of Src activity within a cellular context by measuring the phosphorylation status of Src at its activation loop tyrosine (Tyr416).

  • Cell Treatment : Culture cells (e.g., human pancreatic cancer cells or breast cancer cell lines) to 70-80% confluency. Treat the cells with varying concentrations of this compound or other inhibitors for a specified period (e.g., 2-24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis :

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[1]

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer :

    • Denature 20-30 µg of protein lysate per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Src (Tyr416) (e.g., Cell Signaling Technology #2101) at a 1:1000 dilution in 5% BSA/TBST.[7]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

  • Analysis : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Src. The level of inhibition is determined by the decrease in the ratio of phosphorylated Src to total Src.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental procedures can aid in understanding the mechanism of action and the validation process.

G cluster_upstream Upstream Activators cluster_core Src Kinase Regulation cluster_downstream Downstream Signaling Pathways cluster_cellular Cellular Responses RTK Receptor Tyrosine Kinases (e.g., EGFR) Src_inactive Src (Inactive) pY527 RTK->Src_inactive Integrins Integrins Integrins->Src_inactive Src_active Src (Active) pY416 Src_inactive->Src_active Autophosphorylation at Y416 Src_active->Src_inactive Phosphatase activity FAK FAK Src_active->FAK STAT3 STAT3 Src_active->STAT3 PI3K_Akt PI3K/Akt Pathway Src_active->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src_active->Ras_MAPK This compound This compound This compound->Src_active Inhibition Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K_Akt->Survival Ras_MAPK->Proliferation

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.

G cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Western Blot Assay Purified_Src Purified Src Kinase Reaction Kinase Reaction Purified_Src->Reaction Substrate Substrate Peptide Substrate->Reaction ATP [γ-³²P]ATP ATP->Reaction Inhibitor This compound Inhibitor->Reaction Detection_invitro Measure Incorporated ³²P Reaction->Detection_invitro Cells Culture Cells Treatment Treat with This compound Cells->Treatment Lysis Cell Lysis Treatment->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblot Immunoblot with anti-p-Src (Y416) SDS_PAGE->Immunoblot Detection_cellular Chemiluminescent Detection Immunoblot->Detection_cellular

Caption: Workflow for in vitro and cellular validation of Src kinase inhibition.

References

A Comparative Analysis of Kinase Inhibitors: AZM475271 vs. PP2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparative study of two widely used Src family kinase inhibitors, AZM475271 and PP2. We will delve into their mechanisms of action, inhibitory profiles, and cellular effects, supported by quantitative data and detailed experimental protocols.

Introduction

This compound is an orally active and selective inhibitor primarily targeting Src family kinases. It has been shown to induce apoptosis, reduce tumor cell proliferation and migration, and decrease microvessel density in preclinical models. Notably, this compound also exhibits inhibitory effects on TGF-β signaling, although the precise mechanism of this action is not fully elucidated[1][2][3][4][5].

PP2 is a well-established and potent inhibitor of the Src family of tyrosine kinases, including Lck, Fyn, and Hck[6]. While historically considered a selective Src inhibitor, broader kinase profiling has revealed that PP2 can inhibit a number of other kinases, challenging its specificity[6]. Furthermore, studies have demonstrated that PP2 can directly inhibit the transforming growth factor-beta (TGF-β) type I receptor (TβRI), a key component of the TGF-β signaling pathway[1][7].

Mechanism of Action

Both this compound and PP2 are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of their target kinases, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory potency (IC50) of this compound and PP2 against various kinases. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Activity (IC50) of this compound against Selected Kinases

KinaseIC50 (µM)
c-Src0.01
Lck0.03
c-Yes0.08

Table 2: Inhibitory Activity (IC50) of PP2 against Selected Kinases

KinaseIC50 (nM)
Lck4[8][9]
Fyn5[8][9]
Hck5
Src100[9]
EGFR480[10]
TβRI (ALK5)~100[7]
PTK650[11]
ZAP-70>100,000
JAK2>50,000

Cellular Effects and Off-Target Activity

This compound:

  • Inhibits proliferation of c-Src transfected fibroblast cells (IC50 = 0.53 µM) and A549 lung cancer cells (IC50 = 0.48 µM).

  • Effectively blocks TGF-β1-induced chemokinesis in Panc-1 pancreatic cancer cells in a dose-dependent manner[2].

  • Inhibits TGF-β1-induced upregulation of genes associated with epithelial-mesenchymal transition (EMT) and invasion, such as MMP2, MMP9, N-cadherin, and vimentin[2].

  • The mechanism of its anti-TGF-β effect is not fully understood but it has been shown to inhibit the activation of Smad2 and Smad3[2][5].

PP2:

  • Induces growth inhibition in a variety of cancer cell lines, including colon, liver, and breast cancer[12].

  • Has been shown to down-regulate the phosphorylation of Src at Tyr416 and the epidermal growth factor receptor (EGFR) at Tyr845 and Tyr1173 in cervical cancer cells[10][12].

  • Directly inhibits the kinase activity of the TGF-β type I receptor (TβRI/ALK5), thereby blocking TGF-β/Smad signaling independently of its effects on Src[1][7]. This dual inhibitory action should be considered when interpreting experimental results.

  • Recent broader kinase profiling has revealed that PP2 is less selective than previously thought and can inhibit a significant number of other kinases with similar affinities to its primary targets[6].

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by this compound and PP2.

Src_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Downstream Downstream Signaling Cascades (e.g., Ras-MAPK, PI3K/Akt) Src->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation This compound This compound This compound->Src PP2 PP2 PP2->Src

Caption: Simplified Src signaling pathway and points of inhibition by this compound and PP2.

TGF_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbRII TGF-β Receptor II TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Phosphorylation Smad Smad2/3 TGFbRI->Smad pSmad p-Smad2/3 Complex Smad Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (EMT, Migration) Complex->Transcription PP2 PP2 PP2->TGFbRI This compound This compound (Mechanism unclear) This compound->Smad Inhibits activation TGFb TGF-β Ligand TGFb->TGFbRII

Caption: TGF-β signaling pathway and the distinct inhibitory actions of PP2 and this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound and PP2 stock solutions (in DMSO)

  • ATP solution

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well assay plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Plate reader

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to their final desired concentrations in kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Inhibitor Dilution: Perform serial dilutions of this compound and PP2 in DMSO to create a range of concentrations for testing. Also, prepare a DMSO-only control.

  • Assay Setup: Add a small volume (e.g., 1-5 µL) of the serially diluted inhibitors or DMSO to the wells of the 96-well plate.

  • Add Kinase: Add the diluted kinase solution to each well and gently mix.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Detect Signal: Stop the reaction and measure the kinase activity according to the manufacturer's protocol for the chosen detection system (e.g., by measuring ADP production with the ADP-Glo™ kit).

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitors) B Dispense Inhibitors/DMSO into 96-well plate A->B C Add Kinase and Pre-incubate B->C D Initiate Reaction with Substrate/ATP mixture C->D E Incubate at 30°C D->E F Stop Reaction and Measure Kinase Activity E->F G Data Analysis: Calculate IC50 F->G

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Western Blot Analysis of Src Phosphorylation

This protocol is for assessing the phosphorylation status of Src at its activating tyrosine residue (Tyr416) in cultured cells following inhibitor treatment.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound and PP2 stock solutions (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with varying concentrations of this compound, PP2, or DMSO (vehicle control) for the desired duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-Src or anti-total-Src) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Src and total Src in each sample.

Cell Viability (MTT) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound and PP2 stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of this compound, PP2, or DMSO (vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO-treated control cells.

Conclusion

Both this compound and PP2 are potent inhibitors of Src family kinases with demonstrated anti-proliferative and anti-migratory effects in various cancer cell lines. However, they exhibit important differences in their selectivity profiles and off-target activities.

This compound appears to be a more selective Src family kinase inhibitor, though its effects on the TGF-β pathway warrant further investigation to determine the precise mechanism.

PP2 , while a powerful tool for studying Src-dependent processes, has a broader kinase inhibition profile and a known direct inhibitory effect on the TGF-β type I receptor. This polypharmacology necessitates careful experimental design and interpretation of results. When using PP2 to investigate the role of Src in TGF-β signaling, it is crucial to include controls that can distinguish between its effects on Src and its direct effects on the TGF-β receptor.

The choice between this compound and PP2 should be guided by the specific research question, the cellular context, and a thorough understanding of their respective pharmacological profiles. For studies requiring high selectivity for Src family kinases, this compound may be the more appropriate choice. Conversely, the dual inhibitory nature of PP2 on both Src and TGF-β signaling could be advantageous in certain therapeutic contexts, but requires careful consideration of its off-target effects in mechanistic studies.

References

AZM475271: A Comparative Analysis of its Cross-Reactivity with Other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AZM475271 is a potent, orally active, and selective inhibitor of the Src family of non-receptor tyrosine kinases. It has been investigated for its therapeutic potential in various cancers due to the central role of Src kinases in signaling pathways that control cell proliferation, survival, migration, and angiogenesis. This guide provides a comparative analysis of the cross-reactivity of this compound with other tyrosine kinases, supported by available experimental data. Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its efficacy and potential off-target effects.

Executive Summary

This compound is primarily a Src family kinase inhibitor, demonstrating high potency against c-Src, Lck, and c-Yes. Emerging evidence strongly suggests a significant cross-reactivity with the Transforming Growth Factor-beta (TGF-β) signaling pathway, positioning it as a potential dual Src/TGF-β inhibitor. While comprehensive public data on its interaction with a broad kinase panel is limited, a comparative analysis with the structurally and functionally similar Src inhibitor, Saracatinib (AZD0530), provides valuable insights into its likely selectivity profile. This guide presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Cross-Reactivity Profile of this compound

Available data indicates that this compound is highly potent against key members of the Src kinase family.

KinaseIC50 (µM)
c-Src0.01[1]
Lck0.03[1]
c-Yes0.08[1]

Table 1: Inhibitory activity of this compound against selected Src family kinases.

Comparative Analysis with Saracatinib (AZD0530)

Due to the limited public availability of a broad kinase panel screening for this compound, the selectivity profile of Saracatinib (AZD0530), a well-characterized Src inhibitor with a similar mechanism of action, is presented below for comparative purposes. This provides an illustrative example of the expected cross-reactivity profile for a potent Src inhibitor.

Kinase FamilyKinaseIC50 (nM)
Src Family c-Src2.7[2][3][4][5]
Lck<4[3][4][5]
c-YES4[3][4][5]
Lyn5[3][5]
Fyn4-10[2][3][6]
Fgr4-10[2][3][6]
Blk11[4]
Abl Family Abl30[4]
Receptor Tyrosine Kinases EGFR (L858R)5[4][5]
EGFR (L861Q)4[3][5]
c-Kit200[4]
Other CSK>1000[4]
CDK210000[4]

Table 2: Inhibitory profile of Saracatinib (AZD0530) against a panel of tyrosine kinases. This data is provided as a reference to illustrate the potential selectivity of a potent Src inhibitor like this compound.

Cross-Reactivity with TGF-β Signaling

Multiple studies have highlighted the potent inhibitory effect of this compound on TGF-β-mediated cellular responses.[2][7] This suggests a significant cross-reactivity with the TGF-β receptor kinases. This compound has been shown to block TGF-β1-induced cell migration and signaling in pancreatic cancer cells.[6][8] This dual inhibition of both Src and TGF-β pathways may offer a therapeutic advantage in preventing tumor progression and metastasis.[2][7][8]

Signaling Pathways

The following diagrams illustrate the primary signaling pathway of Src kinases and the cross-reactivity of this compound with the TGF-β signaling pathway.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration FAK->Migration MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Angiogenesis Angiogenesis STAT3->Angiogenesis Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival Akt_Pathway->Survival This compound This compound This compound->Src AZM475271_CrossReactivity cluster_src Primary Target cluster_tgf Off-Target Effect Src Src Family Kinases (c-Src, Lck, c-Yes) Downstream_Src Src-mediated Cell Proliferation, Survival, Migration Src->Downstream_Src TGFbR TGF-β Receptor Kinase (ALK5) Downstream_TGFb TGF-β-mediated EMT, Cell Motility TGFbR->Downstream_TGFb This compound This compound This compound->Src Inhibition This compound->TGFbR Cross-inhibition Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound This compound (Serial Dilutions) Incubation Incubate at Controlled Temperature Compound->Incubation Kinase_Mix Kinase + Substrate + Buffer Kinase_Mix->Incubation ATP_Addition Add [γ-32P]ATP or ATP Incubation->ATP_Addition Detection Measure Radioactivity or Luminescence ATP_Addition->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis

References

AZM475271: A Comparative Analysis of Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comprehensive comparison of the efficacy of AZM475271, a selective Src kinase inhibitor, across various cancer cell lines. The information is tailored for researchers, scientists, and professionals in drug development, providing objective data and detailed experimental methodologies to support further investigation into this promising anti-cancer agent.

Dual-Targeting Mechanism of Action: Inhibiting Src and TGF-β Signaling

This compound is an orally active and selective inhibitor of Src family kinases (SFKs), including c-Src, Lck, and c-yes. Beyond its primary target, research has revealed that this compound also exhibits cross-inhibitory effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway. This dual-inhibitory capability is significant, as both Src and TGF-β pathways are crucial in tumor progression, epithelial-mesenchymal transition (EMT), cell migration, and metastasis.

The following diagrams illustrate the points of intervention of this compound in these critical signaling cascades.

Src_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Integrin Integrins Integrin->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt This compound This compound This compound->Src Migration_Invasion Migration Invasion FAK->Migration_Invasion Proliferation Proliferation Survival STAT3->Proliferation PI3K_Akt->Proliferation

Caption: this compound inhibits the activation of Src and its downstream signaling pathways.

TGFbeta_Signaling_Pathway_Inhibition TGFb TGF-β Ligand TGFbR TGF-β Receptor (ALK5) TGFb->TGFbR Smad Smad2/3 Phosphorylation TGFbR->Smad This compound This compound This compound->TGFbR EMT Epithelial-Mesenchymal Transition (EMT) Smad->EMT

Caption: this compound cross-inhibits the TGF-β signaling pathway.

Comparative Efficacy in Cancer Cell Lines

The anti-proliferative and anti-migratory effects of this compound have been evaluated in various cancer cell lines, primarily focusing on pancreatic and breast cancer.

Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

In PDAC-derived cell lines, this compound has demonstrated significant effects on processes related to metastasis.

Cell LineAssayConcentrationEffectReference
Panc-1 ChemokinesisDose-dependentEffective blockade of TGF-β1-induced cell migration.
Gene Expression (qRT-PCR)Not specifiedInhibition of TGF-β1-induced upregulation of MMP2, MMP9, N-cadherin, and vimentin.
Luciferase Reporter AssayNot specifiedInhibition of TGF-β1-dependent reporter gene activity.
Western BlotNot specifiedInhibition of TGF-β1-induced phosphorylation of Smad2 and Smad3.
Colo357 GeneralNot specifiedUsed in studies evaluating TGF-β responses to this compound.
Breast Cancer Cell Lines

This compound has been shown to target cancer stem cell-like properties in breast cancer cell lines.

Cell LineAssayConcentrationEffectReference
MDA-MB-231 Mammosphere Formation10 μMReduction of mammosphere forming potential.
MDA-MB-468 Mammosphere Formation10 μMReduction of mammosphere forming potential.
MCF7 Mammosphere Formation10 μMReduction of mammosphere forming potential.

Comparison with Alternative Src Inhibitors

A key differentiating feature of this compound is its ability to inhibit TGF-β signaling, an effect not shared by all Src inhibitors.

InhibitorTarget(s)Key Comparative FindingReference
This compound Src, TGF-β ReceptorInhibits both Src-mediated and TGF-β-mediated pro-metastatic responses.
SU6656 Src family kinasesDid not inhibit TGF-β1-induced upregulation of EMT markers or Smad activation.
Dasatinib Src, Abl, TGF-βAlso demonstrates dual inhibition of Src and TGF-β signaling.
Saracatinib (AZD0530) SrcA potent Src inhibitor, but its effects on the TGF-β pathway in comparison to this compound are less clear.

Detailed Experimental Protocols

The following methodologies are provided to facilitate the replication and further investigation of the effects of this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Transwell Migration Assay
  • Objective: To assess the effect of this compound on cancer cell migration.

  • Procedure:

    • Pre-coat the inserts of a transwell chamber (e.g., 8 µm pore size) with an appropriate extracellular matrix protein if assessing invasion. For migration, no coating is necessary.

    • Plate cancer cells in serum-free media in the upper chamber.

    • Add media containing a chemoattractant (e.g., FBS) to the lower chamber.

    • Add different concentrations of this compound to both the upper and lower chambers.

    • Incubate for a period that allows for cell migration (e.g., 24 hours).

    • Remove non-migrated cells from the top of the insert.

    • Fix and stain the migrated cells on the bottom of the insert.

    • Count the number of migrated cells under a microscope.

Western Blot for EMT Markers
  • Objective: To analyze the effect of this compound on the expression of epithelial and mesenchymal protein markers.

  • Procedure:

    • Treat cancer cells with TGF-β1 in the presence or absence of this compound.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound.

Experimental_Logical_Workflow cluster_invitro In Vitro Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Cell_Selection Select Cancer Cell Lines (e.g., Pancreatic, Breast) Dose_Response Determine IC50 (MTT/Cell Viability Assay) Cell_Selection->Dose_Response Functional_Assays Functional Assays (Migration, Invasion, Spheroid Formation) Dose_Response->Functional_Assays Mechanism_Analysis Mechanistic Studies (Western Blot, qRT-PCR for Src and TGF-β pathways) Functional_Assays->Mechanism_Analysis Alternative_Inhibitors Compare with other Src inhibitors (e.g., SU6656, Dasatinib) Mechanism_Analysis->Alternative_Inhibitors Efficacy_Summary Summarize Efficacy and Mechanism of Action Alternative_Inhibitors->Efficacy_Summary

Caption: A logical workflow for the preclinical evaluation of this compound.

Validating the Inhibition of Lck and c-Yes by AZM475271: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of AZM475271 against the non-receptor tyrosine kinases Lck and c-Yes. The performance of this compound is benchmarked against other well-characterized kinase inhibitors, supported by quantitative experimental data and detailed methodologies.

Data Presentation: Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and alternative inhibitors against Lck and c-Yes, as determined by in vitro biochemical assays.

Kinase TargetThis compound[1]Dasatinib[2]Saracatinib (AZD0530)[3]Bosutinib
Lck 30 nM<1.1 nM4-10 nM1.2 nM (for Src)
c-Yes 80 nM<1.1 nM4-10 nMNot Available

Signaling Pathways

Lck and c-Yes are members of the Src family of kinases and play crucial roles in distinct cellular signaling pathways. Understanding these pathways is essential for contextualizing the effects of their inhibition.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Recruitment & Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation & Activation LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylation Downstream Downstream Signaling (e.g., PLCγ1, Ras/MAPK) LAT_SLP76->Downstream Signal Propagation

Lck Signaling Pathway in T-Cells

cYes_Signaling_Pathway cluster_membrane_yes Plasma Membrane cluster_cytoplasm_yes Cytoplasm Receptor Receptor Tyrosine Kinases (e.g., EGFR) cYes c-Yes Receptor->cYes Activation YAP_TAZ YAP/TAZ cYes->YAP_TAZ Tyrosine Phosphorylation Nucleus Nucleus YAP_TAZ->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Regulation of Gene Expression

c-Yes Signaling Pathway

Experimental Protocols

The determination of IC50 values for kinase inhibitors is typically performed using in vitro biochemical assays. Two common methods are the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.

Principle: A fluorescently labeled ATP-competitive ligand (tracer) binds to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When the tracer and antibody are bound to the kinase, FRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.

General Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled anti-tag antibody, fluorescent tracer, and a serial dilution of the test compound (e.g., this compound) in assay buffer.

  • Assay Plate Setup: Add the test compound dilutions to a 384-well plate.

  • Kinase/Antibody Addition: Add the kinase/antibody mixture to all wells.

  • Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

Principle: The kinase reaction is performed with ATP and a suitable substrate. After the reaction, the remaining ATP is depleted. Then, the ADP produced is converted back to ATP, which is used in a luciferase reaction to generate a luminescent signal that is proportional to the amount of ADP formed and thus, the kinase activity.

General Protocol:

  • Kinase Reaction: In a multiwell plate, combine the kinase (Lck or c-Yes), a suitable substrate, ATP, and a serial dilution of the inhibitor (e.g., this compound). Incubate to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor using a biochemical kinase assay.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare Serial Dilution of Inhibitor (e.g., this compound) Reaction_Setup Set up Kinase Reaction in Multi-well Plate Inhibitor_Dilution->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, ATP, and Assay Buffer Reagent_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Detection Add Detection Reagents (e.g., ADP-Glo™ Reagent) Incubation->Detection Data_Acquisition Measure Signal (Luminescence or Fluorescence) Detection->Data_Acquisition IC50_Calculation Plot Dose-Response Curve and Calculate IC50 Data_Acquisition->IC50_Calculation

References

Next-Generation Src Inhibitors Demonstrate Enhanced Efficacy and Selectivity Over AZM475271

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of Src family kinase (SFK) inhibitors, including saracatinib (AZD0530), dasatinib, and eCF506, exhibit significant improvements in potency and selectivity compared to the earlier generation inhibitor, AZM475271. These advancements offer researchers more precise tools to dissect Src signaling and present promising avenues for therapeutic development.

Src, a non-receptor tyrosine kinase, is a key signaling node in various cellular processes, including proliferation, migration, and survival. Its aberrant activation is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. While this compound has been a valuable research tool, the development of next-generation inhibitors with distinct mechanisms of action and improved pharmacological profiles marks a significant step forward in the field.

Comparative Efficacy of Src Inhibitors

The enhanced efficacy of next-generation Src inhibitors is evident from their lower half-maximal inhibitory concentrations (IC50) against Src kinase and other SFKs. Notably, eCF506 emerges as a highly potent inhibitor with sub-nanomolar efficacy.

InhibitorTarget Kinase(s)IC50 (nM)Key Off-Targets
This compound c-Src, Lck, c-Yes10, 30, 80[1]Flt3, KDR, Tie-2 (no significant activity)[2]
Saracatinib (AZD0530) c-Src, c-Yes, Fyn, Lyn, Blk, Fgr, Lck2.7 - 11[3]Abl (less active), EGFR (L858R, L861Q)[4][5]
Dasatinib Src, Abl, c-Kit0.8, <1, 79[4][6]PDGFR, Ephrin receptors[7]
eCF506 YES1/SRC<0.5[4][8]ABL (>950-fold less active than against SRC)[8]

Mechanism of Action and Improved Selectivity

Next-generation inhibitors not only show increased potency but also exhibit refined mechanisms of action and greater selectivity. For instance, eCF506 uniquely locks Src into its inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions.[9] This mode of action contributes to its high selectivity, with over 950-fold greater activity against Src compared to Abl kinase.[8] This is a significant advantage over dual Src/Abl inhibitors like dasatinib, as Abl can act as a tumor suppressor in some contexts.[9]

Saracatinib also demonstrates high selectivity for the Src family kinases over other tyrosine kinases.[3] While it does inhibit Abl, it is less potent against it compared to its activity against Src.[4][5] Dasatinib, a multi-targeted inhibitor, is highly potent against both Src and Abl, as well as other kinases like c-Kit.[4][6] This broader activity can be beneficial in certain contexts but may also lead to more off-target effects.

Experimental Data and Methodologies

The improved efficacy of these next-generation inhibitors has been demonstrated in various preclinical studies, including cell-based assays and in vivo tumor models.

Key Experiments:
  • Kinase Inhibition Assays: These assays directly measure the ability of an inhibitor to block the enzymatic activity of Src. A common method involves quantifying the phosphorylation of a peptide substrate.

  • Cellular Phosphorylation Assays: Western blotting is frequently used to assess the phosphorylation status of Src at key tyrosine residues (e.g., Tyr416 for activation) within cells, providing a direct readout of inhibitor efficacy in a cellular context.

  • Cell Proliferation Assays: Assays such as MTT or PrestoBlue are used to determine the effect of inhibitors on cancer cell growth and viability.

  • Cell Migration and Invasion Assays: These assays, often performed using Transwell chambers, evaluate the ability of inhibitors to block the metastatic potential of cancer cells.

  • In Vivo Tumor Models: Xenograft or syngeneic mouse models are used to assess the anti-tumor efficacy of Src inhibitors in a living organism.

Below are detailed protocols for some of these key experiments.

Experimental Protocols:

1. Western Blotting for Src Phosphorylation

  • Cell Culture and Treatment: Seed cancer cells with active Src signaling (e.g., MDA-MB-231) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of the Src inhibitors or a vehicle control (DMSO) for a specified time.

  • Protein Lysate Preparation: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF membrane. Block the membrane and then incubate it with primary antibodies specific for phospho-Src (Tyr416) and total Src.

  • Detection and Analysis: Use an HRP-conjugated secondary antibody and an ECL substrate to detect the protein bands. Quantify the band intensities to determine the ratio of phosphorylated Src to total Src.

2. Cell Proliferation Assay (MTT)

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).

3. In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the Src inhibitors (e.g., by oral gavage) and vehicle control daily.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of Src inhibition).

Visualizing the Landscape of Src Inhibition

To better understand the context of Src inhibition, the following diagrams illustrate the Src signaling pathway, a typical experimental workflow for comparing inhibitors, and the logical progression of inhibitor development.

Src_Signaling_Pathway Src Signaling Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Proliferation Proliferation FAK->Proliferation Survival Survival FAK->Survival Migration Migration & Invasion FAK->Migration Angiogenesis Angiogenesis FAK->Angiogenesis STAT3->Proliferation STAT3->Survival STAT3->Migration STAT3->Angiogenesis Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Akt->Proliferation Akt->Survival Akt->Migration Akt->Angiogenesis MAPK->Proliferation MAPK->Survival MAPK->Migration MAPK->Angiogenesis

Caption: A simplified diagram of the Src signaling pathway.

Experimental_Workflow Experimental Workflow for Comparing Src Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Biochemical Kinase Assay (IC50 Determination) DataAnalysis Data Analysis & Comparison KinaseAssay->DataAnalysis CellCulture Cancer Cell Line Culture Treatment Treatment with Src Inhibitors (this compound vs. Next-Gen) CellCulture->Treatment WesternBlot Western Blot (p-Src/Total Src) Treatment->WesternBlot ProliferationAssay Proliferation Assay (MTT/PrestoBlue) Treatment->ProliferationAssay MigrationAssay Migration/Invasion Assay Treatment->MigrationAssay WesternBlot->DataAnalysis ProliferationAssay->DataAnalysis MigrationAssay->DataAnalysis Xenograft Xenograft/ Syngeneic Model InhibitorAdmin Inhibitor Administration Xenograft->InhibitorAdmin TumorMeasurement Tumor Growth Measurement InhibitorAdmin->TumorMeasurement IHC Immunohistochemistry (Biomarker Analysis) TumorMeasurement->IHC IHC->DataAnalysis

Caption: Workflow for assessing Src inhibitor efficacy.

Inhibitor_Generations Evolution of Src Inhibitors cluster_nextgen This compound This compound (Early Generation) NextGen Next-Generation Inhibitors Saracatinib Saracatinib (Dual Src/Abl) This compound->Saracatinib Improved Potency & Selectivity Dasatinib Dasatinib (Multi-targeted) This compound->Dasatinib Broader Spectrum eCF506 eCF506 (Conformation Selective) Saracatinib->eCF506 Novel Mechanism & Higher Selectivity Dasatinib->eCF506 Novel Mechanism & Higher Selectivity

Caption: Logical relationship of Src inhibitor generations.

References

Safety Operating Guide

Navigating the Safe Disposal of AZM475271: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the disposal of AZM475271, a potent c-Src kinase inhibitor, alongside essential safety information and experimental context to support your research endeavors.

Core Safety and Disposal Protocols

The primary source for chemical safety and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. For this compound (CAS Number: 476159-98-5), the SDS outlines the necessary precautions and disposal methods.

Disposal Procedure:

  • Consult Local Regulations: Chemical disposal regulations can vary significantly by region and institution. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal guidelines.

  • Waste Classification: Unused or waste this compound should be treated as hazardous chemical waste.

  • Containment:

    • Solid Form: Keep the compound in its original, tightly sealed container. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.

    • Solutions: If this compound is in a solvent, the entire solution should be disposed of as hazardous waste. Do not pour solutions down the drain. The waste container must be compatible with the solvent used.

  • Labeling: Clearly label the waste container with the chemical name ("this compound"), CAS number (476159-98-5), and any associated hazards (e.g., "Toxic," "Hazardous Waste").

  • Storage: Store waste containers in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal service.

  • Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or a suitable laboratory detergent) and dispose of the cleaning materials as hazardous waste.

Quantitative Data Summary

This compound has been shown to be a potent inhibitor of several kinases. The following table summarizes its inhibitory activity (IC₅₀ values) against various targets.

Target KinaseIC₅₀ (µM)
c-Src0.01
Lck0.03
c-Yes0.08
VEGFR20.7

The compound has also demonstrated anti-proliferative effects in different cell lines.[1]

Cell LineIC₅₀ (µM)
NIH3T3 fibroblasts0.5
PC3 (prostate cancer)32
DU145 (prostate cancer)16
A549 (lung cancer)17

Experimental Context: Signaling Pathway Inhibition

This compound primarily functions by inhibiting the c-Src tyrosine kinase, a key regulator of various cellular processes, including proliferation, differentiation, and migration. The diagram below illustrates the simplified signaling pathway affected by this compound.

AZM475271_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) cSrc c-Src RTK->cSrc Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) cSrc->Downstream Phosphorylation Transcription Gene Transcription (Proliferation, Angiogenesis, etc.) Downstream->Transcription This compound This compound This compound->cSrc Inhibition

Caption: Inhibition of the c-Src signaling pathway by this compound.

Experimental Workflow: In Vitro Kinase Assay

To determine the inhibitory activity of this compound, a common experimental method is an in vitro kinase assay. The following diagram outlines a typical workflow for such an experiment.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound Incubation Incubate kinase, substrate, ATP, and this compound Compound_Prep->Incubation Enzyme_Prep Prepare recombinant c-Src kinase Enzyme_Prep->Incubation Substrate_Prep Prepare peptide substrate and ATP Substrate_Prep->Incubation Detection_Step Detect phosphorylated substrate (e.g., luminescence) Incubation->Detection_Step Analysis_Step Calculate IC50 value Detection_Step->Analysis_Step

Caption: A typical workflow for an in vitro kinase inhibition assay.

By adhering to these disposal procedures and understanding the experimental context of this compound, researchers can maintain a safe laboratory environment while advancing their scientific discoveries. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Comprehensive Safety and Handling Guide for AZM475271

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: AZM475271 is a fictional compound. The following information is a template based on general best practices for handling potent, hazardous chemical compounds in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle.

This guide provides essential safety and logistical information for the handling and disposal of the hypothetical compound this compound, designed for researchers, scientists, and drug development professionals.

Hazard Profile and Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling potentially hazardous compounds like this compound. The following table summarizes the recommended PPE based on the nature of the task and the associated risk level.

Table 1: Recommended Personal Protective Equipment (PPE) for this compound

Task Risk Level Required PPE Recommended PPE
Weighing and preparing stock solutionsHigh- Nitrile or neoprene gloves (double-gloved)- Lab coat with tight cuffs- ANSI Z87.1 compliant safety glasses with side shields- Face shield- NIOSH-approved respirator (e.g., N95 or higher)- Disposable sleeves- Chemical-resistant apron
Diluting solutions and routine handlingMedium- Nitrile or neoprene gloves- Lab coat- ANSI Z87.1 compliant safety glasses with side shields- Face shield if splashing is possible
In vitro and in vivo administrationMedium to High- Nitrile or neoprene gloves- Lab coat- Safety glasses with side shields- Respirator and face shield depending on the route of administration
Waste disposalHigh- Nitrile or neoprene gloves (double-gloved)- Lab coat- Safety glasses with side shields- Face shield- Chemical-resistant apron

Experimental Protocols: Safe Handling Procedures

Adherence to standardized protocols is essential to minimize exposure and ensure a safe laboratory environment.

1. Weighing and Stock Solution Preparation:

  • Step 1: Conduct all weighing and handling of solid this compound within a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Step 2: Don the required PPE as outlined in Table 1.

  • Step 3: Use a dedicated set of spatulas and weighing paper.

  • Step 4: Carefully transfer the weighed compound to a suitable container for dissolution.

  • Step 5: Add the solvent slowly to avoid splashing.

  • Step 6: Cap the container securely and label it appropriately with the compound name, concentration, date, and hazard symbols.

  • Step 7: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol followed by water) after completion.

2. General Handling and Dilutions:

  • Step 1: Always handle solutions of this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Step 2: Wear appropriate PPE as specified in Table 1.

  • Step 3: Use calibrated pipettes and tips for accurate dilutions.

  • Step 4: Avoid creating aerosols by dispensing liquids gently against the inner wall of the receiving vessel.

  • Step 5: Clearly label all diluted solutions.

Emergency Procedures and Disposal Plan

A clear plan for emergencies and waste disposal is mandatory for a safe laboratory.

Table 2: Emergency and Disposal Plan for this compound

Situation Immediate Action
Skin Contact - Immediately remove contaminated clothing.- Flush the affected area with copious amounts of water for at least 15 minutes.- Seek medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention.
Inhalation - Move the affected person to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention.
Ingestion - Do NOT induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention.
Spill - Evacuate the immediate area.- Alert others and the lab supervisor.- Use a chemical spill kit appropriate for the solvent used.- Absorb the spill with inert material and place it in a sealed container for disposal.
Disposal - Dispose of all solid and liquid waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.- Do not dispose of it down the drain.

Visual Guides and Workflows

The following diagrams illustrate key decision-making processes for handling this compound.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Action start Identify Handling Task risk_assessment Assess Risk Level (High, Medium, Low) start->risk_assessment ppe_high High Risk PPE: - Double Gloves - Respirator - Face Shield - Lab Coat risk_assessment->ppe_high High ppe_medium Medium Risk PPE: - Gloves - Safety Glasses - Lab Coat risk_assessment->ppe_medium Medium ppe_low Low Risk PPE: - Gloves - Safety Glasses risk_assessment->ppe_low Low proceed Proceed with Task ppe_high->proceed ppe_medium->proceed ppe_low->proceed

Caption: Workflow for selecting appropriate PPE based on task risk level.

Emergency_Response_Flowchart start Exposure Event Occurs exposure_type Determine Exposure Type start->exposure_type skin_contact Skin Contact: - Remove contaminated clothing - Flush with water for 15 min exposure_type->skin_contact Skin eye_contact Eye Contact: - Flush eyes for 15 min exposure_type->eye_contact Eye inhalation Inhalation: - Move to fresh air exposure_type->inhalation Inhalation medical_attention Seek Immediate Medical Attention skin_contact->medical_attention eye_contact->medical_attention inhalation->medical_attention

Caption: Decision-making flowchart for emergency response to exposure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.